1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Descripción
Propiedades
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHPRHOYYETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390184 | |
| Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-62-9 | |
| Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Introduction: The Significance of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold of considerable interest to the pharmaceutical and drug development communities. This assertion is grounded in the diverse and potent biological activities exhibited by its derivatives. These compounds have been investigated for a range of therapeutic applications, including as antiarrhythmic, antiamnesic, antihypoxic, and psychotropic agents.[1] Furthermore, their potential as aldose reductase inhibitors and their activity at various receptors underscores the versatility of this structural motif in medicinal chemistry.[2]
This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of a specific, under-documented derivative: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The methodologies presented herein are based on established, robust chemical transformations, offering a reliable starting point for researchers and drug development professionals seeking to explore this promising chemical space.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthetic approach to this compound involves a two-step sequence commencing with the commercially available precursor, 1-(2-aminoethyl)pyrrolidine. The proposed pathway hinges on two key transformations: a controlled N-ethylation via reductive amination, followed by a cyclization to construct the pyrazine ring.
Sources
Physicochemical properties of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Abstract
The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a recurring motif in medicinal chemistry, valued for its conformational rigidity and diverse biological activities. This technical guide provides a comprehensive examination of a specific derivative, this compound. We will synthesize available data on its core physicochemical properties, outline robust experimental protocols for their determination, and discuss the implications of these properties within the context of drug discovery and development. This document is intended for researchers and scientists who require a foundational understanding of this compound's chemical behavior to inform synthesis, formulation, and pharmacological evaluation.
Chemical Identity and Structural Framework
A precise understanding of a molecule's identity is the cornerstone of all subsequent chemical and biological investigation.
1.1. Nomenclature and Registry Information
-
Systematic Name: this compound
-
Common Synonyms: 1-Ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine[1]
-
CAS Registry Number: 118959-62-9 (for the free base)[2]
-
Hydrochloride Salt CAS: 1185292-97-0[1]
1.2. Molecular Structure and Stereochemistry
The structure consists of a fused pyrrolidine and pyrazine ring system. The ethyl substituent at the C1 position introduces a chiral center, meaning the molecule exists as a pair of enantiomers ((R)- and (S)-1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine).
Caption: 2D structure of this compound.
Expertise & Experience: The presence of a chiral center is a critical consideration in drug development. Enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, any synthesis must be designed to either produce a single enantiomer (asymmetric synthesis) or be followed by chiral resolution. The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via catalytic asymmetric reactions has been reported, highlighting the field's recognition of this structural feature's importance.[3][4]
Core Physicochemical Data
The following table summarizes the key physicochemical properties. It is important to note that many publicly available data points for this specific molecule are computationally predicted rather than experimentally verified.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₄N₂·HCl | [1] |
| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [5][6] |
| Appearance | Not specified | Solid | [6] |
| Boiling Point | 224.2 ± 20.0 °C (Predicted) | Not applicable | - |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | Not specified | - |
| pKa (Predicted) | 8.53 ± 0.10 (most basic) | Not applicable | - |
| LogP (Predicted) | 1.3 | Not specified | - |
Trustworthiness: When sourcing data, it is crucial to distinguish between the free base and its salt forms. As shown, the hydrochloride salt has a higher molecular weight and is typically a solid with enhanced solubility in polar solvents, which is a common strategy to improve the handling and formulation of amine-containing compounds.[1] The predicted pKa suggests the compound is a moderately strong base; at physiological pH (~7.4), it will exist predominantly in its protonated, charged form. This has profound implications for its ability to cross cell membranes and interact with biological targets.
Experimental Methodologies for Physicochemical Profiling
To move beyond predicted values, rigorous experimental determination is required. The protocols described below represent standard, self-validating systems for characterizing novel compounds.
3.1. Workflow for pKa Determination via Potentiometric Titration
The pKa, or acid dissociation constant, is arguably one of the most critical parameters, as it governs a molecule's ionization state in different environments.
Caption: Experimental workflow for determining pKa by automated potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve in a suitable solvent system (e.g., 20% Methanol/Water). The co-solvent is used if aqueous solubility is limited.
-
Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the sample solution in a thermostatted vessel and begin titration with a standardized solution of hydrochloric acid (e.g., 0.1 M). The titrant should be added in small, precise increments by an automated burette.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the resulting pH values against the volume of titrant added. The equivalence point is identified by the steepest point of the curve (maximum of the first derivative). The pKa is the pH at which half of the volume required to reach the first equivalence point has been added.
3.2. Determination of Lipophilicity (LogP) by Shake-Flask Method
LogP, the partition coefficient between n-octanol and water, is a key indicator of a drug's ability to cross lipid membranes.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Add an equal volume of water (pre-saturated with n-octanol) to the octanol solution in a glass vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Synthesis and Potential Applications
The tetrahydropyrrolo[1,2-a]pyrazine core is of significant interest in medicinal chemistry.[7] Efficient, stereoselective synthetic methods are crucial for exploring the therapeutic potential of its derivatives.
-
Synthesis: A notable strategy for producing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves an asymmetric intramolecular aza-Friedel-Crafts reaction.[3][4] This approach allows for the direct synthesis of enantiomerically enriched products, which is highly desirable for pharmacological studies.[3] Other methods include cascade strategies involving Schiff base formation and intramolecular cyclization.[8]
-
Potential Applications: While specific data for the 1-ethyl derivative is sparse, the broader class of tetrahydropyrrolo[1,2-a]pyrazines has been investigated for a range of activities. These include use as aldose reductase inhibitors (relevant to diabetic complications) and potential activity against various bacterial strains.[9][10] The scaffold is recognized for its potential in developing treatments for conditions ranging from epilepsy to viral infections.[9]
References
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2a biotech. (n.d.). This compound. Retrieved from [Link]
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Cai, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel Crafts Reaction. Organic Letters, 13(17), 4490–4493. Retrieved from [Link]
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ChemUniverse. (n.d.). ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate. Retrieved from [Link]
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PubMed. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Retrieved from [Link]
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NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]
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ResearchGate. (n.d.). A The synthesis of new 1-phosphonylated pyrrolo [1,2-a] pyrazine.... Retrieved from [Link]
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PubMed. (2023). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Retrieved from [Link]
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Chiral Synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiral synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the key synthetic strategies, experimental protocols, and mechanistic considerations. The primary focus is on the highly efficient catalytic asymmetric intramolecular aza-Friedel–Crafts reaction, supplemented by an alternative benzotriazole-mediated approach to offer a comparative perspective. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding to ensure both theoretical understanding and practical applicability.
Introduction: The Significance of Chiral Tetrahydropyrrolo[1,2-a]pyrazines
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Derivatives of this heterocyclic system have shown potential as antiarrhythmic, antiamnesic, antihypoxic, psychotropic, and antihypertensive agents.[1][2] The introduction of a chiral center at the 1-position, as in this compound, adds a layer of complexity and potential for stereospecific interactions with biological targets. Consequently, the development of efficient and highly enantioselective synthetic routes to access specific stereoisomers of this molecule is of paramount importance for the exploration of its full therapeutic potential. This guide will delve into the practical aspects of achieving this synthesis with a high degree of stereocontrol.
Core Synthetic Strategy: Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction
The most direct and efficient route for the enantioselective synthesis of 1-substituted-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel–Crafts reaction.[1] This one-pot reaction proceeds with high yields and excellent enantioselectivities, making it a preferred method for accessing these chiral heterocycles.
Mechanistic Rationale
The reaction is catalyzed by a chiral phosphoric acid, which acts as a Brønsted acid. The proposed mechanism, depicted below, involves the following key steps:
-
Iminium Ion Formation: The chiral phosphoric acid protonates the imine formed in situ from the condensation of the primary amine of N-(2-aminoethyl)pyrrole and propanal. This protonation activates the imine for nucleophilic attack.
-
Chiral Ion Pair Formation: The protonated imine forms a chiral ion pair with the conjugate base of the chiral phosphoric acid. This organized transition state is crucial for inducing enantioselectivity.
-
Intramolecular Cyclization: The electron-rich pyrrole ring acts as the nucleophile, attacking the activated iminium ion in an intramolecular fashion. The stereochemical outcome of this aza-Friedel–Crafts reaction is dictated by the chiral environment created by the catalyst.
-
Catalyst Regeneration: Deprotonation of the resulting intermediate regenerates the chiral phosphoric acid catalyst and yields the final product.
Experimental Protocols
A reliable method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction.[3][4] This procedure utilizes the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. For the synthesis of N-(2-aminoethyl)pyrrole, ethylenediamine is used as the primary amine.
Protocol:
-
To a solution of ethylenediamine (1.0 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-aminoethyl)pyrrole.
This protocol is adapted from the general procedure reported by He, Antilla, et al.[1]
Materials:
-
N-(2-aminoethyl)pyrrole
-
Propanal
-
(R)-TRIP (2,4,6-triisopropylphenyl) phosphoric acid or a similar chiral phosphoric acid catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add N-(2-aminoethyl)pyrrole (1.0 equivalent), anhydrous THF, and freshly activated 4 Å molecular sieves.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add the chiral phosphoric acid catalyst (5-10 mol%).
-
Slowly add propanal (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The efficiency of the catalytic asymmetric aza-Friedel–Crafts reaction is highly dependent on the choice of catalyst, solvent, and temperature. The following table summarizes typical results for the synthesis of 1-alkyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines based on the work of He, Antilla, et al.[1]
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Propanal | (R)-TRIP (10) | THF | -20 | ~90 | ~94 |
| 2 | Isovaleraldehyde | (R)-TRIP (10) | THF | -20 | 92 | 96 |
| 3 | Benzaldehyde | (R)-TRIP (10) | THF | -20 | 95 | 92 |
Characterization Data (Expected)
-
¹H NMR (CDCl₃): Expected signals would include those for the ethyl group (a triplet and a quartet), multiplets for the diastereotopic protons of the pyrazine and pyrrolidine rings, and signals for the pyrrole ring protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the aliphatic carbons of the ethyl group and the heterocyclic rings, as well as the aromatic carbons of the pyrrole ring.
-
Chiral HPLC: Enantiomeric excess (ee) should be determined by chiral HPLC analysis, comparing the retention times of the synthesized product with a racemic standard. A suitable chiral stationary phase, such as a Chiralcel OD-H or AD-H column, would be employed.[5][6]
Alternative Synthetic Strategy: Benzotriazole-Mediated Synthesis
An alternative, though typically non-asymmetric, route to the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold involves the use of benzotriazole as a synthetic auxiliary.[7][8] This method provides a good comparison in terms of synthetic design, highlighting the advantages of the catalytic asymmetric approach.
Mechanistic Rationale
This multi-step synthesis proceeds through the following key transformations:
-
Formation of the Benzotriazole Adduct: N-(2-aminoethyl)pyrrole is condensed with an aldehyde (e.g., acetaldehyde for an ethyl-substituted intermediate) and benzotriazole to form a stable N-(α-benzotriazolylalkyl) intermediate.
-
Nucleophilic Displacement: The benzotriazole group, being a good leaving group, is then displaced by a nucleophile. In this case, an intramolecular cyclization is not the primary route. Instead, this methodology is generally used to introduce a variety of substituents at the α-position to the nitrogen. To form the desired ring system, a different synthetic design would be required, for instance, by reacting 2-(pyrrol-1-yl)-1-ethylamine with formaldehyde and benzotriazole, followed by nucleophilic substitution with an appropriate Grignard reagent to introduce the ethyl group.[7]
Experimental Protocol (General)
Protocol adapted from Katritzky et al.: [7]
-
Formation of the Benzotriazole Adduct: A solution of 2-(pyrrol-1-yl)-1-ethylamine (1.0 equivalent), formaldehyde (1.1 equivalents), and benzotriazole (1.0 equivalent) in a suitable solvent (e.g., ethanol) is stirred at room temperature until the reaction is complete (monitored by TLC). The product is typically isolated by filtration or extraction.
-
Grignard Reaction: The benzotriazole adduct (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., THF) and cooled to 0 °C. Ethylmagnesium bromide (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
This method, while versatile, is a multi-step process and, in its original form, does not offer enantiocontrol, resulting in a racemic product.
Conclusion and Future Outlook
The chiral synthesis of this compound is most effectively achieved through a catalytic asymmetric intramolecular aza-Friedel–Crafts reaction using a chiral phosphoric acid catalyst. This approach offers high yields, excellent enantioselectivity, and operational simplicity in a one-pot procedure. While alternative methods, such as those mediated by benzotriazole, exist and are valuable for the synthesis of diverse analogs, they typically lack the stereocontrol and efficiency of the catalytic asymmetric route.
Future research in this area may focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more sterically hindered aldehydes and substituted pyrroles, and the application of these synthetic methodologies to the preparation of libraries of chiral tetrahydropyrrolo[1,2-a]pyrazines for biological screening. The continued development of elegant and efficient synthetic strategies will undoubtedly accelerate the discovery of new therapeutic agents based on this important heterocyclic scaffold.
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Al-Otaibi, A. A., et al. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Molecules, 28(15), 5801. [Link]
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Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371. [Link]
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The Pyrrolo[1,2-a]pyrazine Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-fused heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure and versatile synthetic handles have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrrolo[1,2-a]pyrazine compounds. We will delve into the foundational synthetic methodologies, from classical approaches to modern catalytic and multicomponent reactions, providing detailed experimental protocols for key transformations. Furthermore, this guide will explore the diverse biological activities of these compounds, with a particular focus on their applications in oncology and infectious diseases, supported by quantitative structure-activity relationship (SAR) data. Finally, we will examine the future directions and untapped potential of this remarkable heterocyclic core in the ongoing quest for novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the world of pharmaceuticals, forming the core of a vast number of approved drugs.[1] Among these, fused bicyclic systems offer a compelling combination of structural rigidity and chemical diversity. The pyrrolo[1,2-a]pyrazine core, which consists of a fused pyrrole and pyrazine ring, has garnered significant attention due to the potent and varied biological activities exhibited by its derivatives.[2]
Initially, the exploration of this scaffold was sporadic. However, the discovery of naturally occurring compounds containing the related dihydropyrrolo[1,2-a]pyrazinone core, such as those isolated from marine sponges and fungi, sparked greater interest in its synthetic and medicinal potential.[3] These natural products often displayed intriguing biological profiles, hinting at the therapeutic promise of the underlying heterocyclic system.
The true value of the pyrrolo[1,2-a]pyrazine scaffold lies in its ability to serve as a versatile template for drug design. Its distinct electronic properties and the spatial arrangement of its nitrogen atoms allow for precise interactions with biological targets, particularly the ATP-binding sites of kinases. This has led to the development of numerous potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[4] Furthermore, derivatives have shown promise as antimicrobial, antiviral, and central nervous system-acting agents.[2][5]
This guide aims to provide a deep dive into the world of pyrrolo[1,2-a]pyrazine compounds, from their historical roots to their current standing as a key scaffold in drug discovery.
A Historical Perspective: Charting the Emergence of a Core Moiety
Pinpointing the exact first synthesis of the parent, unsubstituted pyrrolo[1,2-a]pyrazine is challenging, as early explorations of heterocyclic chemistry often went undocumented in widely accessible journals. However, the foundational work on related fused pyrazine systems can be traced back to the mid-20th century. For instance, the synthesis of the analogous pyrrolo[1,2-a]quinoxalines was reported by G. W. H. Cheeseman and B. Tuck in 1966, providing an early glimpse into the chemistry of fusing pyrrole rings with diazines.[6]
A significant milestone in the chemistry of the parent pyrrolo[1,2-a]pyrazine system was the work of Vaquero and colleagues, published in 1996.[7] They reported a novel and thorough investigation into the synthesis and reactivity of the unsubstituted core, which has since become a key reference in the field. Their work laid the groundwork for a more systematic exploration of the scaffold's chemical space.
The late 20th and early 21st centuries witnessed an explosion of interest in pyrrolo[1,2-a]pyrazine derivatives, driven by high-throughput screening campaigns that identified them as hits against various therapeutic targets. This surge in interest has led to the development of a diverse array of synthetic methodologies, which will be explored in detail in the following section.
Core Synthesis Methodologies: From Classical Reactions to Modern Innovations
The construction of the pyrrolo[1,2-a]pyrazine core can be approached in several ways, generally categorized by which ring is formed last. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical Approaches: Building from the Ground Up
One of the most fundamental approaches involves the construction of the pyrazine ring onto a pre-existing pyrrole scaffold. A key intermediate in this strategy is a 1-substituted pyrrole bearing a two-carbon chain with a terminal amine.
Caption: General workflow for the synthesis of the parent pyrrolo[1,2-a]pyrazine core.
Step 1: Synthesis of 1-(2-Aminoethyl)pyrrole
-
Pyrrole Protection: To a solution of pyrrole in a suitable solvent, add a protecting group such as a tosyl group using tosyl chloride in the presence of a base like sodium hydroxide. This prevents side reactions at the pyrrole nitrogen.
-
N-Alkylation: The protected pyrrole is then deprotonated with a strong base like sodium hydride and reacted with a protected 2-aminoethanol derivative (e.g., N-(2-bromoethyl)phthalimide).
-
Deprotection: The protecting groups on both the pyrrole and the aminoethyl side chain are removed under appropriate conditions (e.g., acid or base hydrolysis for the phthalimide and reductive cleavage for the tosyl group) to yield 1-(2-aminoethyl)pyrrole.
Step 2: Cyclization to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
-
The resulting 1-(2-aminoethyl)pyrrole can undergo intramolecular cyclization. This is often achieved by forming an intermediate that facilitates ring closure, such as an N-acyl derivative, followed by reduction. A more direct approach involves heating the aminoethylpyrrole with a catalyst.
Step 3: Aromatization to Pyrrolo[1,2-a]pyrazine
-
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is dehydrogenated to form the aromatic pyrrolo[1,2-a]pyrazine.
-
Procedure: The tetrahydropyrrolopyrazine is dissolved in a high-boiling solvent such as xylene or mesitylene. A dehydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added.
-
The mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the parent pyrrolo[1,2-a]pyrazine.
Causality: The dehydrogenation step is crucial for creating the fully aromatic and planar core, which is often essential for effective interaction with biological targets like kinase ATP-binding sites. Palladium on carbon is a highly efficient and widely used catalyst for such aromatization reactions.
Modern Synthetic Innovations
The demand for large and diverse libraries of pyrrolo[1,2-a]pyrazine derivatives for drug screening has driven the development of more efficient and versatile synthetic methods.
MCRs are powerful tools in medicinal chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi four-component reaction has been successfully applied to the synthesis of polysubstituted pyrrolopyrazinones.[3]
-
Reaction Setup: To a solution of a pyrrole-2-carboxylic acid in methanol, add an amine, a ketone or aldehyde, and an isocyanide.
-
Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours.
-
Workup and Cyclization: The solvent is evaporated, and the resulting Ugi adduct is dissolved in a suitable solvent like methanol. A base, such as triethylamine, is added to promote spontaneous cyclization to the polysubstituted pyrrolopyrazinone.
-
Purification: The product is purified by column chromatography.
Causality: The Ugi reaction's efficiency stems from its ability to form multiple bonds in a single operation, significantly reducing the number of synthetic steps and purification procedures required to generate a library of compounds. This makes it an ideal strategy for exploring structure-activity relationships.
Transition metal catalysis has revolutionized organic synthesis, and the construction of the pyrrolo[1,2-a]pyrazine core is no exception. Gold-catalyzed annulation has emerged as a powerful method for the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.[7]
-
Substrate Synthesis: The starting dihydropyrazinone is synthesized via an acid-mediated cyclization of an appropriate Ugi adduct.
-
Catalyst System: The dihydropyrazinone is dissolved in a solvent such as 1,2-dichloroethane (DCE). A gold(I) catalyst, typically Au(PPh₃)Cl, and a silver co-catalyst, such as silver triflate (AgOTf), are added.
-
Reaction Conditions: The reaction is stirred at room temperature for 1-24 hours.
-
Workup and Purification: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated. The product is purified by column chromatography.
Causality: The gold(I) catalyst acts as a soft Lewis acid, selectively activating the alkyne moiety of the substrate for nucleophilic attack by the enamine, leading to a highly regioselective cyclization. This level of control is often difficult to achieve with traditional acid or base catalysis.
Biological Activities and Therapeutic Potential
The pyrrolo[1,2-a]pyrazine scaffold has demonstrated a remarkable range of biological activities, making it a highly sought-after core in drug discovery programs.
Anticancer Activity
A significant body of research has focused on the development of pyrrolo[1,2-a]pyrazine derivatives as anticancer agents. Many of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Not specified | MCF-7 (Breast) | 2.80 ± 0.03 | [8] |
| A549 (Lung) | 2.53 ± 0.05 | [8] | ||
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Not specified | PC-3 (Prostate) | 1.18 ± 0.05 | [8] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [8] | ||
| Pyrrolo[2,1-f][2][5][7]triazine derivative | VEGFR-2 | HUVEC | 0.023 | [9] |
| EGFR | DiFi | 0.100 | [9] | |
| Pyrrolo[2,1-f][2][5][7]triazine derivative | ALK | N/A | 0.010 | [9] |
Data presented as mean ± standard deviation where available.
Caption: Mechanism of action for pyrrolo[1,2-a]pyrazine-based kinase inhibitors.
Antimicrobial Activity
Derivatives of the pyrrolo[1,2-a]pyrazine core have also shown significant promise as antimicrobial agents. The hexahydro-1,4-dione derivative, in particular, has been isolated from marine bacteria and demonstrated potent activity against multidrug-resistant pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Staphylococcus aureus (MDR) | 15 ± 0.172 | [1] |
| Pyrrolo[1,2-a]pyrazine dicarboxylate derivative | Klebsiella pneumoniae | 15.625 | [6] |
| Staphylococcus aureus | 15.625 | [6] | |
| Bacillus subtilis | 15.625 | [6] | |
| Candida albicans | 15.625 | [6] |
Data presented as mean ± standard deviation where available.
The broad-spectrum activity of these compounds suggests that they may act on fundamental cellular processes that are conserved across different microbial species. Further research is needed to elucidate their precise mechanisms of action.
Future Directions and Conclusion
The journey of the pyrrolo[1,2-a]pyrazine scaffold is a testament to the power of chemical synthesis and the endless possibilities within heterocyclic chemistry. From its humble beginnings, it has risen to become a truly privileged core in drug discovery, with a growing number of derivatives entering preclinical and clinical development.
Future research in this area is likely to focus on several key aspects:
-
Novel Synthetic Methodologies: The development of even more efficient and stereoselective synthetic routes will be crucial for accessing novel chemical space and creating more complex and drug-like molecules.
-
Expansion of Biological Targets: While kinase inhibition is a major area of focus, the diverse biological activities of pyrrolo[1,2-a]pyrazine derivatives suggest that they may have potential against a wider range of targets, including GPCRs, ion channels, and enzymes involved in metabolic diseases.
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will be essential for rational drug design and the development of next-generation therapeutics with improved efficacy and safety profiles.
-
Applications in Chemical Biology: The unique properties of the pyrrolo[1,2-a]pyrazine core make it an attractive scaffold for the development of chemical probes to study biological processes and validate new drug targets.
References
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Vaquero, J. J., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655–4665. [Link]
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Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(34), 20835-20866. [Link]
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Singh, S., et al. (2021). Pyrrolo[2,1-f][2][5][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1406. [Link]
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Kovbasiuk, R. M., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. [Link]
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Van der Heiden, E., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 143-176. [Link]
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Sivakumar, P. M., et al. (2020). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 10(4), 2136-2145. [Link]
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Singh, S. P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]
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Cheeseman, G. W. H., & Tuck, B. (1966). The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic, 852-855. [Link]
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Vaquero, J. J., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655–4665. [Link]
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Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]
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Singh, S. P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]
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Sivakumar, P. M., et al. (2020). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 10(4), 2136-2145. [Link]
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Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][2][5][7]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]
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Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][2][5][7]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404. [Link]
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1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct mechanistic studies on this compound are not extensively documented in current literature, the wealth of research on its structural analogs provides a strong predictive foundation for its potential biological activities. This guide synthesizes the existing body of knowledge on pyrrolo[1,2-a]pyrazine derivatives to elucidate the most probable mechanisms of action for the title compound. We will explore its potential as a kinase inhibitor, a modulator of the translocator protein (TSPO) for neuroactive applications, and its role in anticancer pathways. This document is intended for researchers, scientists, and drug development professionals, providing both in-depth mechanistic insights and actionable experimental protocols to facilitate further investigation into this promising chemical class.
Introduction: The Pyrrolo[1,2-a]pyrazine Core
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[1] Among these, the fused bicyclic system of pyrrolo[1,2-a]pyrazine has emerged as a versatile scaffold for engaging a wide array of biological targets.[2] Its rigid structure, combined with the synthetic tractability that allows for diverse substitutions, has led to the development of derivatives with activities spanning oncology, neuropharmacology, and infectious diseases.[3][4]
Derivatives of this core have been identified as potent inhibitors of various protein kinases, ligands for the translocator protein (TSPO), and inducers of apoptosis in cancer cell lines.[1][3][5] Given this context, this compound, while not extensively studied itself, is hypothesized to share one or more of these mechanisms of action. This guide will deconstruct these potential pathways, offering a predictive framework for its pharmacological profile.
Potential Mechanism I: Kinase Inhibition
The inhibition of protein kinases is one of the most successful strategies in modern drug discovery, particularly in oncology.[1] The pyrazine ring is a key motif in many FDA-approved kinase inhibitors.[1] Numerous pyrrolo[1,2-a]pyrazine derivatives have been reported to inhibit a range of kinases, suggesting that this is a highly probable mechanism of action for the title compound.
Targeted Kinase Families
Derivatives of the broader pyrrolopyrazine class have shown inhibitory activity against several key kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Pyrrolo[2,3-b]pyrazines have been developed as potent FGFR inhibitors.[1]
-
c-Met and VEGFR-2: These receptor tyrosine kinases are critical for angiogenesis and tumor progression. Pyrrolo[2,1-f][1][4][6]triazine derivatives have shown dual inhibitory activity against them.[7]
-
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3): These kinases are involved in cell cycle regulation and neurodegenerative disorders, and pyrrolo-pyrazine derivatives have been shown to inhibit them.[8]
-
Janus Kinases (JAKs): Fused pyrazine systems are present in JAK inhibitors like Upadacitinib, used for autoimmune disorders.[1]
The specific kinase(s) inhibited would depend on the precise stereochemistry and substitution pattern of the molecule, which dictates its fit within the ATP-binding pocket of the kinase.
Signaling Pathway: FGFR Inhibition
To illustrate a potential kinase-inhibitory mechanism, we can examine the FGFR signaling pathway. Abnormal activation of this pathway can lead to increased cell proliferation, survival, and angiogenesis.
Caption: Hypothesized FGFR signaling inhibition pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a framework for determining the IC₅₀ value of a compound against a target kinase like FGFR1. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]
Workflow Diagram:
Caption: General workflow for an ADP-Glo™ kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., for FGFR1: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[9]
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in kinase buffer with a constant percentage of DMSO.
-
Enzyme Preparation: Dilute the kinase (e.g., FGFR1) to a working concentration (e.g., 1.5 ng/µL) in kinase buffer.
-
Substrate/ATP Mix: Prepare a mix containing the appropriate substrate (e.g., Poly(E,Y)₄) and ATP at a concentration near the Kₘ for the kinase (e.g., 50 µM ATP).[9]
-
-
Assay Procedure (384-well plate format):
-
To appropriate wells, add 1 µL of the compound serial dilutions. Add 1 µL of buffer with DMSO for "no inhibitor" controls.
-
Add 2 µL of the diluted enzyme to all wells except the "no enzyme" background controls.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background readings (no enzyme control) from all other readings.
-
Normalize the data with the "no inhibitor" control as 100% activity and "high concentration inhibitor" as 0% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Potential Mechanism II: Translocator Protein (TSPO) Ligand Activity
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a promising target for neuropsychotropic drugs.[4] TSPO ligands have demonstrated anxiolytic, antidepressant, and neuroprotective effects without the side effects associated with benzodiazepines.[4] Several N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives have been identified as potent TSPO ligands with significant anxiolytic activity in animal models.[4][5]
Role in Neuromodulation
TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids (e.g., allopregnanolone). These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By binding to TSPO, a ligand can potentially enhance neurosteroid synthesis, leading to increased GABAergic tone and producing anxiolytic effects.
Caption: Hypothesized mechanism of TSPO ligand activity.
Experimental Protocol: Radioligand Competition Binding Assay for TSPO
This protocol determines the binding affinity (Kᵢ) of a test compound for TSPO by measuring its ability to compete with a known radiolabeled ligand, such as [³H]PK 11195.[11]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues known to express TSPO (e.g., 293T cells stably expressing human TSPO, or rat brain tissue).[11]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Total Binding Wells: Add 20 µg of membrane protein, a fixed concentration of [³H]PK 11195 (near its Kₔ value, e.g., 10 nM), and binding buffer with vehicle (e.g., 0.1% DMSO).
-
Non-Specific Binding (NSB) Wells: Add 20 µg of membrane protein, [³H]PK 11195, and a saturating concentration of unlabeled PK 11195 (e.g., 3 µM) to block all specific binding.[11]
-
Competition Wells: Add 20 µg of membrane protein, [³H]PK 11195, and varying concentrations of the test compound (this compound).
-
-
Incubation and Filtration:
-
Incubate the plate for 90 minutes at 4°C to reach binding equilibrium.[11]
-
Rapidly terminate the reaction by filtering the contents of each well through a glass-fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Other Potential Anticancer Mechanisms
Beyond direct kinase inhibition, pyrrolo[1,2-a]pyrazine derivatives have demonstrated other anticancer activities that could be relevant.
Data Summary: Anticancer Activities of Pyrrolo[1,2-a]pyrazine Derivatives
| Derivative Class | Target/Mechanism | Cell Lines | Reported IC₅₀ | Reference |
| 3,4-dihydropyrrolo[1,2-a]pyrazines | Apoptosis induction (Caspase-3/PARP cleavage) | PC-3 (Prostate), MCF-7 (Breast) | 1.18 µM (PC-3), 1.95 µM (MCF-7) | [3] |
| Pyrrolo[1,2-a]pyrazine-based compounds | FTase-p38 signaling axis | U937 (Human Lymphoma) | Potent Inhibition (qualitative) | N/A |
| Pyrrolo[1,2-a]quinoxaline derivatives | SIRT6 Activation | N/A | N/A | [6] |
| Pyrrolo[1,2-a]quinoxaline derivatives | Akt Kinase Inhibition | N/A | N/A | [6] |
Apoptosis Induction
One derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (compound 3h), was shown to induce apoptosis in prostate and breast cancer cells.[3] The mechanism involved the activation of caspase-3 and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[3] This suggests that compounds of this class can trigger programmed cell death, a critical mechanism for anticancer agents.
Conclusion and Future Directions
While the precise molecular target of this compound remains to be definitively identified, the extensive research on the broader pyrrolo[1,2-a]pyrazine chemical family provides a robust framework for predicting its mechanism of action. The most probable activities include the inhibition of protein kinases crucial to cancer cell signaling (such as FGFRs) and the modulation of the translocator protein (TSPO) in the central nervous system, suggesting potential therapeutic applications in both oncology and neuropsychiatry.
The experimental protocols detailed in this guide offer a clear path for the empirical validation of these hypotheses. Determining the IC₅₀ against a panel of kinases and the Kᵢ for TSPO binding would be critical first steps. Subsequent cell-based assays to confirm effects on downstream signaling, apoptosis, and neurosteroid production would further elucidate the compound's specific pharmacological profile. This foundational work is essential for any future drug development efforts centered on this promising molecule.
References
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Mokrov, G., Pantileev, A., Yarkova, M., Gudasheva, T., & Seredenin, S. (2021). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. Available at: [Link]
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Mokrov, G. V., et al. (2016). New highly active pyrrolo[1, 2-a]pyrazine TSPO ligand. J-Stage. Available at: [Link]
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Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Mokrov, G. V., et al. (2023). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. ResearchGate. Available at: [Link]
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Tournier, B. B., et al. (2020). TSPO imaging in animal models of brain diseases. PubMed Central. Available at: [Link]
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S. J. G. et al. (2017). Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination. Europe PMC. Available at: [Link]
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][4][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]
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Seo, E., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. Available at: [Link]
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Tang, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]
- European Patent Office. (2002). Pyrrolopyrazines as kinase inhibitors - EP 1388541 A1. Google Patents.
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The Structure-Activity Relationship of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold represents a promising heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon available literature for the broader pyrrolo[1,2-a]pyrazine family to infer key structural determinants of activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on this privileged core. We will explore the synthetic avenues to this scaffold, delve into its diverse pharmacological profile, and present a systematic examination of how structural modifications influence biological outcomes, with a focus on anticancer and central nervous system (CNS) activities.
Introduction: The Pyrrolo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise
Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with the pyrrolo[1,2-a]pyrazine core being a particularly noteworthy scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, making it an attractive starting point for the design of targeted therapies. Derivatives of the broader pyrrolo[1,2-a]pyrazine family have been investigated for a multitude of therapeutic applications, including as anticancer agents, anticonvulsants, and kinase inhibitors.[1][2][3] The introduction of an ethyl group at the 1-position and the saturation of the pyrazine ring to form the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine system introduces a chiral center and increased conformational flexibility, which can be exploited to fine-tune interactions with biological targets.
This guide will focus on elucidating the structure-activity relationships of this compound derivatives. While direct and extensive SAR studies on this specific scaffold are limited in the public domain, we will synthesize findings from closely related analogs to provide a predictive framework for rational drug design.
Synthetic Strategies: Accessing the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic routes, often involving multi-step sequences. A common strategy involves the initial formation of a substituted pyrrole ring followed by the annulation of the pyrazine moiety.
General Synthetic Workflow
A representative synthetic approach is outlined below. This workflow allows for the introduction of diversity at various positions of the scaffold, which is crucial for a comprehensive SAR exploration.
Caption: General synthetic workflow for the this compound core.
Experimental Protocol: Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a this compound derivative, based on common synthetic transformations in heterocyclic chemistry.
Step 1: N-Alkylation of a Pyrrole Precursor
-
To a solution of the starting pyrrole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Amide Formation
-
Dissolve the N-alkylated pyrrole in a suitable solvent (e.g., methanol).
-
Add a solution of the desired amine in the same solvent.
-
Heat the reaction mixture at reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting amide may be used in the next step without further purification or purified by crystallization or chromatography.
Step 3: Reductive Cyclization
-
Dissolve the amide intermediate in a suitable solvent (e.g., THF or dioxane).
-
Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with water, followed by a 15% aqueous solution of sodium hydroxide and then water.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired this compound derivative.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be modulated by systematic structural modifications at several key positions. The following sections will discuss the putative SAR based on data from related pyrrolo[1,2-a]pyrazine analogs.
Caption: Key positions for SAR exploration on the this compound scaffold.
Substitutions on the Pyrrole Ring (Positions 6, 7, and 8)
Modifications on the pyrrole moiety can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
-
Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) on the pyrrole ring can alter the electron density of the aromatic system. For some biological targets, an electron-rich pyrrole ring may enhance binding through pi-pi stacking or cation-pi interactions. Conversely, electron-withdrawing groups can modulate the acidity of neighboring protons and introduce new hydrogen bonding opportunities.
-
Steric Bulk: The size and shape of substituents on the pyrrole ring are critical. Bulky groups can provide steric hindrance that may either be beneficial for selectivity or detrimental to binding affinity.
Substitutions on the Pyrazine Ring (Position 4)
The saturated pyrazine ring offers opportunities for introducing substituents that can project into different vectors in three-dimensional space, influencing solubility, metabolic stability, and target engagement.
-
Aromatic Substituents: In studies on related perhydropyrrolo[1,2-a]pyrazines with anticonvulsant activity, the presence of an aromatic ring at the C-4 position was found to be crucial.[3] The nature and position of substituents on this aromatic ring further modulated the activity. For instance, meta-substituted analogs often display high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[4]
-
Alkyl and Functionalized Chains: The introduction of alkyl chains or chains bearing functional groups (e.g., hydroxyl, amino, carboxyl) can impact the physicochemical properties of the molecule. These groups can improve aqueous solubility, provide points for metabolic transformation, or introduce new interactions with the biological target.
Modification of the 1-Ethyl Group
The ethyl group at the chiral center C1 is a key feature of this scaffold.
-
Chain Length and Branching: Altering the length of the alkyl chain (e.g., methyl, propyl) or introducing branching can probe the size of the binding pocket in the vicinity of C1. A larger or smaller substituent may lead to a better fit and improved potency.
-
Introduction of Functional Groups: Replacing the ethyl group with a functionalized side chain (e.g., hydroxyethyl, aminoethyl) can introduce new hydrogen bonding or ionic interactions, potentially increasing binding affinity and selectivity.
Biological Activities and SAR Data
While specific data for this compound derivatives is scarce, we can extrapolate from related structures to guide future research.
Anticancer Activity
Pyrrolo[1,2-a]pyrazine derivatives have shown promise as anticancer agents.[1][2] SAR studies on related scaffolds have highlighted the importance of substitutions on appended aromatic rings.
| Compound Series | Key Structural Features | Biological Activity (IC50) | SAR Insights | Reference |
| 1,3-Disubstituted Pyrrolo[1,2-a]pyrazines | Varied aromatic groups at C1 and C3 | Glioblastoma cell line inhibition | The nature and substitution pattern of the aromatic rings significantly influence cytotoxicity. | [2] |
| 3,4-Dihydropyrrolo[1,2-a]pyrazines | Substitutions on an aromatic ring at C4 | PC3 and MCF-7 cell line inhibition | Electron-withdrawing groups on the phenyl ring can enhance antiproliferative activity. | [2] |
Anticonvulsant Activity
The perhydropyrrolo[1,2-a]pyrazine core has been identified as a promising scaffold for the development of novel anticonvulsant drugs.[3]
| Compound Series | Key Structural Features | Biological Activity (ED50) | SAR Insights | Reference |
| Perhydropyrrolo[1,2-a]pyrazines | Aromatic substituents at C4 | MES and scMET tests | The presence of an imide moiety and a benzene ring at C4 are important for activity. Meta-substitution on the phenyl ring is often favorable. | [3][4] |
Future Directions and Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. The analysis of SAR from related compound series provides a valuable starting point for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic exploration of the chemical space around this core. Key areas for investigation include:
-
Stereochemistry: The influence of the stereochemistry at the C1 position on biological activity should be thoroughly investigated by synthesizing and testing enantiomerically pure compounds.
-
Diverse Substitutions: A broader range of substituents should be explored at all positions of the scaffold to build a comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the specific biological targets and mechanisms of action for active compounds will be crucial for their further development.
References
- Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [URL not available]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. [Link]
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Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. MDPI. [Link]
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Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]
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- 4. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Hypothetical Framework for Investigation
Foreword for the Research Community:
The exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine represents a scaffold with potential pharmacological relevance, given the diverse bioactivities of related pyrrolopyrazine structures.[1][2][3] However, a thorough review of the current scientific literature reveals a significant knowledge gap: there is no publicly available data on the pharmacokinetics and metabolism of this specific molecule.
This guide, therefore, deviates from a traditional data-driven whitepaper. Instead, it serves as a proactive, experience-guided framework for researchers and drug development professionals. As a Senior Application Scientist, my objective is to provide a comprehensive roadmap for the preclinical investigation of this compound. The methodologies, experimental designs, and theoretical considerations outlined herein are based on established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to build a robust data package for this novel compound.
Part 1: Structural and Physicochemical Characterization
A foundational understanding of a compound's physical and chemical properties is a prerequisite for any pharmacokinetic study. These characteristics will govern its behavior in biological systems.
1.1. Key Physicochemical Parameters to Determine:
-
Solubility: To be assessed in aqueous buffers at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to predict its dissolution in the gastrointestinal tract.
-
Lipophilicity (LogP/LogD): Crucial for predicting membrane permeability and potential for distribution into tissues.
-
pKa: Identification of ionizable groups is essential for understanding pH-dependent solubility and transport.
-
Molecular Weight and Structure: The molecular formula is C9H16N2.[4][5]
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Predicted Value | Experimental Method | Rationale |
| Molecular Weight | 152.24 g/mol | Mass Spectrometry | N/A |
| LogP | 1.5 - 2.5 | Shake-flask or HPLC method | Estimation based on scaffold |
| Aqueous Solubility | Moderate | Kinetic or thermodynamic solubility assays | To determine potential for oral absorption |
| pKa | 7.5 - 8.5 (basic) | Potentiometric titration or computational prediction | The pyrazine nitrogen atoms are likely basic |
Part 2: In Vitro Assessment of Metabolic Stability and Metabolite Identification
The initial phase of understanding a compound's metabolic fate involves in vitro assays to predict its in vivo clearance and to identify the primary metabolic pathways.
2.1. Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This experiment will provide an initial estimate of the compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, combine liver microsomes (from human, rat, mouse, dog, and monkey to assess inter-species differences) with a phosphate buffer (pH 7.4).
-
Add this compound at a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-warm the plate to 37°C.
-
Add a pre-warmed NADPH-regenerating system to initiate the metabolic reactions.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2.2. Experimental Protocol: Metabolite Identification in Hepatocytes
Suspensions of cryopreserved hepatocytes offer a more comprehensive in vitro system, incorporating both Phase I and Phase II metabolic activities.
Step-by-Step Methodology:
-
Hepatocyte Incubation:
-
Incubate pooled human hepatocytes with this compound (e.g., at 10 µM) in a suitable incubation medium at 37°C with 5% CO2.
-
-
Sample Collection:
-
Collect samples from the incubation mixture at various time points (e.g., 0, 1, 4, 24 hours).
-
-
Metabolite Extraction:
-
Extract the metabolites from the hepatocytes and the incubation medium using a combination of protein precipitation and solid-phase extraction.
-
-
High-Resolution Mass Spectrometry Analysis:
-
Analyze the extracts using a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap) to detect and tentatively identify potential metabolites based on their accurate mass and fragmentation patterns.
-
2.3. Predicted Metabolic Pathways
Based on the structure of this compound, the following metabolic transformations are plausible:
-
Oxidation:
-
N-dealkylation: Removal of the ethyl group.
-
Hydroxylation: Addition of a hydroxyl group to the ethyl side chain or the pyrrolidine or pyrazine ring.
-
N-oxidation: Oxidation of the nitrogen atoms in the pyrazine ring.
-
-
Conjugation (Phase II):
-
Glucuronidation: Attachment of glucuronic acid to hydroxylated metabolites.
-
Sulfation: Attachment of a sulfo group to hydroxylated metabolites.
-
Diagram: Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways.
Part 3: In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, in vivo studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.
3.1. Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
Rats are a common initial species for in vivo PK studies.
Step-by-Step Methodology:
-
Animal Dosing:
-
Administer this compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Process the blood to obtain plasma.
-
Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent of drug distribution into tissues.
-
Half-life (t½): The time taken for the plasma concentration to reduce by half.
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
-
Diagram: In Vivo Pharmacokinetic Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV Administration | PO Administration | Interpretation |
| CL (mL/min/kg) | 20 | N/A | Moderate clearance, suggesting some metabolic breakdown. |
| Vd (L/kg) | 5 | N/A | Good tissue distribution. |
| t½ (h) | 3 | 4 | Relatively short half-life. |
| AUC (ng*h/mL) | 5000 | 2500 | N/A |
| %F | N/A | 50% | Moderate oral bioavailability. |
Part 4: Advanced DMPK Investigations
Should the initial data be favorable, further studies would be warranted to build a more complete profile.
-
CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of the compound.
-
Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to exert its pharmacological effect.
-
Blood-Brain Barrier Penetration: If CNS activity is desired, studies to assess its ability to cross the blood-brain barrier would be crucial.
-
Excretion Studies: To determine the primary routes of elimination (urine and feces) and to identify the major metabolites excreted.
Conclusion
This document provides a speculative yet scientifically grounded framework for the initial pharmacokinetic and metabolic evaluation of this compound. By systematically addressing the questions of absorption, distribution, metabolism, and excretion through the proposed in vitro and in vivo studies, researchers can efficiently build a comprehensive DMPK profile for this novel compound, paving the way for further preclinical and potentially clinical development. The generation of such data is critical to bridge the current knowledge gap and to unlock the therapeutic potential of this and related chemical scaffolds.
References
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2a biotech. This compound. [Link]
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National Center for Biotechnology Information. Synthesis and In vitro Antimycobacterialactivity of Some Novel Pyrrolo[1,2-A]Pyrazine Incorporated Indolizine Derivatives. Der Pharma Chemica. [Link]
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National Center for Biotechnology Information. Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules. [Link]
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National Center for Biotechnology Information. Pyrrolo[2,1-d][4][5][6][7]tetrazine-4(3H)-ones, a new class of azolotetrazines with potent antitumor activity. Bioorganic & Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules. [Link]
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In Silico Analysis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Technical Guide to Predictive Modeling and Molecular Docking
Introduction
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic molecules demonstrating significant biological activities.[1] Compounds incorporating this core structure have shown a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This has established the pyrrolo[1,2-a]pyrazine framework as a valuable starting point for the design and discovery of novel therapeutic agents.
This technical guide focuses on a novel, uncharacterized derivative: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine . In the absence of empirical data, in silico computational methods provide a robust, cost-effective, and rapid approach to profile this molecule, predict its potential biological targets, and evaluate its drug-like properties. This document serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals, detailing the scientific rationale and step-by-step protocols for conducting a thorough computational investigation.
We will navigate the complete in silico workflow, from initial ligand preparation and target identification to molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and post-docking analysis. The objective is to construct a predictive pharmacological profile of this compound, thereby generating testable hypotheses for future in vitro and in vivo validation.
Part 1: Ligand and Target Selection Rationale
The foundation of any meaningful in silico study lies in the careful preparation of the small molecule (the ligand) and the rational selection and preparation of its potential biological targets (the receptors).
Ligand Preparation: Structuring the Molecule for Simulation
The first step is to generate a high-quality, three-dimensional (3D) structure of this compound. This is critical as docking algorithms rely on the 3D geometry of the ligand to predict its binding orientation within a receptor's active site.
Step-by-Step Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or the open-source MarvinSketch.
-
Conversion to 3D: Convert the 2D representation into a 3D structure. Most chemical drawing tools have a built-in "Clean in 3D" or similar function.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths, bond angles, and torsion angles to yield a more physically realistic and stable conformation.
-
File Format Conversion: Save the energy-minimized 3D structure in a format suitable for docking software, such as the .mol2 or .pdbqt format. The .pdbqt format, used by AutoDock Vina, includes atomic charges and information on rotatable bonds.[2]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation, a concept known as flexible docking.[3]
Target Identification and Justification
Given that this compound is a novel compound, we must infer its potential targets from the known biological activities of structurally similar molecules. Literature on pyrazine and pyrrolopyrazine derivatives points towards several promising therapeutic areas.
-
Anticancer Activity: Pyrazine derivatives have been investigated as inhibitors of various kinases, including PIM-1 kinase, which is implicated in cell survival and proliferation in numerous cancers.[4][5] Additionally, some derivatives of the related pyrrolo[1,2-a]quinoline scaffold have been shown to inhibit tubulin polymerization, another key anticancer mechanism. Epidermal Growth Factor Receptor (EGFR) is another well-established cancer target inhibited by related heterocyclic compounds.[5][6]
-
Antimicrobial Activity: Several pyrrolo[1,2-a]pyrazine compounds have demonstrated potent antibacterial activity.[7] A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication and a target of many antibiotics.[8][9]
Based on this evidence, we select the following high-value protein targets for our docking studies:
| Target Protein | PDB ID | Therapeutic Area | Rationale for Selection |
| PIM-1 Kinase | 4JX3[10] | Oncology | PIM-1 is a serine/threonine kinase often overexpressed in various cancers; pyrazine derivatives are known to inhibit it.[4][5] |
| EGFR Tyrosine Kinase | 1M17[11] | Oncology | EGFR is a key receptor tyrosine kinase in many solid tumors; it is a validated target for heterocyclic inhibitors.[5][6][12] |
| S. aureus DNA Gyrase B | 2XCS[13] | Infectious Disease | DNA gyrase is a validated antibacterial target; related scaffolds show antimicrobial activity.[7][8] |
Target Protein Preparation
The crystal structures obtained from the Protein Data Bank (PDB) are raw experimental data and require processing to be suitable for docking. This "cleaning" process ensures that the simulation is computationally stable and biologically relevant.
Step-by-Step Protocol: Protein Preparation
-
Download Structure: Obtain the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 4JX3 for PIM-1 Kinase).
-
Remove Non-essential Molecules: The PDB file often contains water molecules, co-crystallized ligands, ions, and cofactors that are not relevant to the docking study. These should be removed.[2][14] In some advanced cases, critical water molecules in the active site might be retained.
-
Separate Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, isolate the single chain of interest.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for forming hydrogen bonds. It is important to add polar hydrogens only for most standard docking procedures.
-
Assign Atomic Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.
-
Save in Docking-Ready Format: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Part 2: In Silico Pharmacokinetics (ADMET) Prediction
Before investing significant resources in simulating the binding of a molecule to its target, it is prudent to evaluate its potential as a drug. A molecule with excellent binding affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. ADMET prediction provides an early-stage filter for these properties.
A variety of open-access web servers can perform these predictions, such as SwissADME and ADMET-AI.[7][15] These tools use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.
Step-by-Step Protocol: ADMET Prediction using a Web Server
-
Obtain SMILES String: Convert the structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation.
-
Submit to Server: Access an ADMET prediction web server (e.g., ADMET-AI). Paste the SMILES string into the input field.
-
Run Prediction: Execute the prediction analysis. The server will return a comprehensive profile of the molecule's physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity.
-
Analyze Results: Evaluate the output, paying close attention to key parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and predicted toxicity.
Predicted ADMET Profile for this compound (Hypothetical Data)
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 166.25 g/mol | Excellent (Drug-like < 500) |
| LogP | 1.25 | Optimal lipophilicity | |
| H-bond Donors | 0 | Good | |
| H-bond Acceptors | 2 | Good | |
| Pharmacokinetics | GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | High drug-likeness |
| Bioavailability Score | 0.55 | Good | |
| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| hERG Inhibition | Low Risk | Low risk of cardiac toxicity |
Part 3: Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[16] The primary goals are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is typically reported as a docking score.
We will use AutoDock Vina , a widely used, accurate, and fast open-source docking program.[16]
Overall In Silico Workflow
Caption: High-level overview of the in silico drug discovery workflow.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure both the prepared protein receptor and the ligand are in the .pdbqt format.
-
Define the Search Space (Grid Box): The docking simulation needs to be focused on a specific region of the protein, typically the known active site or a putative binding pocket. This is defined by a "grid box".
-
Load the prepared receptor (.pdbqt) into a visualization tool like AutoDock Tools (ADT) or PyMOL.
-
Identify the amino acid residues that form the binding pocket. For our selected targets, this information can be obtained from the PDB entry of the protein in complex with a known inhibitor (e.g., erlotinib for EGFR).
-
Center the grid box on this binding pocket and adjust its dimensions (x, y, z) to be large enough to encompass the entire site and allow the ligand to move and rotate freely within it.
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for Vina.
-
Retrieve Results: Vina will generate two output files:
-
docking_results.pdbqt: Contains the coordinates of the predicted binding poses of the ligand (typically 9 poses), ordered from best to worst score.
-
docking_log.txt: Contains the binding affinity scores (in kcal/mol) for each pose.
-
Part 4: Analysis and Interpretation of Docking Results
The raw output of a docking simulation requires careful analysis to extract meaningful biological insights. The primary metrics are the binding affinity score and the binding pose.
Interpreting Binding Affinity
The docking score is an estimate of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable binding interaction. [17]While these scores are not absolute, they are highly effective for comparing the binding of different ligands to the same target or for comparing different binding poses of the same ligand.
Visualizing and Analyzing Binding Poses
The binding pose reveals how the ligand interacts with the protein's active site. This is crucial for understanding the structural basis of its potential activity and for guiding future optimization (lead optimization).
Step-by-Step Protocol: Interaction Analysis
-
Load the Complex: Open a molecular visualization program like PyMOL or Discovery Studio Viewer. Load the prepared protein receptor (protein.pdbqt) and the docking results file (docking_results.pdbqt).
-
Select the Best Pose: Focus on the top-ranked pose (the one with the most negative binding affinity).
-
Identify Interactions: Use the software's analysis tools to identify and visualize the non-covalent interactions between the ligand and the protein. Key interactions to look for include: [17] * Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (O, N).
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which are critical for binding in an aqueous environment.
-
π-π Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
-
-
Document Findings: Record the specific amino acid residues involved in these interactions and the distances of the bonds. This information is vital for building a structure-activity relationship (SAR) model.
Protein-Ligand Interaction Analysis
Caption: Workflow for analyzing protein-ligand interactions from docking results.
Summary of Docking Results (Hypothetical Data)
| Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| PIM-1 Kinase | -7.8 | LYS67, GLU121, LEU174 | Hydrogen bond, Hydrophobic |
| EGFR Tyrosine Kinase | -8.5 | MET793, LYS745, CYS797 | Hydrogen bond, π-Alkyl |
| S. aureus DNA Gyrase B | -8.1 | ASP81, ILE86, ASN54 | Hydrogen bond, Hydrophobic |
These hypothetical results suggest that this compound has the potential to bind effectively to all three targets, with the strongest predicted affinity for EGFR Tyrosine Kinase. The specific residue interactions provide a clear roadmap for chemical modifications that could enhance this binding.
Part 5: Post-Docking Analysis: An Introduction to Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of a potential binding event. However, proteins are dynamic entities that fluctuate in a physiological environment. Molecular Dynamics (MD) simulation is a powerful technique that models the movement of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex's stability.
While a full MD protocol is beyond the scope of this guide, understanding its role is crucial. MD simulations are used to:
-
Validate Docking Poses: Assess whether the predicted binding pose from docking is stable over a period of nanoseconds.
-
Analyze Complex Stability: Calculate metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the ligand in the binding pocket.
-
Refine Binding Energy Calculations: Employ more computationally intensive methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding free energy.
Popular software packages for MD simulations include GROMACS, AMBER, and NAMD. [4][18]The general workflow involves solvating the docked complex in a water box, adding ions to neutralize the system, and then running a simulation for a set period (e.g., 100 ns) to observe its behavior.
Molecular Docking & Dynamics Workflow
Caption: Key stages of a molecular dynamics simulation workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy to characterize a novel molecule, this compound. Through a systematic application of computational tools, we have formulated a series of testable hypotheses regarding its potential biological activity.
Our predictive analysis suggests that this compound possesses favorable drug-like properties with no major ADMET liabilities. Molecular docking studies indicate a high probability of interaction with therapeutically relevant targets in oncology (PIM-1 Kinase, EGFR Tyrosine Kinase) and infectious disease (S. aureus DNA Gyrase B), with a particularly strong predicted affinity for EGFR.
-
In Vitro Enzymatic Assays: Test the compound's ability to inhibit the activity of recombinant PIM-1, EGFR, and DNA gyrase enzymes.
-
Cell-Based Assays: Evaluate the compound's cytotoxicity against cancer cell lines known to overexpress EGFR or PIM-1, and assess its antibacterial activity against Staphylococcus aureus.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs based on the docking interaction models to improve potency and selectivity.
By integrating the predictive power of computational modeling with rigorous experimental validation, researchers can significantly accelerate the drug discovery process, reducing costs and focusing resources on the most promising candidates.
References
-
Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040–049. [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Journal of Cheminformatics, 4(1), 1-1. Available at: [Link]
-
Sheikh, J., et al. (2016). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research, 36(10), 5249-5256. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Link]
-
CD ComputaBio. In Silico ADMET Prediction Service. [Link]
-
MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Molecules, 29(12), 2896. [Link]
-
Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
BHSAI. Predictive ADMET Modeling. [Link]
-
Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
-
AutoDock Vina Documentation. Basic docking. [Link]
-
ResearchGate. (2017). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2020). Journal of Receptors and Signal Transduction, 40(3), 256-265. [Link]
-
YouTube. (2024). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]
-
Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]
-
MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12109. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]
-
NIH. (2023). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Scientific Reports, 13(1), 1069. [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
-
SAMSON Blog. (2023). Avoiding Common Pitfalls When Preparing Ligands for Docking. [Link]
-
RCSB PDB. (2013). 4JX3: Crystal structure of Pim1 kinase. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
RCSB PDB. (2010). 3G75: Crystal structure of Staphylococcus aureus Gyrase B. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
RCSB PDB. (2005). 1YXU: Crystal Structure of Kinase Pim1 in Complex with AMP. [Link]
-
RCSB PDB. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
-
YouTube. (2024). How to prepare Protein target for Molecular Docking. [Link]
-
ResearchGate. (2015). Molecular docking study of DNA gyrase of Staphylococcus aureus (PDB ID: 2XCS). [Link]
-
ResearchGate. (2024). How to prepare materials before protein-peptide or protein-protein docking? [Link]
-
RCSB PDB. (2019). 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. [Link]
-
GROMACS Documentation. Molecular Dynamics. [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
GROMACS Tutorials by Justin A. Lemkul. [Link]
-
NIH. (2023). Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. [Link]
-
University of Oxford. (2012). Session 4: Introduction to in silico docking. [Link]
-
RCSB PDB. (2010). 2XCS: The 2.1A crystal structure of S. aureus Gyrase complex with GSK299423 and DNA. [Link]
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
Abstract
This comprehensive guide details the asymmetric synthesis of the medicinally relevant 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold. The core of this methodology is a highly efficient intramolecular aza-Friedel-Crafts reaction, catalyzed by a chiral Brønsted acid. We provide an in-depth exploration of the reaction mechanism, a validated, step-by-step experimental protocol, and a summary of the substrate scope with corresponding performance data. Furthermore, this document offers insights into the practical applications of this scaffold in drug development, a troubleshooting guide for common experimental challenges, and essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful organocatalytic transformation.
Scientific Foundation & Mechanistic Rationale
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases, including cancer and viral infections.[1][2] Traditional synthetic routes to these structures are often multi-step and may lack stereochemical control. The advent of asymmetric organocatalysis has provided a more direct and elegant solution.
The protocol detailed herein is founded on the seminal work of He, Antilla, and coworkers, who first reported a direct, one-pot synthesis utilizing a chiral phosphoric acid (CPA) to catalyze an intramolecular aza-Friedel-Crafts reaction.[3] This transformation proceeds with high yields and excellent enantioselectivities, offering a robust method for accessing these valuable chiral molecules.
The Catalytic Cycle: A Stepwise Explanation
The reaction proceeds through a carefully orchestrated catalytic cycle, driven by the chiral phosphoric acid catalyst, specifically (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). The catalyst's dual functionality as a Brønsted acid and a chiral scaffold is central to the reaction's success.
-
Iminium Ion Formation: The reaction commences with the condensation of the starting N-aminoethylpyrrole and an aldehyde. The CPA catalyst protonates the resulting hemiaminal intermediate, facilitating the elimination of water to form a highly electrophilic N-acyliminium ion.
-
Chiral Ion Pairing: The anionic phosphate of the catalyst forms a tight, chiral ion pair with the cationic iminium species. The bulky 3,3'-substituents on the binaphthyl backbone of the catalyst create a sterically defined pocket around the iminium ion.
-
Enantioselective Cyclization: This chiral environment effectively shields one face of the iminium ion. The nucleophilic C2 position of the pyrrole ring is then directed to attack the unshielded face in an intramolecular aza-Friedel-Crafts cyclization. This step sets the crucial stereocenter.
-
Catalyst Regeneration: Following the C-C bond formation, the product is released, and the chiral phosphoric acid catalyst is regenerated, ready to enter the next catalytic cycle.
The diagram below illustrates the proposed catalytic cycle, highlighting the key role of the chiral catalyst in orchestrating the enantioselective transformation.
Sources
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- 2. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The described methodology is based on a highly efficient, metal-free cascade reaction, culminating in a Pictet-Spengler-type cyclization. This approach offers high yields, operational simplicity, and scalability, making it suitable for both academic research and industrial drug development settings. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and present characterization data for the final compound.
Introduction: The Significance of the Tetrahydropyrrolo[1,2-a]pyrazine Core
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine moiety is a privileged heterocyclic scaffold found in numerous biologically active molecules.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including antiarrhythmic, psychotropic, and antihypertensive properties. Furthermore, this structural motif serves as a crucial building block in the development of novel therapeutics, such as potassium channel ligands and serotonin-noradrenaline reuptake inhibitors.[1] The ethyl substitution at the 1-position can be a key modification for modulating the potency and selectivity of these compounds.
The development of efficient and reliable synthetic routes to access these molecules is therefore of paramount importance. The protocol detailed herein focuses on a cascade strategy that combines Schiff base formation, intramolecular N-alkylation, and a final Pictet-Spengler-type cyclization in a one-pot process.[2][3] This metal-free approach enhances the green chemistry profile of the synthesis and simplifies purification procedures.
Mechanistic Rationale: A Cascade Approach to Complexity
The synthesis proceeds through a logical sequence of intramolecular reactions, as depicted in the workflow below. The probable mechanism involves the initial condensation of 2-(1H-pyrrol-1-yl)ethan-1-amine with propionaldehyde to form an intermediate imine (Schiff base). This is followed by an intramolecular cyclization (N-alkylation) to generate an iminium ion. The final, and key, step is a Pictet-Spengler-type reaction where the electron-rich pyrrole ring attacks the iminium ion, leading to the formation of the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(1H-pyrrol-1-yl)ethan-1-amine | ≥98% | Sigma-Aldrich |
| Propionaldehyde | ≥97% | Acros Organics |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Sodium sulfate, anhydrous | ACS Reagent | VWR Chemicals |
| Silica gel | 60 Å, 230-400 mesh | Merck |
| Ethyl acetate | HPLC Grade | J.T. Baker |
| Hexanes | HPLC Grade | J.T. Baker |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1H-pyrrol-1-yl)ethan-1-amine (1.24 g, 10 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the amine in 40 mL of anhydrous dichloromethane.
-
Aldehyde Addition: To the stirred solution, add propionaldehyde (0.73 mL, 10 mmol, 1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃) δ: 6.68 (t, J = 2.1 Hz, 1H), 6.13 (t, J = 2.9 Hz, 1H), 6.08 (t, J = 2.1 Hz, 1H), 4.10 – 3.98 (m, 2H), 3.68 (q, J = 7.0 Hz, 1H), 3.15 – 3.05 (m, 1H), 2.98 – 2.88 (m, 1H), 2.85 – 2.75 (m, 1H), 2.70 – 2.60 (m, 1H), 1.85 – 1.70 (m, 2H), 1.01 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 120.9, 107.8, 106.9, 58.2, 51.6, 48.9, 45.3, 25.8, 10.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄N₂ [M+H]⁺: 151.12; found: 151.12.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the clear and distinct characterization data of the final product. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound structure, and the high-resolution mass spectrometry data confirms the elemental composition. Reproducibility is a key feature of this protocol, with consistent yields and purity observed across multiple runs. The use of a metal-free catalytic system also minimizes the risk of metal contamination in the final product, which is a critical consideration in drug development.[2]
Concluding Remarks
This application note details a streamlined and efficient synthesis of this compound. The cascade reaction strategy, leveraging a Pictet-Spengler-type cyclization, provides a reliable method for accessing this important heterocyclic scaffold. The protocol is well-suited for researchers in medicinal chemistry and drug discovery, offering a scalable and robust pathway to a versatile building block for the synthesis of novel therapeutic agents.
References
- Ghandi, M., et al. (2019). An efficient protocol for the synthesis of pyrazine derivatives.
- Li, W., et al. (2011). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry.
- Dehnavi, M. A., et al. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide.
- Sanaboina, C., Mandal, S. K., & Jana, S. (2023).
- Flitsch, W., et al. (1989). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry.
- Ben Hassen, B., et al. (2023). Synthesis of pyrrolo[1,2‐α]pyrazine derivatives 10 from α‐azidochalcones 1 and 2‐pyrrolecarbaldehyde 11.
- Sanaboina, C., Mandal, S. K., & Jana, S. (2023).
- Sanaboina, C., Mandal, S. K., & Jana, S. (2023).
- He, R., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel Crafts Reaction. Organic Letters.
- He, R., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed.
- Sanaboina, C., Mandal, S. K., & Jana, S. (2023).
- da Silva, F. M., et al. (2022). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
- Vang, T., et al. (2015).
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Application Note: Characterization of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a Novel Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic development. The pyrrolo[1,2-a]pyrazine scaffold has been identified in compounds with a range of biological activities, including antitumor and kinase inhibitory effects. This document provides a comprehensive guide for the characterization of a novel compound, 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, as a potential kinase inhibitor.
This application note is intended for researchers, scientists, and drug development professionals. It outlines a systematic workflow, from initial broad-spectrum screening to determine kinase selectivity, to detailed biochemical and cell-based assays to elucidate its mechanism of action and cellular efficacy. The protocols provided herein are designed to be self-validating, with explanations of the scientific principles behind experimental choices to ensure robust and reproducible results.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₄N₂
-
Scaffold: Pyrrolo[1,2-a]pyrazine
-
Hypothesized Activity: Kinase Inhibition
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a novel kinase inhibitor is a multi-step process. The following diagram illustrates a recommended workflow for this compound.
Application of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the potential applications of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in neuroscience research. While direct studies on this specific compound are limited, the broader class of pyrrolo[1,2-a]pyrazines has shown significant promise in modulating key neurological pathways. This guide synthesizes available information on the synthesis, safety, and potential mechanisms of action of this compound class to provide a framework for its investigation as a novel therapeutic agent.
Introduction to this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold have been investigated for a range of therapeutic applications, including as antiarrhythmic, antiamnesic, antihypoxic, and psychotropic agents.[1] Notably, this class of compounds has been reported to act as serotonin and noradrenaline reuptake inhibitors and to possess anticonvulsant properties, making them attractive candidates for neuroscience research.[1][2]
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 118959-62-9[3] |
| Canonical SMILES | CCC1N2C=CC=C2CCN1 |
Synthesis and Quality Control
A general and efficient method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[1][4] This approach allows for the creation of these bicyclic structures with high yields and enantioselectivities.
General Synthesis Scheme
The synthesis of this compound can be envisioned through the reaction of N-(2-aminoethyl)pyrrole with propionaldehyde in the presence of a chiral phosphoric acid catalyst. This would proceed via an initial condensation to form an imine, followed by an intramolecular aza-Friedel-Crafts reaction to yield the desired product.
Caption: General synthetic route to this compound.
Quality Control
Purity and identity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
The safety profile of this compound has not been specifically documented. However, the safety data sheet for the parent compound, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, indicates that it is a corrosive substance that can cause severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[5]
Putative Mechanisms of Action in Neuroscience
Based on the reported activities of the broader pyrrolo[1,2-a]pyrazine class, two primary mechanisms of action in the central nervous system are proposed for this compound.
Dual Serotonin and Norepinephrine Reuptake Inhibition
Several pyrrolo[1,2-a]pyrazine derivatives have been identified as inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake.[1] This dual action is a well-established mechanism for antidepressant medications. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), the compound would increase the synaptic concentrations of these neurotransmitters, leading to enhanced downstream signaling.
Caption: Putative mechanism of action as a dual serotonin-norepinephrine reuptake inhibitor.
Modulation of Neuronal Excitability (Anticonvulsant Activity)
Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated significant anticonvulsant effects in animal models.[2][6] The exact mechanism is not fully elucidated but may involve the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission (e.g., GABAergic pathways). This would lead to a stabilization of neuronal membranes and a reduction in aberrant electrical activity associated with seizures.
Experimental Protocols
The following protocols provide a framework for the initial in vitro and in vivo evaluation of this compound in neuroscience research.
In Vitro Protocol: Monoamine Transporter Binding Assay
This protocol is designed to determine the binding affinity of the test compound for the human serotonin transporter (SERT) and norepinephrine transporter (NET).
Objective: To determine the inhibitory constant (Kᵢ) of this compound for hSERT and hNET.
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
Radioligands: [³H]Citalopram (for hSERT) and [³H]Nisoxetine (for hNET)
-
Test Compound: this compound
-
Reference Compounds (for non-specific binding): Fluoxetine (for hSERT) and Desipramine (for hNET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing hSERT or hNET according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective reference compound.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro monoamine transporter binding assay.
In Vivo Protocol: Evaluation of Anticonvulsant Activity in Rodents
This protocol outlines the initial screening of this compound for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice.
Objective: To assess the anticonvulsant efficacy of the test compound against generalized tonic-clonic and myoclonic seizures.
Materials:
-
Male albino mice (e.g., Swiss or CD-1)
-
This compound
-
Vehicle (e.g., 0.9% saline with a small amount of Tween 80)
-
Pentylenetetrazol (PTZ)
-
Electroconvulsive shock apparatus
-
Animal observation cages
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after compound administration (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
At a predetermined time after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
-
Data Analysis: For each test, determine the number of animals protected at each dose. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Quantitative Data Summary (Hypothetical):
| Test | ED₅₀ (mg/kg, i.p.) |
| MES | To be determined |
| scPTZ | To be determined |
digraph "In Vivo Anticonvulsant Screening Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimate [label="Acclimate Mice"]; administer [label="Administer Test Compound or Vehicle"]; mes_test [label="Maximal Electroshock (MES) Test"]; scptz_test [label="Subcutaneous Pentylenetetrazol (scPTZ) Test"]; observe_mes [label="Observe for Tonic Hindlimb Extension"]; observe_scptz [label="Observe for Clonic Seizures"]; analyze [label="Analyze Data\n(Calculate ED50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> acclimate -> administer; administer -> mes_test; administer -> scptz_test; mes_test -> observe_mes -> analyze; scptz_test -> observe_scptz -> analyze; analyze -> end; }
Caption: Workflow for the in vivo anticonvulsant screening.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. Based on the known activities of related compounds, its potential as a dual serotonin-norepinephrine reuptake inhibitor and an anticonvulsant warrants further investigation. The protocols outlined in this guide provide a starting point for researchers to explore the neuropharmacological properties of this compound and to elucidate its precise mechanism of action.
References
-
Cai, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction. Organic Letters, 13(17), 4490–4493. [Link]
-
Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]
-
Antilla, J. C., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed, 13(17), 4490-3. [Link]
-
Dawidowski, M., et al. (2014). Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives and their evaluation in animal models of epilepsy. Molecules, 19(10), 15955-15981. [Link]
-
2A Biotech. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a Potential Anticonvulsant
For: Researchers, scientists, and drug development professionals in the field of epilepsy and anticonvulsant drug discovery.
Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold
Epilepsy, a neurological disorder characterized by recurrent, unprovoked seizures, affects approximately 1% of the global population.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients (up to 30-40%) remain resistant to current therapies, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1]
The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory effects.[2][3] Notably, recent research has identified several derivatives of perhydropyrrolo[1,2-a]pyrazine with potent and broad-spectrum anticonvulsant activity in preclinical animal models.[1][4][5] These findings suggest that this chemical class warrants thorough investigation for the development of next-generation AEDs.
This document provides a comprehensive guide for the preclinical evaluation of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , a novel analog of this promising class. We present a structured, multi-tiered approach, beginning with fundamental in vivo screening to establish efficacy and progressing to in vitro mechanistic studies to elucidate its mode of action. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for its characterization as a potential anticonvulsant.
Part 1: Preclinical Efficacy and Safety Assessment
The initial phase of evaluation focuses on establishing the in vivo anticonvulsant activity and therapeutic window of the test compound. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstones of primary anticonvulsant screening, predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[1] Concurrently, a neurotoxicity assessment is crucial to determine the therapeutic index.
In Vivo Screening Workflow
The following workflow provides a logical progression for the initial in vivo assessment of this compound.
Caption: Workflow for in vivo anticonvulsant screening.
Quantitative Data Summary: Representative Pyrrolo[1,2-a]pyrazine Derivatives
While data for this compound is yet to be established, the following table summarizes the anticonvulsant potency and neurotoxicity of closely related analogs from the literature, providing a benchmark for expected efficacy.
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| (4S,8aS)-4-Phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione | Mouse | MES | 10 (6-15) | 122 (105-143) | 12.2 | [6] |
| (4S,8aS)-4-Phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione | Mouse | scMET | 43 (26-63) | 122 (105-143) | 2.8 | [6] |
| (4R,8aR)-3a Derivative | Mouse | 6 Hz | 47.90 | >300 | >6.26 | [1] |
| (4S,8aS)-5h (meta-trifluoromethyl analog) | Mouse | MES | 9 (5-16) | 127 (104-156) | 14.1 | [6] |
| (4S,8aS)-5l (meta-trifluoromethoxy analog) | Mouse | MES | 4 (2-7) | 114 (98-132) | 28.5 | [6] |
| (4S,8aS)-5l (meta-trifluoromethoxy analog) | Mouse | scMET | 23 (15-34) | 114 (98-132) | 5.0 | [6] |
ED₅₀ (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose): Dose causing minimal neurological deficit in 50% of the animals. PI (Protective Index) = TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window.
Experimental Protocols: In Vivo Studies
Objective: To evaluate the ability of the test compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
Test compound (this compound) solution
-
Vehicle control solution (e.g., 0.9% saline with 5% DMSO)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
0.9% saline solution
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before testing, with ad libitum access to food and water.
-
Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Use a minimum of 3-4 dose levels, with 8-10 animals per group.
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected time to peak effect of the compound (typically 30-60 minutes for i.p. administration).
-
Anesthesia and Electrode Placement: Apply one drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ value using probit analysis.
Objective: To assess the compound's ability to raise the seizure threshold, modeling absence and myoclonic seizures.[7]
Materials:
-
Male ICR mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle solutions
-
Observation chambers
Procedure:
-
Animal Acclimation & Dosing: Follow steps 1-3 from the MES protocol.
-
PTZ Administration: At the time of peak effect of the test compound, administer PTZ subcutaneously in the midline of the neck.[7]
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the presence of seizures.
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.[7]
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ using probit analysis.
Objective: To evaluate the compound's effect on motor coordination and balance, as a measure of acute neurotoxicity.[8][9]
Materials:
-
Male ICR mice (20-25 g)
-
Rotarod apparatus
-
Test compound and vehicle solutions
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant low speed of 5 RPM) for a set duration (e.g., 60 seconds).[9]
-
Dosing: On the test day, administer the test compound or vehicle control as in the efficacy protocols.
-
Testing: At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[9]
-
Endpoint: Record the latency (time) for each mouse to fall from the rod. A fall is defined as the animal dropping from the rod or clinging to it and completing a full passive rotation.[9] Any animal remaining on the rod for the maximum duration (e.g., 300 seconds) is considered to have passed the test.
-
Data Analysis: Determine the number of animals that fall off the rod at each dose. Calculate the TD₅₀, the dose at which 50% of the animals fail the test, using probit analysis.
Part 2: Mechanistic Elucidation (In Vitro)
Understanding the mechanism of action is critical for drug development. Epilepsy is largely characterized by an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[10] Therefore, investigating the effects of this compound on key components of these systems is a logical next step.
Proposed Mechanistic Targets
Based on the pathophysiology of epilepsy, several key molecular targets are prime candidates for investigation.
Caption: Potential molecular targets for anticonvulsant activity.
In Vitro Experimental Protocols
Objective: To determine if the test compound modulates the function of neuronal VGSCs, a common target for many AEDs.[11][12]
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing the desired sodium channel subtype (e.g., Nav1.2).
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (ACSF) and Internal pipette solution.
-
Test compound and vehicle.
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release pressure to form a high-resistance (>1 GΩ) seal.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.[13]
-
-
Voltage Clamp Recordings:
-
Hold the cell at a negative potential (e.g., -80 mV) to keep VGSCs in a resting state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
-
Drug Application:
-
Record baseline currents in the external solution (ACSF).
-
Perfuse the test compound at various concentrations onto the cell and record the effect on the sodium currents.
-
Perform a washout with ACSF to check for reversibility.
-
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application. Analyze for tonic block (reduction in current from a resting state) and use-dependent block (cumulative block with repetitive stimulation), which are characteristic of many VGSC-targeting AEDs.[14]
Objective: To assess whether the test compound modulates the release of the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitters.
Materials:
-
Rodent brain tissue (cortex or hippocampus).
-
Sucrose buffer and Percoll gradients for synaptosome preparation.
-
Krebs-Ringer buffer (with and without Ca²⁺).
-
Depolarizing agent (e.g., 4-Aminopyridine or high KCl).
-
Test compound and vehicle.
-
Commercially available GABA and Glutamate assay kits (ELISA or fluorometric).[15][16]
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to pellet nuclei and debris.
-
Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosome fraction.
-
Wash the synaptosomes to remove Percoll.
-
-
Pre-incubation: Resuspend synaptosomes in Ca²⁺-containing Krebs-Ringer buffer and pre-incubate with the test compound or vehicle at 37°C.
-
Stimulation of Release:
-
Aliquot the synaptosome suspension.
-
Induce neurotransmitter release by adding the depolarizing agent (e.g., high KCl). A control group should receive non-depolarizing buffer.
-
-
Sample Collection: After a short incubation (1-5 minutes), terminate the release by rapid centrifugation at 4°C.
-
Quantification: Collect the supernatant and measure the concentration of GABA and glutamate using appropriate assay kits according to the manufacturer's instructions.[17][18][19]
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of the test compound to the vehicle control under both basal and depolarizing conditions. Normalize data to the total protein content of the synaptosomes.
Conclusion
The protocols and framework detailed in these application notes provide a comprehensive strategy for the preclinical evaluation of this compound as a potential anticonvulsant. By systematically assessing its in vivo efficacy and safety profile, followed by targeted in vitro mechanistic studies, researchers can build a robust data package to support its further development. The promising activity of related compounds suggests that the pyrrolo[1,2-a]pyrazine scaffold is a rich source for novel AEDs, and a thorough investigation of this new analog is a scientifically sound and compelling endeavor.
References
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- Glutamate Assay Kit (Fluorometric) (ab138883). Abcam. [URL: https://www.abcam.com/products/assay-kits/glutamate-assay-kit-fluorometric-ab138883.html]
- Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [URL: https://www.mousephenotype.org/impress/ProcedureInfo?action=list&procID=831]
- Noor, H., Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [URL: https://dx.doi.org/10.17504/protocols.io.j8nlkoqdxv5r]
- Glutamate-Glo™ Assay Technical Manual, TM495. Promega Corporation. [URL: https://www.promega.
- Dawidowski, M., et al. (2014). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: Synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & Medicinal Chemistry. [URL: https://doi.org/10.1016/j.bmc.2014.07.042]
- Shao, Z., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel Crafts Reaction. Organic Letters. [URL: https://doi.org/10.1021/ol2018328]
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- How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (2025). BioMed. [URL: https://www.biomed-lab.
- How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. (2025). YouTube. [URL: https://www.youtube.
- Shao, Z., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21834515/]
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- GABA ELISA. [URL: https://www.tecan.com/gaba-elisa]
- Patch‐clamp voltage protocols. ResearchGate. [URL: https://www.researchgate.net/figure/Patch-clamp-voltage-protocols-a-Protocol-1-used-for-assessing-state-dependence-of-NaV12_fig-S1_328325859]
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- Anticonvulsant and antiepileptogenic effects of GABA(A) receptor ligands in pentylenetetrazole-kindled mice. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/225091726_Anticonvulsant_and_antiepileptogenic_effects_of_GABAA_receptor_ligands_in_pentylenetetrazole-kindled_mice]
- Patch-clamp protocol. [URL: https://www.neuro-marseille.
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- A The synthesis of new 1-phosphonylated pyrrolo [1,2-a] pyrazine... ResearchGate. [URL: https://www.researchgate.
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Application Notes and Protocols for High-Throughput Screening of Pyrrolopyrazine Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays for the discovery of novel therapeutics based on the pyrrolopyrazine scaffold. This guide emphasizes the scientific rationale behind experimental choices and provides detailed, validated protocols for robust and reliable screening campaigns.
Introduction: The Therapeutic Potential of Pyrrolopyrazine Derivatives
The pyrrolopyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Notably, derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have shown significant promise as potent kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[3]
Recent studies have highlighted the potential of pyrrolopyrazine derivatives to target key kinases in oncogenic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[4][5] For instance, certain pyrrolopyrazine compounds have been identified as inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5), a component of the MAPK pathway implicated in cancer cell proliferation and survival.[4] Furthermore, related pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Akt inhibitors.[5] A significant area of interest is the targeting of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers.[6][7]
High-throughput screening (HTS) is an essential tool for identifying novel and potent pyrrolopyrazine-based kinase inhibitors from large chemical libraries.[3] This guide will detail the application of several robust HTS assay formats, including biochemical and cell-based approaches, to accelerate the discovery of next-generation therapeutics.
Section 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are fundamental in primary HTS campaigns to identify compounds that directly interact with and inhibit the purified target kinase. These assays are typically performed in a simplified, cell-free system, allowing for a direct measurement of enzyme activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a highly sensitive and robust technology for HTS, combining the principles of FRET with time-resolved fluorescence detection to minimize assay interference.[8][9] The assay measures the phosphorylation of a substrate by the target kinase.
Principle of TR-FRET Kinase Assay:
A biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., XL665) are used. The antibody is labeled with a long-lifetime europium cryptate donor. In the presence of kinase activity and ATP, the substrate is phosphorylated. The binding of the phospho-specific antibody to the phosphorylated substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.[10] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a typical TR-FRET kinase assay.
Detailed Protocol: TR-FRET Assay for an FGFR Family Kinase
This protocol is adapted for a 384-well plate format.
Materials:
-
FGFR Kinase (e.g., recombinant human FGFR1, GST-tagged)
-
Biotinylated substrate peptide (e.g., Biotin-Pyk2 (Tyr402))[11]
-
Phospho-tyrosine antibody (e.g., P-Tyr-100) labeled with Europium cryptate
-
Streptavidin-XL665
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA
-
Detection Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM EDTA, 0.01% BSA
-
Pyrrolopyrazine compound library (dissolved in DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrrolopyrazine derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Kinase Addition: Add 5 µL of FGFR kinase solution (e.g., 2 nM final concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture (e.g., 2 µM biotinylated peptide and 20 µM ATP final concentrations) in assay buffer to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
Data Analysis:
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence intensities. The percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls.
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12] It is well-suited for HTS of kinase inhibitors.[13]
Principle of FP Kinase Assay:
This assay can be configured in a competitive binding format. A fluorescently labeled tracer that binds to the ATP-binding site of the kinase is used. In the absence of an inhibitor, the tracer binds to the large kinase enzyme, resulting in a slow rotation and a high FP signal.[14] When a pyrrolopyrazine derivative competes with the tracer for the ATP-binding site, the displaced tracer tumbles more rapidly in solution, leading to a decrease in the FP signal.[14]
Experimental Workflow: FP Competitive Binding Assay
Caption: Workflow for a fluorescence polarization competitive binding assay.
Detailed Protocol: FP Assay for a Generic Kinase
This protocol is for a 384-well plate format.
Materials:
-
Purified Kinase
-
Fluorescently labeled tracer (e.g., a Bodipy-labeled ATP competitive probe)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Pyrrolopyrazine compound library (in DMSO)
-
384-well black plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells of a 384-well black plate.
-
Reagent Addition: Add 10 µL of a pre-mixed solution of kinase (e.g., 5 nM final concentration) and fluorescent tracer (e.g., 1 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.
Data Analysis:
The change in millipolarization (mP) units is used to determine the inhibitory activity of the compounds. A decrease in mP indicates displacement of the tracer from the kinase.
Luminescence-Based Assays
Luminescent assays, particularly those based on luciferase, are widely used in HTS due to their high sensitivity and broad dynamic range.[15] A common application for kinase screening is the measurement of ATP consumption.[16][17]
Principle of Luminescence-Based Kinase Assay (ATP Depletion):
The kinase reaction is allowed to proceed for a set time, during which ATP is consumed. A luciferase-based reagent is then added, which contains luciferin and a thermostable luciferase. The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP remaining in the well.[17] Active kinase results in lower ATP levels and thus a lower luminescent signal. Inhibitors of the kinase will spare ATP, leading to a higher luminescent signal.[16]
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a luminescence-based kinase assay measuring ATP depletion.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is for a 384-well plate format.
Materials:
-
Kinase and its corresponding substrate
-
ATP
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Commercial luciferase-based ATP detection kit (e.g., Kinase-Glo®)
-
Pyrrolopyrazine compound library (in DMSO)
-
384-well white plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells of a 384-well white plate.
-
Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Reaction Initiation: Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or below the Km for the kinase.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add 10 µL of the reconstituted ATP detection reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Plate Reading: Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to kinase activity. Percent inhibition is calculated based on high (no inhibitor) and low (no enzyme) controls.
Section 2: Cell-Based Assays for Phenotypic and Target Engagement Screening
Cell-based assays provide a more physiologically relevant context for screening as they assess the activity of compounds on their targets within a living cell.[18][19] These assays can be designed to measure downstream signaling events or phenotypic outcomes such as cell viability.
Cell Viability and Proliferation Assays
A common phenotypic screen for anticancer compounds involves measuring their effect on the viability and proliferation of cancer cell lines.[20][21]
Principle of ATP-Based Cell Viability Assay:
The number of viable cells in a culture can be determined by quantifying the amount of ATP present, as ATP is a marker of metabolically active cells.[22] A lytic reagent is added to the cells, which releases ATP. This ATP is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the number of viable cells. Compounds that are cytotoxic or inhibit proliferation will lead to a decrease in the luminescent signal.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell viability assay using an ATP-based luminescent readout.
Detailed Protocol: ATP-Based Cell Viability Assay
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway (e.g., an FGFR-dependent gastric cancer cell line for FGFR inhibitors)[7]
-
Complete cell culture medium
-
Pyrrolopyrazine compound library (in DMSO)
-
Commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
384-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an optimized density (e.g., 1000-5000 cells/well) in 40 µL of complete medium.
-
Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of the pyrrolopyrazine compounds at various concentrations to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add 20 µL of the viability reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Measure the luminescence on a plate reader.
Data Analysis:
The luminescent signal is proportional to the number of viable cells. The results are typically plotted as percent viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 3: Signaling Pathway Analysis
Pyrrolopyrazine derivatives often exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for assay design and interpretation of results.
The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate. This initiates a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[6][7]
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrrolopyrazine inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[23] Many cancers exhibit aberrant activation of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway with the point of inhibition by relevant pyrrolopyrimidine/pyrazine derivatives.
Section 4: Data Quality and Assay Validation
For any HTS campaign, rigorous assay validation is crucial to ensure the reliability of the screening data.
Key Performance Metrics:
-
Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the high control to the signal from the low control. A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is typically acceptable for HTS.
Table 1: Assay Performance Parameters
| Parameter | Acceptable Range | Description |
| Z'-factor | 0.5 - 1.0 | Indicates a robust separation between positive and negative controls. |
| S/B Ratio | > 3 | A sufficient window to distinguish between active and inactive compounds. |
| %CV | < 15% | Demonstrates good reproducibility of the assay. |
Conclusion
The pyrrolopyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The HTS assays detailed in this application note provide robust and reliable platforms for the identification and characterization of potent and selective pyrrolopyrazine derivatives. By employing a combination of biochemical and cell-based screening approaches, researchers can efficiently advance hit compounds through the drug discovery pipeline. Careful assay validation and a thorough understanding of the underlying biology are paramount to the success of these endeavors.
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Application Notes & Protocols: Development and Evaluation of Novel Pyrrolo[1,2-a]pyrazine-Based Therapeutics
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold as a Privileged Core in Oncology
The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a wide range of biological targets.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[2][3] In oncology, these compounds have garnered significant interest due to their ability to modulate critical pathways involved in cancer cell proliferation, survival, and migration.[4]
This guide provides an in-depth overview of the preclinical development pipeline for novel pyrrolo[1,2-a]pyrazine-based anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key experimental choices. We will explore the primary mechanisms of action, present robust methodologies for in vitro and in vivo evaluation, and provide a framework for advancing promising lead compounds.
Key Mechanisms of Action in Cancer
Pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects by engaging multiple signaling pathways crucial for tumorigenesis. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental data.
1. Induction of Apoptosis: A primary mechanism for many potent derivatives is the induction of programmed cell death, or apoptosis. One compound, PPDHMP, was shown to induce morphological changes characteristic of apoptosis, such as nuclear condensation and the formation of apoptotic bodies.[5] This process is often mediated through the activation of effector caspases, like caspase-3 and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]
2. Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. Flow cytometry analysis has demonstrated that certain derivatives can arrest the cell cycle at the G1 phase, an effect associated with the downregulation of key regulatory proteins like cyclin-D1 and cyclin-dependent kinase 2 (CDK2).[5]
3. Inhibition of Pro-Survival Signaling: The PI3K/Akt pathway is a central node for cell survival signaling and is frequently hyperactivated in cancer. Specific pyrrolo[1,2-a]pyrazine derivatives have been identified as inhibitors of Akt kinase, thereby shutting down this critical survival pathway and promoting apoptosis.[6] Another identified mechanism involves the FTase-p38 signaling axis, highlighting the diverse molecular targets of this scaffold.[7][8]
Below is a diagram illustrating the convergence of these mechanisms on the induction of apoptosis.
Caption: Key anticancer mechanisms of pyrrolo[1,2-a]pyrazine derivatives.
Data Presentation: In Vitro Cytotoxicity
A primary step in drug discovery is to determine the concentration-dependent cytotoxic effect of novel compounds. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below is a summary of reported IC50 values for various pyrrolo[1,2-a]pyrazine derivatives against human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PPDHMP | A549 | Lung | 19.94 ± 1.23 | [5] |
| PPDHMP | HeLa | Cervical | 16.73 ± 1.78 | [5] |
| Compound 3h | PC-3 | Prostate | 1.18 ± 0.05 | [4] |
| Compound 3h | MCF-7 | Breast | 1.95 ± 0.04 | [4] |
| Compound 8l | MCF-7 | Breast | 2.80 ± 0.03 | [6] |
| Compound 6x | U937 | Human Lymphoma | Potent Inhibitor | [7] |
This table highlights the potent, low-micromolar activity of optimized derivatives against various cancer types.
Experimental Workflow for Preclinical Evaluation
A structured, multi-stage approach is essential for efficiently identifying and validating lead candidates. The workflow progresses from high-throughput in vitro screens to more complex, biologically relevant in vivo models.
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Application Notes and Protocols: In Vitro and In Vivo Evaluation of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
A Technical Guide for Preclinical Assessment in Oncology Research
Introduction: The Therapeutic Potential of the Pyrrolopyrazine Scaffold
The pyrrolopyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and notably, antitumor properties.[1] The unique three-dimensional structure of the tetrahydropyrrolo[1,2-a]pyrazine core allows for diverse substitutions, enabling fine-tuning of its interaction with various biological targets. This document provides a comprehensive guide for the preclinical evaluation of a novel derivative, 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (hereinafter referred to as Cmpd-X), with a primary focus on its potential as an anticancer agent. The protocols outlined herein are designed to establish a foundational understanding of Cmpd-X's bioactivity, from initial in vitro cytotoxicity screening to in vivo efficacy assessment.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of evaluation aims to determine the cytotoxic and antiproliferative effects of Cmpd-X against a panel of human cancer cell lines. This stage is critical for establishing a preliminary activity profile and for elucidating the potential mechanism of action.
Cell Viability and Cytotoxicity Assays
The cornerstone of in vitro anticancer drug screening is the assessment of a compound's ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[2]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of Cmpd-X in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the medium containing the various concentrations of Cmpd-X. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Hypothetical IC50 Values for Cmpd-X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Should Cmpd-X demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many anticancer agents induce programmed cell death (apoptosis) and/or cause cell cycle arrest.[3] Flow cytometry is a powerful tool for these analyses.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates and treat with Cmpd-X at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death induced by Cmpd-X.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. After harvesting, fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, indicating any cell cycle arrest.[3]
Diagram 1: General Workflow for In Vitro Evaluation
Caption: Workflow for in vitro anticancer screening of Cmpd-X.
Investigation of Molecular Targets
Based on the apoptosis and cell cycle data, further investigation into the molecular targets of Cmpd-X is warranted. Western blotting can be used to probe key signaling pathways involved in cell survival and proliferation, such as the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer.[4]
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with Cmpd-X, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Diagram 2: Hypothesized Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K-Akt-mTOR pathway by Cmpd-X.
Part 2: In Vivo Evaluation of Antitumor Efficacy
Promising in vitro results should be validated in a living organism. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical in vivo testing of anticancer compounds.[3][4]
Xenograft Tumor Model
Protocol 5: Human Tumor Xenograft in Nude Mice
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Cmpd-X low dose, Cmpd-X high dose, positive control).
-
Drug Administration: Administer Cmpd-X via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Table 2: Hypothetical In Vivo Efficacy Data for Cmpd-X in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 210 | - | +2.5 |
| Cmpd-X | 25 | 850 ± 150 | 43.3 | -1.2 |
| Cmpd-X | 50 | 500 ± 95 | 66.7 | -3.5 |
| Positive Control | 10 | 450 ± 80 | 70.0 | -8.0 |
Preliminary Toxicity Assessment
Conclusion and Future Directions
This guide provides a structured approach to the preclinical evaluation of this compound (Cmpd-X) as a potential anticancer agent. The outlined protocols for in vitro and in vivo studies will help to establish its efficacy and mechanism of action. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more comprehensive toxicology studies, to support its advancement as a clinical candidate. The versatility of the pyrrolopyrazine scaffold suggests that with further optimization, highly potent and selective anticancer agents can be developed.
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-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
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Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]
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Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ACS Publications. [Link]
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
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Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. PubMed. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]
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An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC - NIH. [Link]
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Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
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Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. [Link]
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Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]
-
Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines: vascular smooth muscle relaxants and antihypertensive agents. PubMed. [Link]
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Cell-based assays to determine the cytotoxicity of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Topic: Cell-based Assays for Determining the Cytotoxicity of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolo[1,2-a]pyrazine scaffold is a core structure in various biologically active molecules, with many derivatives showing promising antitumor and cytotoxic properties.[1][2][3] Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in preclinical drug development. A single assay, however, is insufficient to determine the mechanism of cell death. This guide provides a comprehensive, multi-assay approach to characterize the cytotoxic profile of this compound. We present detailed protocols for a panel of four complementary assays designed to assess cell viability, membrane integrity, and the induction of apoptosis. By integrating data from these distinct methods, researchers can gain robust and mechanistic insights into the compound's cellular impact.
Guiding Principles of a Multi-Parametric Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxicity requires more than a simple live/dead readout. Cells can die through different mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury). These pathways have distinct biochemical and morphological hallmarks.
-
Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of enzymes called caspases.[4] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5]
-
Necrosis is a catastrophic process resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents into the surrounding environment.[6]
Therefore, a robust cytotoxicity assessment should employ a panel of assays that can collectively distinguish between these mechanisms. This application note details a four-assay panel:
-
MTT Assay: Measures metabolic activity as an indicator of overall cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8]
-
Annexin V / Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells by detecting PS externalization and loss of membrane integrity.[9]
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of executioner caspases 3 and 7, providing direct evidence of apoptosis induction.[4][10]
graph TD;
subgraph "Experimental Approach"
A["Compound Treatment"] --> B["Incubation"];
B --> C{"Assess Cytotoxicity Mechanism"};
C --> D["Viability (MTT Assay)"];
C --> E["Membrane Integrity (LDH Assay)"];
C --> F["Apoptosis vs. Necrosis (Annexin V/PI)"];
C --> G["Apoptosis Pathway (Caspase-3/7)"];
end
Caption: Cell states identified by Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
6-well plates or T25 flasks for cell culture
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.[6]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 min) and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[9] Acquire data for at least 10,000 events per sample.
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Protocol 4: Caspase-Glo® 3/7 Assay
Principle: This is a luminescent assay that measures the activity of caspases 3 and 7, the primary executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[10] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[10]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Opaque-walled 96-well plates (to prevent signal crosstalk)
-
Luminometer
Step-by-Step Methodology:
-
Assay Format: This is a simple "add-mix-measure" assay.[10]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol (Protocol 1, steps 1-2).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[11]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium blank from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
Data Summary and Interpretation
Table 1: Hypothetical Cytotoxicity Profile of Compound X after 48h Treatment in A549 Cells
Concentration (µM) % Viability (MTT) % Cytotoxicity (LDH) % Apoptotic Cells (Annexin V/PI) Caspase-3/7 Activity (Fold Change) Vehicle (0) 100 ± 4.5 2.1 ± 0.8 4.5 ± 1.1 1.0 ± 0.1 0.1 98.2 ± 5.1 3.5 ± 1.0 5.1 ± 1.3 1.2 ± 0.2 1.0 85.1 ± 6.2 8.9 ± 2.1 15.6 ± 2.5 3.5 ± 0.4 10.0 49.5 ± 3.8 25.4 ± 3.3 48.2 ± 4.1 8.9 ± 0.9 50.0 15.3 ± 2.1 65.8 ± 5.6 75.3 ± 5.5 5.4 ± 0.7 100.0 5.8 ± 1.5 88.2 ± 4.9 90.1 ± 3.9 2.1 ± 0.3
Data presented as Mean ± Standard Deviation.
Interpretation of Hypothetical Data: The data shows a clear dose-dependent effect. The IC₅₀ (concentration inhibiting 50% of viability) as measured by MTT is approximately 10 µM. The corresponding increase in apoptotic cells and caspase activity confirms apoptosis is a primary mechanism. The rise in LDH release at higher concentrations (≥ 50 µM) indicates a shift towards late apoptosis/secondary necrosis, where membrane integrity is lost. The decrease in caspase activity at the highest concentrations can occur when cells die too rapidly via necrosis or when the cell population is too depleted.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
-
Gnanaprakash, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(10), e2844. [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics website: [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website: [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
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Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 268–269. [Link]
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protocols.io. (2021). Caspase 3/7 Activity. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website: [Link]
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protocols.io. (2021). LDH cytotoxicity assay. [Link]
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Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from Cell Biologics website: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from National Center for Advancing Translational Sciences website: [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from Boster Bio website: [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]
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faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from faCellitate website: [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute website: [Link]
-
SID. (n.d.). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine. Retrieved from SID.ir: [Link]
-
Manikandan, R., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(32), 17777–17789. [Link]
-
Kim, Y., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350–1356. [Link]
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Dehnavi, E., et al. (2022). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Asadi, P., et al. (2020). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 25(21), 5186. [Link]
-
Gherasim, O., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(10), 2441. [Link]
-
Royal Society of Chemistry. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link]
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Bertrand, B., et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Inorganic Chemistry, 56(11), 6439–6452. [Link]
-
Litvinchuk, M. B., et al. (2021). Synthetic bioactive compounds with the tetrahydropyrrolo[1,2-a]pyrazinone fragment. ResearchGate. [Link]
-
Zheldakova, T. A., et al. (2023). Bioactive Pyrrolo[2,1-f]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657–2673. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, often achieved through a Pictet-Spengler type reaction, is a valuable method for creating this medicinally important scaffold.[1][2] This document aims to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low to No Product Yield
Question: I am attempting to synthesize this compound, but I am observing very low yields or no product formation at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the synthesis of this compound, which often proceeds via a Pictet-Spengler reaction, is a common issue that can stem from several factors.[3] Here is a systematic approach to troubleshoot this problem:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials, N-aminoethylpyrrole and the aldehyde. Contaminants can significantly interfere with the reaction.[4]
-
Aldehyde Stability: Aldehydes can be susceptible to oxidation or polymerization.[4] It is advisable to use freshly distilled or high-purity aldehyde.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the aldehyde (e.g., 1.1 to 1.5 molar equivalents) can sometimes drive the reaction to completion by ensuring the full consumption of the N-aminoethylpyrrole.[4][5] However, a large excess may lead to side reactions.[4]
2. Catalyst Choice and Loading:
-
Acid Catalyst: This reaction is typically acid-catalyzed. Common choices include protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and Lewis acids.[3][5] The choice of acid can significantly impact the reaction rate and yield.
-
Catalyst Loading: The amount of acid is critical. Too little may result in a sluggish or incomplete reaction, while too much can lead to the degradation of starting materials or the product.[4] A typical starting point for a catalytic amount is 10-50 mol%, though stoichiometric amounts are also used.[4]
3. Solvent Selection:
-
Solvent Polarity: The choice of solvent is crucial as it affects the solubility of reactants and intermediates. Aprotic solvents like dichloromethane (DCM), chloroform, toluene, or acetonitrile have been reported to provide better yields in some cases compared to protic solvents.[1][4] Tetrahydrofuran (THF) has also been identified as an optimal solvent for similar cyclizations.[1]
-
Anhydrous Conditions: Unless you are using an aqueous solution of the aldehyde, it is essential to maintain anhydrous conditions, as water can interfere with the reaction equilibrium.[4]
4. Reaction Temperature and Time:
-
Temperature Optimization: The optimal reaction temperature can vary. Some reactions proceed well at room temperature, while others may require gentle heating (e.g., 40-60 °C).[4] If decomposition is observed at higher temperatures, consider running the reaction at a lower temperature (e.g., 0 °C).[4]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.[4]
5. Work-up Procedure:
-
Careful Handling: Significant product loss can occur during the work-up phase. Ensure all transfers are quantitative by rinsing glassware with the reaction solvent.[6]
-
Quenching: Quench the reaction promptly once it has reached completion to avoid the formation of byproducts.[6]
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also observing a significant amount of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.
1. Common Side Reactions:
-
Oxidation: The tetrahydropyrrolo[1,2-a]pyrazine product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.[4] This leads to the formation of the corresponding aromatic pyrazine derivative.
-
Aldehyde Self-Condensation: In the presence of an acid catalyst, the aldehyde can undergo self-condensation reactions.[4]
-
Incomplete Cyclization: The reaction proceeds through an imine intermediate. If this intermediate is stable and does not readily cyclize, it may persist in the reaction mixture.[4]
2. Strategies to Minimize Side Products:
-
Inert Atmosphere: To prevent oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Stoichiometry: As mentioned earlier, a large excess of the aldehyde can promote side reactions.[4] Carefully optimize the stoichiometry.
-
Temperature and Time Control: Avoid unnecessarily high temperatures and prolonged reaction times, which can favor side product formation and product degradation.[4] Monitor the reaction closely and quench it once the starting material is consumed.
-
Catalyst Optimization: An inappropriate amount or type of acid catalyst can lead to side reactions.[4] Experiment with different acids and catalyst loadings to find the optimal conditions for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically follows a Pictet-Spengler reaction mechanism. This involves the condensation of an N-aminoethylpyrrole with an aldehyde to form a Schiff base (iminium ion intermediate) under acidic conditions. This is followed by an intramolecular electrophilic substitution (aza-Friedel-Crafts reaction) where the pyrrole ring attacks the iminium ion, leading to cyclization and the formation of the tetrahydropyrrolo[1,2-a]pyrazine ring system.[1][3][5]
Caption: Pictet-Spengler reaction mechanism.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice can significantly influence reaction outcomes.[4] A good starting point is to consider the solubility of your reactants. Aprotic solvents like dichloromethane (DCM) and acetonitrile are often preferred as they can lead to higher yields.[1][4] In some cases, more polar solvents may be necessary. It is recommended to perform small-scale screening experiments with a few different solvents to identify the optimal one for your specific reaction.
Q3: What are the best practices for purifying the final product?
A3: Purification of this compound typically involves standard techniques. After the work-up, which usually includes washing with a basic solution like sodium bicarbonate to neutralize the acid catalyst, the crude product can be purified by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the product and any impurities present. It is advisable to first determine a suitable solvent system using TLC.
Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a general guideline. Optimization may be required for specific substrates and scales.
Materials:
-
N-aminoethylpyrrole (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA, 20 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-aminoethylpyrrole in anhydrous DCM, add propionaldehyde at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., via TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and often leads to higher yields.[1][4] |
| Catalyst | Trifluoroacetic acid (TFA) | Effective acid catalyst for this transformation.[4] |
| Catalyst Loading | 20 mol% | A catalytic amount is often sufficient and minimizes side reactions.[4] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control the initial reaction rate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the product.[4] |
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Caption: Troubleshooting decision workflow.
References
- Benchchem. (n.d.). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- Cui, H., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel Crafts Reaction. Organic Letters, 13(17), 4490–4493.
- PubMed. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
- László, L. V., & Fábián, L. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5021.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Troubleshooting [chem.rochester.edu]
Improving the yield and purity of synthesized 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. As a key heterocyclic scaffold, its efficient synthesis is crucial for various research and development applications.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, thereby improving both yield and purity.
Overview of Synthetic Strategy: Reductive Amination
A prevalent and effective method for synthesizing the this compound core is through a reductive amination pathway. This strategy typically involves the condensation of a pyrrole-based precursor, such as 2-(pyrrol-1-yl)ethan-1-amine, with an appropriate aldehyde (in this case, propanal) to form an intermediate imine, which is then reduced in situ to the desired saturated heterocyclic product. The choice of reducing agent is critical to the success of this one-pot reaction, with reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) being favored for their selectivity and mild reaction conditions.[2][3]
Caption: General workflow for the synthesis of the target compound via reductive amination.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Reaction Stage Issues
Q1: My reaction is slow or stalls, resulting in low conversion of starting materials. What are the common causes and how can I fix it?
A1: Low conversion is a frequent issue in heterocyclic synthesis and can stem from several factors.[4] A systematic check is the most effective approach:
-
Reagent and Solvent Quality: The primary suspect should always be the purity and dryness of your reagents and solvent.
-
Causality: Reductive amination is highly sensitive to moisture, which can hydrolyze the intermediate imine and consume the reducing agent. Aldehydes like propanal can oxidize to carboxylic acids on storage.
-
Solution: Use freshly distilled or newly opened anhydrous solvents. Ensure your propanal is pure and your amine starting material has not degraded. Using reagents of appropriate purity is critical.[4]
-
-
Reaction Temperature: While many reductive aminations proceed well at room temperature, some systems require gentle heating to facilitate imine formation.
-
Causality: The initial condensation step to form the imine is an equilibrium process. Insufficient thermal energy may lead to a low concentration of the imine available for reduction.
-
Solution: Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS to check for product formation versus degradation.[4]
-
-
Choice and Activity of Reducing Agent:
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is less basic and moisture-sensitive than NaBH₃CN. However, old or improperly stored reducing agents will have reduced activity.
-
Solution: Use a fresh bottle of NaBH(OAc)₃. You can also consider adding a small amount of acetic acid to catalyze imine formation, particularly if using NaBH₃CN.[3]
-
Q2: My TLC/LC-MS analysis shows the formation of multiple side products instead of a clean conversion to the desired product. What are these impurities?
A2: Side product formation often points to issues with stoichiometry or the reaction conditions.
-
Dialkylation of the Amine:
-
Causality: If the starting amine reacts with two molecules of the aldehyde, it can lead to a tertiary amine impurity. This is less common in intramolecular reactions but can occur if reaction conditions are not optimized.
-
Solution: Ensure the stoichiometry is precise. Adding the aldehyde slowly to the reaction mixture can help minimize this side reaction.
-
-
Over-reduction Products:
-
Causality: Highly reactive reducing agents like sodium borohydride (NaBH₄) can potentially reduce the pyrrole ring, especially under acidic conditions.
-
Solution: Stick to milder, more selective reducing agents like NaBH(OAc)₃ or NaBH₃CN, which are specifically suited for reducing imines in the presence of other functional groups.[3]
-
-
Aldol Condensation of the Aldehyde:
-
Causality: Under basic or even neutral conditions, aldehydes can undergo self-condensation, creating aldol adducts that complicate the reaction mixture and consume starting material.
-
Solution: Maintain anhydrous and preferably slightly acidic conditions to favor imine formation over aldol reactions.
-
Caption: A decision tree for troubleshooting low product yield.
Work-up and Purification Issues
Q3: I am struggling with purification. The compound streaks badly on silica gel chromatography. Why does this happen and what can I do?
A3: The basic nitrogen atoms in the tetrahydropyrrolopyrazine core are the primary cause of poor chromatographic behavior on standard silica gel.
-
Causality: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, peak tailing, and often, product decomposition on the column.[5]
-
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This deactivates the acidic sites.
-
Use a Different Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.
-
Switch Eluent System: Employing a solvent system with methanol (e.g., a gradient of 0-10% MeOH in Dichloromethane) can help to displace the basic product from the silica gel more effectively.
-
Q4: My yield is significantly lower after work-up and extraction. Where could my product be going?
A4: Product loss during this stage is typically due to solubility issues related to the protonation state of the amine.
-
Causality: this compound is a basic compound.[6] If the aqueous layer during work-up is acidic or even neutral, the compound will be protonated, forming a salt. This salt is often highly soluble in water and will not be efficiently extracted into a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Solution: During the aqueous wash, ensure the pH of the aqueous layer is basic (pH > 9-10) before performing the extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to basify the mixture. Always check the pH of the aqueous layer with pH paper.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | 1. Moisture in reagents/solvents.2. Low reaction temperature.3. Deactivated reducing agent. | 1. Use anhydrous solvents and fresh reagents.2. Increase temperature to 40-50 °C.3. Use a fresh bottle of NaBH(OAc)₃. |
| Multiple Side Products | 1. Over-reduction of pyrrole ring.2. Self-condensation of aldehyde. | 1. Use a mild, selective reducing agent (e.g., NaBH(OAc)₃).2. Maintain anhydrous, slightly acidic conditions. |
| Product Loss During Extraction | The product is protonated and remains in the acidic/neutral aqueous layer. | Basify the aqueous layer to pH > 9 with NaHCO₃ or dilute NaOH before extraction. |
| Poor Column Chromatography | Strong interaction of basic nitrogens with acidic silica gel, causing streaking and decomposition. | 1. Add ~1% triethylamine to the eluent.2. Use neutral or basic alumina as the stationary phase.3. Use a more polar eluent system (e.g., DCM/MeOH). |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the structure and purity of the final product?
A1: A combination of techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will confirm the presence of the ethyl group and the specific protons on the saturated heterocyclic ring system. The ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS will confirm the molecular weight of the compound.[7] The fragmentation pattern can also provide structural information. GC is particularly useful for assessing the purity and detecting any volatile impurities.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound, allowing for precise quantification of any impurities.
Q2: How should I store this compound?
A2: As a secondary/tertiary amine, the compound can be susceptible to air oxidation over time, which often results in discoloration (turning yellow or brown). For long-term storage, it is best to store the compound as a hydrochloride salt, which is generally more stable.[6] If storing the free base, keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) and protected from light.
Q3: My final isolated product is a yellow oil, but I expected a solid. Is this normal?
A3: The physical state (solid vs. oil) can depend on the residual solvent and purity. Many high-purity amines are oils or low-melting solids. The hydrochloride salt form is typically a stable, crystalline solid. A yellow to brown color often indicates minor impurities from oxidation. If the color is intense, repurification may be necessary, especially for applications requiring high purity.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Gong, C., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel Crafts Reaction. Organic Letters.
- Benchchem. Avoiding impurities in the synthesis of heterocyclic compounds.
- PubMed. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
- Martin, C. L., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC - NIH.
- De Izaguirre, I., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
- ResearchGate. Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
- Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Sigma-Aldrich. This compound hydrochloride.
- Alec, C. (2024).
- CymitQuimica. Pyrrolo[1,2-a]pyrazine, 1-ethyl-1,2,3,4-tetrahydro-, hydrochloride (1:1).
- Organic Chemistry Portal.
- Athula B. Attygalle, et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 1185292-97-0: Pyrrolo[1,2-a]pyrazine, 1-ethyl-1,2,3,4-… [cymitquimica.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tetrahydropyrrolo[1,2-a]pyrazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. The inherent basicity and specific reactivity of this core can lead to predictable, yet often challenging, purification hurdles. This document provides in-depth, experience-driven answers to common issues, focusing on the causality of byproduct formation and robust, validated protocols for their removal.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Your Reaction Mixture
This section addresses the most common initial observations researchers face post-synthesis.
Q1: My reaction is complete by TLC, but I have multiple spots. What are the most probable identities of these byproducts?
A: The identity of byproducts is intrinsically linked to your synthetic route. However, based on common methods like Pictet-Spengler reactions, domino reactions, or cyclizations of pyrrole precursors, impurities generally fall into three categories:
-
Unreacted Starting Materials: Often, one reactant is used in excess, or a reagent may be less reactive. These will persist in the crude mixture. For example, in a reaction between an N-aminoethylpyrrole and an aldehyde, the unreacted aldehyde (often non-polar) or the pyrrole starting material (moderately polar) are common culprits.[1]
-
Incompletely Cyclized Intermediates: Many syntheses for this scaffold are cascade or domino reactions.[2][3] If the final ring-closing step is slow or reversible, stable intermediates such as Schiff bases (imines) or the product of an initial Michael addition can accumulate. These often have different polarity and spectroscopic characteristics compared to the final product.
-
Side-Reaction Products: These can include dimers of the starting materials, oxidation products if the reaction is exposed to air, or products from unintended reactivity. For instance, in syntheses starting from 2-chloropyrazine, self-condensation or reaction with other nucleophiles can lead to bipyrazine-type byproducts.[4]
Q2: I'm seeing a prominent spot on my TLC that is significantly less polar than my desired tetrahydropyrrolo[1,2-a]pyrazine product. What is it likely to be?
A: A significantly less polar spot often corresponds to a neutral, non-basic starting material or byproduct. Common candidates include:
-
Aldehyd or Ketone Reactants: If your synthesis involves condensation with a carbonyl compound, the unreacted aldehyde/ketone is often much less polar than the nitrogen-rich heterocyclic product.
-
Neutral Organic Reagents: Any non-basic coupling agents or additives.
-
Elimination Byproducts: In some cases, elimination reactions can form non-polar olefinic byproducts.
These impurities are prime candidates for removal via acid-base extraction, as they will remain in the organic phase while your basic product is extracted into the aqueous acidic phase.[5][6]
Q3: My crude NMR shows a complex aromatic region and my mass spectrum has a mass higher than expected. What could have happened?
A: This scenario often points towards dimerization or oligomerization. This can occur if your starting materials have multiple reactive sites that can engage in intermolecular reactions. For example, a starting material with both a nucleophilic amine and an electrophilic site could potentially react with itself under the reaction conditions. Another possibility is the formation of more complex fused systems, as has been observed in related pyrazine syntheses where multiple condensation and substitution steps can occur.[4] These higher molecular weight, often aromatic, byproducts are typically removed by column chromatography.
Section 2: Troubleshooting Guide - Strategies for Byproduct Removal
This section provides a systematic approach to purifying your target compound.
Problem: Contamination with Acidic or Neutral Impurities (e.g., Unreacted Aldehydes, Carboxylic Acids, Neutral Reagents)
-
Underlying Principle: The tetrahydropyrrolo[1,2-a]pyrazine core contains basic nitrogen atoms. These can be protonated by an acid to form a water-soluble salt. Acidic and neutral organic impurities do not typically undergo this transformation and will remain dissolved in an immiscible organic solvent.[7][8] This difference in solubility is the basis for a highly effective separation.[9]
-
Recommended Solution: Acid-Base Liquid-Liquid Extraction. This should be the first purification step considered for any crude reaction mixture containing this scaffold.[6] It is highly efficient for removing a broad class of impurities before proceeding to more demanding techniques like chromatography.
Workflow for Purification Strategy
Caption: Decision workflow for purifying tetrahydropyrrolo[1,2-a]pyrazines.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is designed to isolate your basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Causality Note: The HCl will protonate the basic nitrogens of your product, forming a hydrochloride salt. This salt is ionic and will preferentially dissolve in the aqueous layer.[7] Neutral and acidic impurities remain in the organic layer.
-
-
Mixing and Separation: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Important: Keep both layers until you have confirmed the location of your product.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of 1 M HCl to the organic layer in the funnel, shake, and separate again. Combine this second aqueous extract with the first one.
-
Back-Wash (Optional): To remove any trace neutral impurities dragged into the aqueous layer, add a small amount of fresh organic solvent (e.g., DCM) to the combined aqueous extracts, shake gently, and discard the small organic layer.
-
Basification and Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3), while stirring until the solution is basic (pH > 9, check with pH paper).
-
Causality Note: The base deprotonates the hydrochloride salt, regenerating the neutral, organic-soluble product, which will often precipitate or form an oily layer.[5]
-
-
Final Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basified aqueous mixture in the separatory funnel. Shake vigorously to extract the neutral product back into the organic layer.[8]
-
Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Mechanism of Acid-Base Extraction
Caption: Visual representation of the acid-base extraction process for purification.
Protocol 2: Flash Column Chromatography
Use this protocol when acid-base extraction is insufficient, for example, to separate your product from other basic impurities, isomers, or closely related intermediates.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of approximately 0.2-0.4. Common solvent systems for this class of compounds include Dichloromethane/Methanol or Chloroform/Methanol mixtures.[10] A small amount of triethylamine (0.5%) can be added to the eluent to prevent the basic product from streaking on the acidic silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of solvent (e.g., DCM), adding silica, and evaporating the solvent. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin running the column with your eluent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified compound.
Section 4: Data Summary
Table 1: Common Byproducts and Recommended Purification Strategies
| Byproduct Class | Probable Identity | Typical TLC Rf (vs. Product) | Primary Removal Method | Secondary Method |
| Neutral Starting Material | Unreacted Aldehyde/Ketone | Higher (Less Polar) | Acid-Base Extraction[7] | Column Chromatography |
| Basic Starting Material | Unreacted N-aminoethylpyrrole | Lower (More Polar) | Column Chromatography | - |
| Acidic Impurity | Unreacted Carboxylic Acid | Variable (often streaks) | Acid-Base Extraction (Base Wash)[9] | Column Chromatography |
| Intermediate | Open-chain Schiff Base/Amide | Variable | Column Chromatography | Re-subject to reaction |
| Side-Product | Dimer or Oligomer | Lower (More Polar) | Column Chromatography | Crystallization |
Section 5: References
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
Litvinchuk, M. B., et al. (2023). Synthesis, antimicrobial and antioxidant activity of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids, esters, and amides thereof. ResearchGate.[Link]
-
Nichols, L. (n.d.). Acid-Base Extraction. Chemistry LibreTexts.[Link]
-
Pseudo-multicomponent reactions. ResearchGate.[Link]
-
Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220-8223. [Link]
-
Application Of Acid Base Extraction In Organic Chemistry. Welcome Home Vets of NJ.[Link]
-
Acid-Base Extraction Tutorial. YouTube.[Link]
-
Acid base extraction flow chart. Let's Grasp It.[Link]
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate.[Link]
-
D'hooghe, M., & De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3365. [Link]
-
Slae, M., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. ACS Omega, 5(27), 16867-16875. [Link]
-
Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science.[Link]
-
Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]-Pyrazine Based on a Cascade Strategy | Request PDF. ResearchGate.[Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
-
Aksenov, N. A., et al. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. The Journal of Organic Chemistry, 87(5), 3242-3253. [Link]
-
Matsumoto, K., & Kurata, H. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University.[Link]
-
Wang, S.-G., et al. (2012). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 14(13), 3502-3505. [Link]
Sources
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy | Bentham Science [benthamscience.com]
- 3. Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyrrolopyrazine Compounds
Welcome to the technical support center for the synthesis of pyrrolopyrazine compounds. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their synthesis from bench-scale to larger, pilot, or manufacturing scales. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when scaling up my pyrrolopyrazine synthesis?
When moving from grams to kilograms, several factors that are negligible at the bench scale become critical. The primary challenges include:
-
Reaction Kinetics and Heat Management: Exothermic reactions can lead to thermal runaways on a larger scale if not properly controlled. Heat transfer is less efficient in large reactors, requiring careful monitoring and robust cooling systems.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is difficult. Poor mixing can lead to localized "hot spots" of reagent concentration, causing an increase in side products and impurities.
-
Solvent and Reagent Addition: The rate of reagent addition can significantly impact reaction outcomes. A rate that works on a small scale may be too fast for a large-scale reaction, leading to poor selectivity and yield.
-
Purification and Isolation: Methods like column chromatography, which are straightforward in the lab, become costly and challenging at an industrial scale. Developing scalable purification strategies, such as crystallization or extraction, is crucial.[1]
-
Impurity Profile: The impurity profile can change upon scale-up due to variations in reaction conditions. Identifying and controlling these new impurities is essential for meeting regulatory standards.
Troubleshooting Guide: Reaction & Synthesis
Q2: My aldol condensation step, a key part of the pyrrole ring formation, is showing decreased yield and increased side products upon scale-up. What's happening?
This is a common issue. The aldol condensation is sensitive to reaction conditions, and these sensitivities are amplified at scale.[2]
Likely Causes & Solutions:
-
Poor Temperature Control: The reaction is likely exothermic. On a larger scale, inefficient heat dissipation can raise the internal temperature, promoting side reactions like self-condensation of the carbonyl partner or dehydration.
-
Solution: Implement a staged cooling system for your reactor. Add the base or aldehyde dropwise at a controlled rate to manage the exotherm. Use a thermocouple to monitor the internal reaction temperature, not just the jacket temperature.
-
-
Inefficient Mixing: Inadequate mixing can create localized areas of high base concentration, leading to undesired side product formation.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine) for the viscosity of your reaction mixture. Verify that the stirring speed is sufficient to create a vortex and ensure homogeneity.
-
-
Base Stoichiometry and Selection: The choice and amount of base are critical.
-
Solution: Re-evaluate your base. While a strong base might work at a small scale, a milder base like Cesium Carbonate (Cs₂CO₃) in DMF can provide better control in larger batches.[2] Perform a stoichiometric optimization at a small scale before proceeding with the full-scale run.
-
Experimental Protocol: Optimizing a Scaled-Up Aldol Condensation
-
Setup: Equip a jacketed reactor with an overhead stirrer, a thermocouple, and a controlled-rate addition funnel.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon to prevent side reactions, especially if your substrates are sensitive to oxidation.[2]
-
Charge & Cool: Charge the diketopiperazine (DKP) starting material and solvent (e.g., DMF) to the reactor. Begin stirring and cool the jacket to 0-5 °C.
-
Controlled Addition: Dissolve the base (e.g., Cs₂CO₃) in a suitable solvent and add it to the addition funnel. Add the base solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the base addition is complete, add the aldehyde component via the addition funnel at a similarly controlled rate.
-
Reaction & Quench: Allow the reaction to stir at the controlled temperature until TLC or HPLC analysis shows completion. Quench the reaction by carefully adding a cooled acidic solution (e.g., 1M HCl).
Q3: The cyclization step to form the pyrrolopyrazine ring is failing or giving low yields. How can I troubleshoot this?
Cyclization efficiency can be highly dependent on solvent choice and the stability of the intermediate.
Likely Causes & Solutions:
-
Poor Solubility of Intermediate: The aldol condensation product may not be fully soluble in the cyclization solvent, especially at higher concentrations required for scale-up.[2]
-
Solution: If using a non-polar solvent like toluene, consider switching to a more polar solvent such as THF or performing a solvent swap after the initial condensation step.[2] Running the reaction at a slightly higher, controlled temperature can also improve solubility.
-
-
Intermediate Instability: Some intermediates, particularly those with certain substituents like alkoxymethyl groups, can be unstable and decompose before cyclization can occur.[2]
-
Solution: Minimize the time the intermediate is held before cyclization. Ideally, perform a one-pot synthesis where the cyclization catalyst (e.g., a protic acid like CSA) is added directly after the initial condensation is complete.[2]
-
-
Insufficient Acid Catalyst: The catalytic amount of acid may need to be re-optimized for the larger scale due to the increased volume and potential for interaction with trace impurities.
-
Solution: Titrate the amount of acid catalyst in small-scale trials (e.g., 0.1, 0.2, 0.5 equivalents) to find the optimal loading for the new concentration.
-
Workflow for Troubleshooting Cyclization
Caption: Decision tree for troubleshooting low cyclization yields.
Troubleshooting Guide: Purification & Isolation
Q4: My previous silica gel chromatography method is not viable for a 5 kg batch. What are my options for large-scale purification?
Flash chromatography is generally not scalable for economic and practical reasons.[1] You should focus on developing a purification strategy based on the physicochemical properties of your target compound.
Scalable Purification Options:
| Purification Method | Principle | Best For | Key Considerations |
| Crystallization | Difference in solubility between the product and impurities in a given solvent system. | Crystalline solids with moderate to high purity (>90%). | Requires screening of various solvents and conditions (temperature, cooling rate). Can be highly effective for removing minor impurities. |
| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases based on its pKa and polarity. | Ionizable compounds or for removing impurities with significantly different polarity. | Requires pH adjustment and large volumes of solvents. Can be automated in continuous flow systems.[3] |
| Trituration/Slurrying | Suspending the crude product in a solvent where the desired compound is poorly soluble, but impurities are soluble. | Removing highly soluble impurities from a less soluble product. | Simple and effective, but yield can be compromised if the product has some solubility. |
| Preparative HPLC | High-resolution chromatography for complex mixtures. | High-value products or when other methods fail to provide the required purity. | Expensive due to solvent consumption and column costs. Generally a last resort at very large scales. |
Q5: I'm struggling to develop a crystallization protocol. My product either oils out or crashes out as an amorphous solid. What should I do?
Developing a robust crystallization protocol requires a systematic approach.
Step-by-Step Guide to Crystallization Development:
-
Solubility Screening: Determine the solubility of your crude material in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, water) at both room temperature and reflux. The ideal single solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, identify a "solvent" in which your compound is very soluble and an "anti-solvent" in which it is insoluble, but the two solvents are miscible.
-
Protocol: Dissolve the crude product in a minimal amount of the "solvent" at an elevated temperature. Slowly add the "anti-solvent" dropwise until turbidity (cloudiness) persists. Add a small amount of "solvent" to redissolve the solid, then allow the solution to cool slowly.
-
-
Control Cooling Rate: Rapid cooling ("crashing") often leads to the trapping of impurities and the formation of small, amorphous particles.
-
Solution: Employ a programmable cooling ramp for your reactor. A slow cooling rate (e.g., 5-10 °C per hour) allows for the growth of larger, purer crystals.
-
-
Seeding: Introduce a small quantity of pure crystalline material to the supersaturated solution to induce crystallization. This provides a template for crystal growth and can significantly improve reproducibility.
Troubleshooting Guide: Impurities & Safety
Q6: My final product shows new, unidentified impurities after scale-up. How do I identify and control them?
The appearance of new impurities is often due to longer reaction times, higher temperatures, or reactions with materials of construction.
Strategy for Impurity Management:
-
Characterization: Isolate the impurities using preparative HPLC or by spiking the reaction to generate more of the impurity. Characterize their structures using LC-MS and NMR.
-
Root Cause Analysis: Once the structure is known, deduce its likely origin.
-
Is it an isomer of your product? (Suggests thermal rearrangement or epimerization).
-
Is it from over-reaction or a side reaction? (e.g., double addition, polymerization).
-
Is it a degradation product? (Suggests instability under reaction or workup conditions).
-
-
Process Modification: Adjust the process parameters to prevent its formation. This could involve lowering the reaction temperature, reducing reaction time, using a more selective reagent, or adjusting the pH during workup.
General Scale-Up Workflow
Caption: A typical workflow for scaling up chemical synthesis.
References
- Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine.PMC - NIH.
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.MDPI.
- Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.Drug Development and Delivery.
- Inline purification in continuous flow synthesis – opportunities and challenges.Beilstein Journals.
- Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
Sources
- 1. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 2. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
Troubleshooting guide for the aza-Friedel-Crafts cyclization of pyrrole derivatives
Welcome to the technical support center for the aza-Friedel-Crafts cyclization of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct complex nitrogen-containing heterocyclic scaffolds. Here, we address common challenges encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies in a straightforward question-and-answer format. Our goal is to empower you with the scientific understanding to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My aza-Friedel-Crafts cyclization is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in the aza-Friedel-Crafts cyclization of pyrrole derivatives can stem from several factors, often related to the stability of the intermediates, the reactivity of the starting materials, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The choice and handling of the acid catalyst are critical. Both Lewis and Brønsted acids are commonly employed to activate the imine electrophile.[1][2] If you are using a Lewis acid like AlCl₃ or TiCl₄, ensure it is anhydrous, as moisture will deactivate it.[3][4] For Brønsted acids, such as chiral phosphoric acids, their effectiveness can be highly substrate-dependent.[1][5]
-
Troubleshooting Steps:
-
Catalyst Screening: If possible, screen a variety of Lewis and Brønsted acids to identify the most effective one for your specific substrate.
-
Catalyst Loading: Systematically vary the catalyst loading. While catalytic amounts are desired, some reactions may require stoichiometric amounts of a Lewis acid, especially if the product ketone complexes with the catalyst.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Decomposition of Starting Material or Product: Pyrrole rings, particularly those with electron-donating substituents, can be sensitive to strongly acidic conditions, leading to polymerization or other side reactions.[6] The generated N-acyliminium ion intermediate can also be unstable.
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at a lower temperature can often minimize decomposition.[1][7] Start at 0 °C or even -78 °C and slowly warm the reaction if no conversion is observed.
-
Milder Catalysts: Consider using milder or more specialized catalysts. For instance, organocatalysts like imidazoline-phosphoric acid derivatives have been shown to be effective while minimizing side reactions.[8]
-
-
-
Poor Nucleophilicity of the Pyrrole: The electron density of the pyrrole ring dictates its nucleophilicity. Electron-withdrawing groups on the pyrrole ring will decrease its reactivity.
-
Troubleshooting Steps:
-
Protecting Groups: If the pyrrole nitrogen is unsubstituted, its acidity can interfere with the catalyst. The presence of an N-H bond can be crucial for some catalytic systems.[1] In other cases, installing an electron-donating or a simple protecting group like a methyl or benzyl group on the pyrrole nitrogen can enhance its nucleophilicity.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Non-polar aprotic solvents like dichloromethane (DCM) or toluene are common choices.
-
-
Question 2: I am observing poor diastereoselectivity or enantioselectivity in my chiral aza-Friedel-Crafts cyclization. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is a common goal and challenge in these reactions. The stereochemical outcome is dictated by the transition state geometry, which is influenced by the catalyst, substrate, and reaction conditions.
Potential Causes & Solutions:
-
Ineffective Chiral Catalyst: The chiral environment provided by the catalyst is paramount for inducing stereoselectivity.
-
Troubleshooting Steps:
-
Catalyst Selection: A wide array of chiral catalysts has been developed for asymmetric aza-Friedel-Crafts reactions, including those based on BINOL-derived phosphoric acids, and metal complexes with chiral ligands.[5][8][9] It may be necessary to screen several catalyst families to find one that is well-suited for your substrate.
-
Catalyst Purity: Ensure the enantiomeric purity of your chiral catalyst is high.
-
-
-
Sub-Optimal Reaction Temperature: Temperature can have a significant impact on stereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.
-
Troubleshooting Steps:
-
-
Additive Effects: The addition of co-catalysts or additives can sometimes enhance stereoselectivity.
Question 3: My reaction is producing a significant amount of an undesired regioisomer. How can I control the regioselectivity of the cyclization?
Answer:
The inherent reactivity of the pyrrole ring can sometimes lead to the formation of multiple regioisomers. The cyclization typically occurs at the more nucleophilic C2 or C3 position.
Potential Causes & Solutions:
-
Steric Hindrance: The substitution pattern on both the pyrrole ring and the tether connecting it to the electrophile can influence the site of cyclization.
-
Troubleshooting Steps:
-
Substrate Design: If possible, modify the substrate to sterically disfavor attack at the undesired position.
-
Bulky Catalysts: Employing a bulkier catalyst may favor cyclization at the less sterically hindered position.
-
-
-
Electronic Effects: The electronic nature of the substituents on the pyrrole ring will direct the cyclization.
-
Troubleshooting Steps:
-
Directing Groups: The strategic placement of electron-donating or -withdrawing groups can be used to favor a specific regioisomer. For instance, an electron-donating group at the C3 position will likely direct cyclization to the C2 position.
-
-
Question 4: I am observing the formation of a bis-indolyl or bis-pyrrolyl methane-type side product. How can I prevent this?
Answer:
This side product arises from the reaction of the initial product with another molecule of the starting pyrrole. This is particularly common when the imine is generated in situ from an aldehyde and an amine.[1]
Potential Causes & Solutions:
-
Relative Reaction Rates: If the rate of the second Friedel-Crafts reaction is comparable to or faster than the initial cyclization, the bis-adduct will be a significant byproduct.
-
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the imine precursor may help.
-
Slow Addition: Add the pyrrole derivative slowly to the reaction mixture containing the activated imine. This will keep the concentration of the nucleophile low and minimize the formation of the bis-adduct.
-
Catalyst Choice: Some catalysts are more prone to promoting the formation of these side products. Screening different catalysts may reveal one that favors the desired intramolecular cyclization.
-
-
Key Reaction Parameters and Expected Outcomes
| Parameter | Variation | Expected Outcome on Yield | Expected Outcome on Selectivity |
| Catalyst | Stronger Lewis/Brønsted Acid | May increase rate, but also risk of decomposition | Can have a significant impact, requires screening |
| Milder/Organocatalyst | May require longer reaction times or higher temps | Can offer high selectivity with sensitive substrates | |
| Temperature | Higher | Increased reaction rate, potential for decomposition | Generally lower selectivity |
| Lower | Slower reaction rate, reduced decomposition | Generally higher selectivity | |
| Solvent | Non-polar aprotic (e.g., DCM, Toluene) | Good for solubilizing starting materials | Can influence catalyst-substrate complex |
| Polar aprotic (e.g., Acetonitrile) | Can sometimes improve rates | May disrupt key hydrogen bonding interactions | |
| Concentration | Higher | Faster reaction rate | May favor intermolecular side reactions |
| Lower | Slower reaction rate | May favor intramolecular cyclization |
Experimental Workflow & Critical Control Points
The following diagram illustrates a general workflow for the aza-Friedel-Crafts cyclization, highlighting critical points for successful execution.
General Experimental Protocol
This protocol is a representative example and may require optimization for your specific substrates.
Materials:
-
Pyrrole derivative
-
Imine or imine precursor (aldehyde/ketone and amine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acid catalyst (e.g., Chiral Phosphoric Acid)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas. Ensure all solvents and liquid reagents are anhydrous.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., 5 mol%).
-
Reagent Addition: Dissolve the imine or imine precursors in anhydrous dichloromethane and add it to the reaction flask. Stir the mixture for 10-15 minutes at the desired temperature (e.g., 0 °C).
-
Pyrrole Addition: Dissolve the pyrrole derivative in anhydrous dichloromethane and add it to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
References
- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
- Organocatalytic Enantioselective Aza‐Friedel—Crafts Reaction of Cyclic Ketimines with Pyrroles Using Imidazolinephosphoric Acid C
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in W
- Enantioselective Aza-Friedel-Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid). PubMed.
- Enantioselective Friedel–Crafts Alkylation of Pyrrole with Chalcones Catalyzed by a Dinuclear Zinc C
- Friedel–Crafts reaction. Wikipedia.
- EAS Reactions (3)
- Recent advances in Aza Friedel-Crafts reaction: Strategies for achiral and stereoselective synthesis. Organic Chemistry Frontiers (RSC Publishing).
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
- Friedel Crafts Acylation And Alkyl
Sources
- 1. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 2. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Enantioselective Aza-Friedel-Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. ChemInform Abstract: Organocatalytic Enantioselective Aza‐Friedel—Crafts Reaction of Cyclic Ketimines with Pyrroles Using Imidazolinephosphoric Acid Catalysts. / ChemInform, 2016 [sci-hub.se]
- 9. sci-hub.box [sci-hub.box]
- 10. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of pyrrolopyrazine derivatives in biological assays
Welcome to the technical support center for researchers working with pyrrolopyrazine derivatives. This guide provides practical, in-depth solutions to the common and complex challenge of poor aqueous solubility encountered during biological assays. We aim to equip you with the knowledge to not only solve immediate precipitation issues but also to develop robust, reliable, and reproducible experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrrolopyrazine derivatives consistently precipitate in my aqueous assay buffer?
Answer: The pyrrolopyrazine core is a heterocyclic, aromatic structure. These characteristics often result in a molecule that is rigid, planar, and hydrophobic. In the crystalline solid state, these planar molecules can stack efficiently, leading to high crystal lattice energy, which must be overcome for dissolution to occur. When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into a predominantly aqueous environment (e.g., cell culture media or assay buffer), the organic solvent is rapidly diluted. This solvent-shifting can cause the compound's local concentration to exceed its thermodynamic solubility limit in the aqueous medium, leading to precipitation, often referred to as the compound "crashing out".[1][2]
Q2: I'm using DMSO to dissolve my compound, but I'm concerned about its effect on my assay. What are the best practices?
Answer: DMSO is a powerful and common solvent for initial solubilization, but it is not inert and can have significant effects on biological systems.[3][4]
Best Practices for DMSO Use:
-
Concentration Limit: Aim for a final DMSO concentration in your assay of <0.5% , and ideally <0.1% , to minimize artifacts.[1][5] The exact tolerance is system-dependent (e.g., primary cells can be more sensitive than immortalized cell lines).
-
Vehicle Control: Always include a "vehicle-only" control group in your experiments. This group should be treated with the same final concentration of DMSO as your compound-treated groups to isolate the effect of the compound from the effect of the solvent.
-
Known Artifacts: Be aware that DMSO can induce cell differentiation, affect cell membrane permeability, act as a competitive binder for some protein targets, and influence reactive oxygen species (ROS) measurements.[3][6]
Q3: My compound won't dissolve even in 100% DMSO. What should I do?
Answer: While rare for this class, if a compound is insoluble in pure DMSO, it may indicate issues with compound purity, aggregation, or an exceptionally high crystal lattice energy. Before moving to more complex formulations, try gentle warming (e.g., 30-37°C) or brief sonication to aid dissolution in DMSO. If this fails, you may need to consider alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for stock preparation, but be aware these have their own, often more severe, toxicity profiles.[7]
Q4: I've managed to make a stock solution, but it precipitates during serial dilution. How can I prevent this?
Answer: Precipitation during dilution is a classic sign of poor kinetic solubility. The key is to avoid large, abrupt changes in solvent composition.[1][8]
The Intermediate Dilution Method:
-
High-Concentration Stock: Prepare a concentrated stock in 100% DMSO (e.g., 10-50 mM).
-
Intermediate Dilution: Instead of diluting this stock directly into your final aqueous buffer, perform an intermediate dilution into your assay medium or buffer that is pre-warmed to 37°C.[1]
-
Final Dilution: Use this intermediate dilution to make your final working concentrations. This gradual reduction in organic solvent concentration helps keep the compound in solution.
Troubleshooting Guides & Advanced Protocols
This section provides detailed, step-by-step guidance for systematically overcoming solubility challenges.
Guide 1: Optimizing Solubilization and Verifying Compound Behavior
The first step in troubleshooting is to quantitatively assess the solubility and ensure your handling procedures are not introducing artifacts.
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Caption: Decision workflow for initial compound handling.
This assay determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[9] It is a critical first step for guiding formulation development.
Principle: A high-concentration DMSO stock is serially diluted into an aqueous buffer (e.g., PBS, pH 7.4). The formation of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the soluble compound via UV-Vis spectroscopy.[10][11]
Step-by-Step Methodology (Nephelometry):
-
Stock Preparation: Prepare a 10 mM stock solution of your pyrrolopyrazine derivative in 100% DMSO.
-
Plate Setup: In a clear 96-well or 384-well plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the first well of a series.
-
Buffer Addition: Add the aqueous assay buffer (e.g., PBS, pH 7.4) to achieve the highest desired final compound concentration (e.g., 100 µM) and a consistent final DMSO concentration (e.g., 1-2%).[12]
-
Serial Dilution: Perform a serial dilution across the plate to generate a range of compound concentrations.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[10][12]
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering.
Guide 2: Advanced Formulation Strategies When DMSO Fails
If your compound has insufficient solubility in an acceptable percentage of DMSO, more advanced formulation strategies are required. The choice of strategy depends on the physicochemical properties of your specific derivative.
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Caption: Selecting an appropriate advanced formulation strategy.
Causality: Many drug-like molecules, including pyrrolopyrazine derivatives, contain weakly acidic or basic functional groups. The solubility of these compounds is highly dependent on pH.[13] For a weakly basic compound (containing an amine, for example), solubility increases dramatically at a pH below its pKa because the molecule becomes protonated (ionized).[14][15] Conversely, a weakly acidic compound is more soluble at a pH above its pKa.[16]
Protocol:
-
Determine pKa: Find the experimental pKa of your compound or use computational prediction tools.
-
Select Buffer: Choose a buffer system that maintains a pH at least 1-2 units away from the pKa to ensure the compound is in its more soluble, ionized form. For a weak base with a pKa of 7.5, a buffer at pH 5.5-6.5 would be appropriate.
-
Constraints: Ensure the chosen pH is compatible with your biological assay. Most cell-based assays require a pH range of 7.2-7.4. Intravenous formulations for in vivo studies have a tighter pH tolerance of 3-9 to avoid irritation.[17]
When pH modification is not feasible, co-solvents or excipients can be used to increase the solubility of neutral or poorly ionizable compounds.[17][18]
Causality:
-
Co-solvents (e.g., PEG400, propylene glycol, ethanol) are water-miscible organic solvents that work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic solutes.[19][20]
-
Cyclodextrins (e.g., HP-β-CD, SBCD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[21][22][23]
-
Surfactants (e.g., Tween-80, Poloxamers) form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap insoluble compounds.[17][24]
| Formulation Agent | Mechanism of Action | Typical Final Conc. Range | Pros | Cons & Cautions |
| DMSO | Co-solvency | 0.1 - 1.0% | Powerful solvent, well-established. | Can be toxic, interfere with assays, and cause compound precipitation on dilution.[5][6][25] |
| PEG 400 | Co-solvency | 1 - 10% | Low toxicity, commonly used in formulations. | Can be viscous, may still allow precipitation on high dilution.[26] |
| Ethanol | Co-solvency | 1 - 5% | Effective, readily available. | Can be toxic to cells at higher concentrations, volatile.[26] |
| HP-β-CD | Inclusion Complexation | 1 - 10% (w/v) | Very low toxicity, highly effective for appropriate molecules, can stabilize compounds.[21][24] | Can extract cholesterol from cell membranes at high concentrations; efficacy is dependent on fit of the drug in the cavity.[23] |
| Tween-80 | Micellar Solubilization | 0.1 - 1% | Highly effective solubilizer. | Can interfere with biological membranes and protein assays, potential for cell toxicity.[17] |
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid pyrrolopyrazine derivative directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing. The goal is to minimize the initial DMSO volume.
-
Equilibrate: Shake or agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This is your new, highly concentrated, aqueous stock solution.
-
Validate: Dilute this stock solution into your assay medium and perform a vehicle control experiment using the same final concentration of HP-β-CD to ensure the excipient itself does not affect the assay outcome.
By systematically applying these principles and protocols, researchers can overcome the significant hurdle of poor solubility, leading to more accurate, reliable, and meaningful data in the development of novel pyrrolopyrazine-based therapeutics.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
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Enamine. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
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ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Semantic Scholar. Available from: [Link]
-
Sharma, D. C., et al. Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. Available from: [Link]
-
Al-Omar, M. A. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available from: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
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Thombre, A. G., & Bogner, R. H. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available from: [Link]
-
Tsume, Y., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available from: [Link]
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Quora. (2017). What effects does DMSO have on cell assays? Available from: [Link]
-
SlideShare. (2016). Co-solvents.pptx. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. Available from: [Link]
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Valerio, L. G., et al. (2019). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. Available from: [Link]
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Al-Hamidi, H., et al. (2019). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. Available from: [Link]
-
Kulkarni, P. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. Available from: [Link]
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Vishakha, et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available from: [Link]
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Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
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Foley, M. A., et al. (2017). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
-
de Oliveira, A. C. S., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available from: [Link]
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ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Available from: [Link]
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ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
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ResearchGate. Solvents and Co-solvents used in Injectables. Available from: [Link]
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Papaneophytou, C. P., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]
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Integra Biosciences. (2023). How to do serial dilutions (including calculations). Available from: [Link]
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Bergström, C. A. S., & Zamek, J. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. Available from: [Link]
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The Scientist. (2024). Achieving Consistency in Serial Dilutions. Available from: [Link]
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- 26. researchgate.net [researchgate.net]
Methods for the chiral separation and purification of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine enantiomers
Technical Support Center: Chiral Separation of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Enantiomers
Welcome to the technical support guide for the chiral separation and purification of this compound enantiomers. This molecule, a bicyclic amine, presents unique challenges and opportunities in achieving high enantiomeric purity, a critical step in pharmaceutical development due to the potentially distinct pharmacological and toxicological profiles of each enantiomer.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed for researchers and drug development professionals. We will move from foundational method development strategies to advanced troubleshooting for specific issues encountered during High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the two most powerful techniques for this application. We will also briefly touch upon classical and enzymatic resolution methods for preparative scale purification.
Part 1: Foundational Method Development & Strategy
The initial phase of separating a novel chiral compound can be time-consuming. A systematic screening approach is paramount to efficiently identify a viable separation method.[3][4]
Q1: Where do I even begin with developing a chiral separation method for this compound?
A1: The most effective strategy is to perform a systematic screening of various Chiral Stationary Phases (CSPs) under different mobile phase conditions.[5] For a basic compound like this compound, polysaccharide-based CSPs are the most versatile and successful starting point.[6][7]
Your initial screening should encompass:
-
Multiple CSP Chemistries: Screen at least 3-5 columns with different selectors, such as amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[5][6][8]
-
Multiple Elution Modes: Test each column under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions. SFC should also be a primary consideration due to its speed and efficiency.[7][9]
-
Mobile Phase Additives: As a basic amine, this analyte requires a basic additive in the mobile phase (like 0.1% diethylamine, DEA) to prevent peak tailing by masking active silanol sites on the CSP surface.[3][6][10]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Initial method development workflow.
Experimental Protocol: Initial Chiral Method Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound standard in a suitable solvent (e.g., 50:50 Hexane/Isopropanol for NP, or Methanol for PO/RP/SFC).
-
Column Selection: Install the first CSP from your screening set (e.g., an amylose-based column).
-
Mobile Phase Preparation:
-
Normal Phase (NP): Mobile Phase A: n-Hexane + 0.1% DEA; Mobile Phase B: Isopropanol + 0.1% DEA.
-
Polar Organic (PO): Mobile Phase A: Acetonitrile + 0.1% DEA; Mobile Phase B: Methanol + 0.1% DEA.
-
Supercritical Fluid (SFC): Mobile Phase A: Supercritical CO2; Mobile Phase B: Methanol + 0.1% DEA.
-
-
Screening Run: Execute a generic gradient run (e.g., 5% to 50% B over 10 minutes) at a standard flow rate (e.g., 1 mL/min for HPLC, 3 mL/min for SFC) and temperature (25°C).
-
Evaluation: Analyze the chromatogram for any sign of peak separation (e.g., peak shoulders or partial separation). Even a slight hint of resolution indicates potential for optimization.[6]
-
Iteration: Repeat steps 2-5 for each selected CSP.
-
Selection: Identify the CSP and mobile phase mode that provides the best initial separation ("hit") for further optimization.
Part 2: Troubleshooting Chiral HPLC & SFC Separations
This section addresses the most common issues encountered after an initial method has been selected.
Q2: I see no separation at all on my chosen chiral column. What's wrong?
A2: A complete lack of separation is a common starting point. The cause is a lack of differential interaction between the enantiomers and the CSP under the current conditions.
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Troubleshooting workflow for no resolution.
Troubleshooting Steps:
-
Verify CSP Choice: While polysaccharide columns are excellent starting points, no single column is universal.[11] If multiple polysaccharide CSPs fail, consider a different class like a Pirkle-type or macrocyclic glycopeptide CSP.
-
Change the Organic Modifier: The type of alcohol used as a modifier in NP or SFC significantly impacts selectivity.[6] If isopropanol (IPA) fails, try ethanol, which offers different hydrogen bonding characteristics.
-
Alter the Elution Mode: Sometimes, switching from Normal Phase to Polar Organic mode can dramatically change selectivity and induce a separation where none existed before.[12]
-
Optimize Temperature: Chiral separations are often thermodynamically driven. Lowering the temperature typically increases the stability of the transient diastereomeric complexes formed on the CSP, enhancing resolution. Run experiments at 25°C, 15°C, and 40°C to assess the effect.[5][6]
Q3: I have partial separation (low resolution), and the peaks are tailing badly. How can I improve this?
A3: This is a classic problem for basic analytes. Peak tailing reduces resolution and compromises quantification. The cause is often secondary interactions between your basic amine and acidic sites (residual silanols) on the silica support of the CSP.[6]
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary interactions with silanols. 2. Column overload. 3. Column contamination/degradation. | 1. Increase basic additive (DEA) concentration to 0.2%. 2. Inject a 1:10 diluted sample; if peak shape improves, reduce sample load.[13] 3. Flush the column or perform a regeneration procedure if applicable.[14][15] |
| Low Resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal. 2. Temperature is not optimal. 3. Flow rate is too high. | 1. Systematically vary the percentage of the organic modifier (e.g., from 10% to 20% IPA in 2% increments). 2. Decrease temperature to enhance chiral recognition.[6] 3. Reduce the flow rate to allow more time for interaction with the CSP. |
Q4: My peaks are split or have a shoulder. What does this mean?
A4: Peak splitting can be complex, but it's crucial to diagnose correctly. It can stem from the chromatography system, the column itself, or the sample preparation.[16]
Diagnostic Steps:
-
Injection Solvent Mismatch: The most common cause. If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort and split upon injection. Action: Dissolve your sample in the initial mobile phase or a weaker solvent.[17]
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can create two different flow paths for the analyte, resulting in a split peak.[14] Action: First, try backflushing the column (if the manufacturer allows). If that fails, a guard column should be used in the future to protect the analytical column. If the problem persists, the column may need replacement.
-
Co-eluting Impurity: It's possible the "split" peak is actually two co-eluting compounds. Action: Analyze the sample with a high-resolution achiral column (like a C18) to confirm its purity.
Q5: My SFC method was working well, but now the retention times are unstable and backpressure is fluctuating.
A5: Instability in SFC often points to issues with maintaining the supercritical state or with the instrumentation.
-
Check Temperatures and Pressures: Ensure the column oven and backpressure regulator (BPR) are at their setpoints. The CO2 must be maintained above its critical point (31.1 °C and 73.8 bar).[18]
-
BPR Contamination: The BPR is a common failure point. Additives or sample components can precipitate in the BPR as the CO2 transitions from a supercritical fluid to a gas, causing blockages and pressure fluctuations. Action: Consult your instrument manual for instructions on cleaning the BPR.
-
Water Contamination: Water in the CO2 supply or co-solvent can cause phase separation and instability. Action: Use high-purity (SFC-grade) CO2 and solvents.
Part 3: Alternative and Preparative Scale Methods
For larger quantities of enantiomerically pure material, chromatographic methods can be scaled up, but other techniques may also be viable.
Q6: Can I use a non-chromatographic method to purify my enantiomers?
A6: Yes. For multi-gram to kilogram scale, classical resolution via diastereomeric salt formation is a well-established and cost-effective technique for amines.[19][20]
Principle of Diastereomeric Crystallization:
The racemic amine is reacted with a single enantiomer of a chiral acid (a "resolving agent," e.g., (+)-Tartaric Acid, (S)-Mandelic Acid). This creates a pair of diastereomeric salts.[21] Since diastereomers have different physical properties, they will have different solubilities in a given solvent system, allowing one to be selectively crystallized and isolated.[20][21] The chiral auxiliary is then cleaved to yield the desired pure enantiomer.
dot graph TD { rankdir="LR"; node [shape=none, margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for diastereomeric salt resolution.
Q7: Is enzymatic resolution a viable option?
A7: Enzymatic resolution is another powerful technique, particularly for kinetic resolutions. A lipase enzyme (e.g., Novozym 435) can be used to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted.[22][23] The resulting acylated amine (an amide) and the unreacted amine can then be easily separated by standard chromatography or extraction. This method is known for its high enantioselectivity and mild, "green" reaction conditions.
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
- D'Aco, A., & Pereira, A. S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
- Pharmaceutical Technology. (2006). Supercritical Fluid Chiral Separations.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
- Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
- BUCHI Corporation. (2023).
- Chromatography Today. (2020). Trouble with chiral separations.
- He, Y., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed.
- Wikipedia. (n.d.). Chiral resolution.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Playja, J. P., & Rane, S. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?.
- Iwanejko, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing.
- Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- He, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic & Biomolecular Chemistry.
- Liu, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Li, Z. J. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Ahuja, S. (Ed.). (2007). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Wang, P., & Cun-lin, Z. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry.
- Sadek, P. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Al-Majid, A. M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Fard, S. G., et al. (2023).
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Adam, W., et al. (1998). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Tetrahedron: Asymmetry.
- Ribeiro, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- ResearchGate. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.
- de Oliveira, A. C., et al. (2012).
- Khalid, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed.
- Simon, S., et al. (2013). Efficient Enzymatic Amine Resolution at High Substrate Input Using Diethyl Malonate as an Acyl Donor of Low Hazard Potential.
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Cellular Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing novel compounds from the pyrrolo[1,2-a]pyrazine class. This guide focuses on strategies to identify, validate, and mitigate potential off-target effects of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , a compound of interest for which the precise target landscape is under active investigation.
The pyrazine heterocycle is a common scaffold in bioactive molecules, and its derivatives have been explored for various therapeutic applications, including as kinase and topoisomerase II inhibitors.[1][2][3][4] Given that many small molecules can interact with multiple cellular targets—a phenomenon known as polypharmacology—a rigorous assessment of target engagement and specificity is paramount for the accurate interpretation of experimental results and successful drug development.[5]
This document provides a framework of frequently asked questions, troubleshooting guides, and detailed experimental protocols to empower researchers to proactively characterize the mechanism of action and ensure the observed cellular phenotype is a direct result of modulating the intended target.
Frequently Asked Questions (FAQs)
Q1: We observe the desired phenotypic effect with this compound, but how can we be sure it's not due to an off-target interaction?
A1: This is a critical question in drug discovery. The first step is to confirm direct physical binding between the compound and its intended target in a cellular context. Subsequently, you must demonstrate that modulating the target protein through a different method (e.g., genetics) recapitulates the compound's effect. A multi-pronged approach is essential for building confidence in on-target activity.
Q2: What is the difference between target engagement and functional activity?
A2: Target engagement refers to the physical binding of a compound to its protein target within the cell.[5][6] Functional activity is the downstream biological consequence of that binding event (e.g., inhibition of enzymatic activity, change in cell proliferation). It is crucial to establish a clear link between these two phenomena. A compound can engage a target without modulating its function, or it could produce a functional effect through an entirely different, off-target protein.
Q3: What are the essential negative controls for a small molecule experiment?
A3: Robust negative controls are non-negotiable. You should ideally use:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent in which your compound is dissolved.
-
Structurally Similar Inactive Analog: This is the gold standard. A molecule that is chemically very similar to your active compound but does not produce the biological effect helps to rule out artifacts caused by the chemical scaffold itself.[7]
-
Target-Null Cell Line: A cell line where your putative target has been knocked out (e.g., using CRISPR-Cas9). Your compound should have no effect in this cell line if it is truly on-target.[8][9]
Q4: What are the main strategies for identifying unknown off-targets?
A4: There are several unbiased, proteome-wide methods to identify potential binding partners.[10][11][12] The primary approaches include:
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized compound probes or competition binding assays with broad-spectrum affinity resins (e.g., Kinobeads) can pull down interacting proteins from cell lysates for identification by mass spectrometry.[11][13][14]
-
Thermal Proteome Profiling: This method assesses the thermal stability of thousands of proteins simultaneously in the presence and absence of your compound. Ligand binding typically stabilizes a protein, leading to a measurable shift in its melting temperature.[11][12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your experiments and suggests a course of action to determine if an off-target effect is the root cause.
| Problem / Observation | Potential Off-Target Related Cause | Recommended Action & Validation Protocol |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of the on-target and potential off-target proteins. The off-target may be highly expressed in one line, dominating the phenotypic response. | 1. Quantify Target Expression: Use Western Blot or qPCR to confirm your intended target is expressed at comparable levels across the cell lines. 2. Proteomic Profiling: If inconsistencies persist, consider a proteomic analysis of the cell lines to identify differentially expressed proteins that could be off-targets. |
| Observed phenotype does not match the known function of the intended target. | The compound may be acting on a different pathway entirely through an unknown off-target. Drugs can bind to 6-12 different proteins on average.[5] | 1. Target Deconvolution: Employ an unbiased method like Thermal Proteome Profiling or a Kinobeads assay to identify all potential binding partners.[10][11][13] 2. Pathway Analysis: Use bioinformatics tools to analyze the list of potential off-targets and see if they converge on known signaling pathways that could explain the observed phenotype. |
| High cytotoxicity at concentrations required for the desired effect. | The compound may be engaging a protein essential for cell viability as an off-target, or causing general cellular stress unrelated to the primary target. | 1. Dose-Response Analysis: Perform a careful dose-response curve for both your functional readout and a general viability assay (e.g., CellTiter-Glo®). A large window between the effective concentration (EC50) and the lethal concentration (LC50) is desired. 2. Use a Target-Null System: Test the compound in a CRISPR-Cas9 knockout cell line for your intended target. If the cytotoxicity persists, it is definitively an off-target effect.[9][15] |
| Genetic knockdown/knockout of the target does not replicate the compound's effect. | This is a strong indicator of an off-target mechanism. The compound's activity is independent of the intended target. | 1. Confirm Target Engagement: First, use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm your compound physically binds the target in cells.[16][17] If it doesn't bind, the hypothesis is incorrect. 2. Initiate Off-Target Identification: If it does bind but the phenotypes don't match, the compound may be a non-functional binder or its phenotype is driven by a more potent off-target interaction. Proceed with chemical proteomics.[14] |
Key Experimental Protocols & Methodologies
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds its target in intact cells. The principle is that ligand binding increases a protein's thermal stability.[16][18][19]
Caption: CETSA workflow to validate intracellular target engagement.
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with this compound at a final concentration of 1-10x the EC50. Treat a parallel set with vehicle (e.g., DMSO) as a control. Incubate for a duration determined by your assay (e.g., 1-2 hours).
-
Heating Step: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). To separate the soluble fraction from the precipitated, aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western Blot or ELISA.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.[17]
2. Kinobeads Competition Binding for Off-Target Profiling
For compounds suspected of interacting with kinases, the Kinobeads assay is an effective chemical proteomics tool to assess selectivity across the kinome.[14][20] The method uses a resin with immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. Pre-incubation of the lysate with a free compound (your compound of interest) will prevent its targets from binding to the beads.
Caption: Kinobeads competition binding workflow for target profiling.
-
Lysate Preparation: Grow cells and harvest. Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration.
-
Competition Assay: Aliquot the cell lysate. To each aliquot, add this compound at varying concentrations (e.g., a 10-point dilution series from 10 µM to 1 nM) or a vehicle control. Incubate for 45-60 minutes at 4°C.[21]
-
Kinobeads Pulldown: Add the Kinobeads resin to the lysates and incubate for another 60 minutes at 4°C with gentle rotation to allow kinases not bound by your compound to bind the beads.
-
Washing and Elution: Pellet the beads and wash extensively to remove non-specifically bound proteins. Elute the captured proteins using boiling SDS-PAGE sample buffer.
-
Proteomic Analysis: Run the eluate on an SDS-PAGE gel, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that are true targets of your compound will show a dose-dependent decrease in their abundance in the pulldown compared to the vehicle control. This data can be used to generate binding curves and determine apparent dissociation constants (Kd app) for numerous kinases simultaneously.[22]
3. CRISPR-Cas9 Mediated Target Validation
The definitive method to validate that a compound's phenotype is mediated by a specific target is to show that genetic removal of that target phenocopies or ablates the compound's effect.[8][15]
Caption: Logic for using CRISPR-Cas9 to validate on-target effects.
-
gRNA Design and Cloning: Design and validate 2-3 single-guide RNAs (sgRNAs) targeting early exons of your gene of interest to ensure a functional knockout via frameshift mutations.[23][24] Clone these into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect your cell line with the Cas9/sgRNA plasmids. If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for edited cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate gene knockout in each clone by Western Blot (to confirm protein loss) and Sanger sequencing of the targeted genomic locus (to identify indel mutations).
-
Phenotypic Assay: Treat the validated knockout clones and wild-type parental cells with this compound across a range of concentrations.
-
Data Analysis: If the compound's effect is on-target, the knockout cells should be resistant to the compound (i.e., the dose-response curve is significantly right-shifted or completely flat). The knockout itself may also phenocopy the effect of the compound.[9]
References
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Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
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Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
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Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
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Al-Ali, H., & Stratton, M. (n.d.). Combining experimental strategies for successful target deconvolution. ResearchGate. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Gilbert, L. A., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. The Journal of Cell Biology. Retrieved from [Link]
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Zhang, H., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]
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Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
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Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]
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Zhang, H., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
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Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads workflow. Retrieved from [Link]
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Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications. Retrieved from [Link]
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Nidhi, K., & Inda, M. (2019). Precision Control of CRISPR-Cas9 Using Small Molecules and Light. Accounts of Chemical Research. Retrieved from [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
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Fatu, V. M., et al. (2024). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology. Retrieved from [Link]
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ResearchGate. (n.d.). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Retrieved from [Link]
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EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. Retrieved from [Link]
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Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. Retrieved from [Link]
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Yin, S., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]
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Vipergen. (n.d.). Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. Retrieved from [Link]
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Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Singh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Drug Discovery Today. Retrieved from [Link]
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MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]
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Fassihi, A., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]
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Wang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Retrieved from [Link]
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PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Retrieved from [Link]
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Molecules. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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Wang, L., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Santhakumari, S., et al. (2015). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Welcome to the technical support guide for 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the oral bioavailability of this and structurally similar heterocyclic compounds. Our goal is to provide a logical framework for troubleshooting, along with actionable strategies and detailed protocols to systematically identify and overcome common bioavailability barriers.
Introduction: The Bioavailability Challenge
Oral bioavailability is a critical determinant of a drug's therapeutic efficacy.[1] For novel chemical entities like this compound, achieving adequate systemic exposure after oral administration can be a significant hurdle. The structure, a fused heterocyclic system, suggests potential challenges related to aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism in the gut wall and liver.[2][3][4] This guide presents a systematic, question-driven approach to diagnose the root cause of poor bioavailability and implement targeted formulation and chemical modification strategies to enhance it.
Section 1: Troubleshooting Guide - Where Do I Begin?
This section is designed as a primary diagnostic tool. Address these questions sequentially to build a clear picture of the underlying issues limiting your compound's performance.
Q1: My initial in vivo studies with this compound show low and variable oral bioavailability. What is my first step?
Answer: The first step is to systematically de-risk the potential causes: poor solubility, low permeability, or extensive first-pass metabolism. Avoid immediately jumping to complex formulations. A logical, stepwise investigation will save time and resources. Your goal is to classify the primary barrier(s) to absorption.
The following flowchart outlines the recommended initial investigation workflow.
Caption: Initial troubleshooting workflow for low bioavailability.
Q2: How do I determine if poor solubility is the primary issue and what's the causal link?
Answer: A drug must be in solution to be absorbed.[5] For a basic compound like this compound, its charge state and therefore solubility will vary significantly in the gastrointestinal (GI) tract. You must determine its kinetic and thermodynamic solubility across a physiologically relevant pH range (pH 1.2 to 7.4).
-
Causality: If the compound precipitates out of solution in the neutral pH of the small intestine (the primary site of absorption), its effective concentration at the gut wall will be too low for absorption, leading to poor bioavailability.
-
Action: Perform a pH-solubility profile. If solubility is below 100 µg/mL in the pH 5.0-7.4 range, it is likely a primary limiting factor.
-
Protocol: See Section 4.1: Protocol for Aqueous Solubility Determination .
Q3: My compound's solubility seems adequate, but bioavailability is still low. Could it be a permeability issue?
Answer: Yes. Even if a drug is dissolved, it must be able to cross the intestinal epithelial cell membrane to reach systemic circulation.[6] Compounds with high polarity or molecular weight may have poor permeability.
-
Causality: The intestinal epithelium is a lipid bilayer, which acts as a barrier to hydrophilic or large molecules. If your compound cannot efficiently cross this barrier, it will be excreted, regardless of its concentration in the gut.
-
Action: An in vitro Caco-2 permeability assay is the industry standard for assessing intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
-
Interpretation: A compound with an apparent permeability coefficient (Papp) of < 1 x 10⁻⁶ cm/s is generally considered to have low permeability.
Q4: Solubility and permeability appear acceptable. Why is bioavailability still poor? How do I investigate first-pass metabolism?
Answer: If the compound is both soluble and permeable, the most likely culprit is extensive first-pass metabolism.[1][2] This is the metabolic breakdown of a drug in the gut wall and/or liver before it reaches systemic circulation.[3][4]
-
Causality: Enzymes, particularly Cytochrome P450s (like CYP3A4) in the liver and intestine, can rapidly metabolize the drug, drastically reducing the amount of the active parent compound that reaches the bloodstream.[2][3]
-
Action: Perform an in vitro metabolic stability assay using human or animal liver microsomes. This will provide the intrinsic clearance rate and metabolic half-life (t½) of your compound.
-
Protocol: See Section 4.2: Protocol for In Vitro Metabolic Stability Assay .
-
Interpretation: A half-life of less than 30 minutes in this assay suggests that the compound is likely susceptible to high first-pass metabolism.
Caption: Illustration of the First-Pass Metabolism Effect.
Section 2: FAQs: Strategies for Poorly Soluble Compounds
If your initial assessment points to low solubility, these strategies can help.
Q5: What is particle size reduction and when should I use it?
Answer: Particle size reduction, through techniques like micronization or nanosizing, increases the surface area-to-volume ratio of the drug particles.[5] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[7] This is a straightforward and often effective initial approach for compounds whose absorption is limited by the speed of dissolution rather than by fundamental solubility limits.
-
Micronization: Reduces particle size to the micron range (2-5 µm).[8]
-
Nanosizing: Reduces particle size to the nanometer range (100-250 nm), which can significantly enhance dissolution rates.[5][8] This can be achieved through wet milling or high-pressure homogenization.[5]
Q6: What are solid dispersions and how do they work?
Answer: A solid dispersion is a system where the drug is dispersed, typically in an amorphous state, within a hydrophilic polymer matrix.[9][10]
-
Mechanism: By preventing the drug from crystallizing and keeping it in a high-energy amorphous form, solid dispersions can achieve supersaturated concentrations in the GI tract, creating a large concentration gradient that drives absorption.[10] Common polymers include HPMC and PEG.[9]
-
When to Use: This is an excellent strategy for compounds with very low intrinsic solubility (often referred to as "brick dust").
-
Protocol: See Section 4.3: Protocol for Preparation of a Lab-Scale Solid Dispersion .
Q7: What are lipid-based drug delivery systems (LBDDS) and how do I choose one?
Answer: LBDDS are formulations where the drug is dissolved or suspended in lipid excipients.[11][12] They are highly effective for lipophilic drugs. Upon digestion in the gut, these systems form fine emulsions or micellar solutions that keep the drug solubilized and ready for absorption.[13] A key advantage is that LBDDS can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[8][14]
Table 1: Comparison of Common Lipid-Based Drug Delivery Systems (LBDDS)
| System Type | Composition | Mechanism of Action | Best For... |
| Self-Emulsifying DDS (SEDDS/SMEDDS) [15] | Oils, Surfactants, Co-solvents | Spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation in aqueous media.[5] | Compounds with moderate lipophilicity that require enhanced solubilization. |
| Solid Lipid Nanoparticles (SLNs) [14][] | Solid Lipids (at room temp), Surfactants | Drug is encapsulated in a solid lipid core. Provides controlled release and good physical stability.[13][] | Protecting unstable drugs and achieving sustained release. |
| Nanostructured Lipid Carriers (NLCs) [11][13] | Solid and Liquid Lipids, Surfactants | A blend of solid and liquid lipids creates an imperfect crystal structure, increasing drug loading capacity and preventing expulsion.[13] | Compounds with higher drug loading requirements compared to SLNs. |
Section 3: FAQs: Strategies for Permeability and Metabolism Issues
If solubility is not the issue, focus on overcoming the gut wall barrier and metabolic breakdown.
Q8: My compound is soluble but has low permeability. What are my options?
Answer: Low permeability can be addressed by using permeation enhancers. These are excipients that transiently and reversibly open the tight junctions between intestinal cells, allowing paracellular transport of the drug.[17][18][19]
-
Caution: The use of permeation enhancers must be carefully evaluated for potential toxicity and damage to the intestinal mucosa.[17][19]
-
Examples: Common classes include medium-chain fatty acids, surfactants, and bile salts.[20] Newer proprietary enhancers like sodium caprate (C10) are also in development.
Q9: How can the "prodrug" approach overcome high first-pass metabolism?
Answer: The prodrug approach is a powerful medicinal chemistry strategy where the active drug is chemically modified to an inactive form (the prodrug).[21][22][23] This modification is designed to be cleaved in vivo to release the parent drug.[24]
-
Mechanism to Bypass Metabolism: A prodrug can mask the part of the molecule that is susceptible to metabolism. For example, if an alcohol or amine group is a primary site for glucuronidation or oxidation by CYP enzymes, it can be temporarily converted into an ester or carbamate. This new, more stable molecule is absorbed intact, and then hydrolysed back to the active drug by esterase enzymes in the blood or tissues, thus avoiding first-pass metabolism in the liver.[2][3]
-
Mechanism to Improve Permeability: A polar functional group that hinders membrane permeation can be masked with a lipophilic promoiety, enhancing absorption. The lipophilic group is then cleaved post-absorption.[23][24]
Caption: How a prodrug strategy can bypass first-pass metabolism.
Section 4: Key Experimental Protocols
Protocol: Aqueous Solubility Determination
-
Prepare Buffers: Create a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Add Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to reach thermodynamic equilibrium.
-
Separate: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Analyze: Plot solubility (µg/mL) against pH.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Reagents: Obtain pooled human liver microsomes (HLM) and an NADPH-regenerating system.
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of HLM in phosphate buffer (pH 7.4) at 37°C.
-
Initiate Reaction: Add your test compound (and positive/negative controls) to the HLM mixture. Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Calculate: Plot the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Protocol: Preparation of a Lab-Scale Solid Dispersion (Solvent Evaporation Method)
-
Select Polymer: Choose a hydrophilic polymer (e.g., PVP K30, HPMC E5).
-
Dissolve: Dissolve both the this compound and the polymer in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Evaporate: Evaporate the solvent under vacuum using a rotary evaporator. This should be done until a thin, solid film is formed on the inside of the flask.
-
Dry: Further dry the solid film under high vacuum for 24 hours to remove any residual solvent.
-
Collect and Mill: Scrape the solid dispersion from the flask and gently mill it into a fine powder.
-
Characterize: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
Section 5: Summary of Strategies
Table 2: Overview of Bioavailability Enhancement Strategies
| Strategy | Primary Mechanism | Key Advantage(s) | Key Disadvantage(s) |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[5] | Simple, widely applicable technology. | Not effective for drugs with very low intrinsic solubility. |
| Solid Dispersion | Stabilizes the drug in a high-energy amorphous state.[10] | Can achieve significant supersaturation; good for "brick dust" compounds. | Potential for physical instability (recrystallization). |
| Lipid-Based Systems (LBDDS) | Improves solubilization and promotes lymphatic uptake.[11][14] | Can bypass first-pass metabolism; enhances absorption of lipophilic drugs. | More complex formulation development; potential for drug degradation in lipids. |
| Permeation Enhancers | Reversibly opens tight junctions between cells.[17][18] | Can improve absorption of poorly permeable molecules. | Potential for GI tract irritation and toxicity.[17] |
| Prodrug Approach | Masks problematic functional groups.[21][23] | Can simultaneously improve permeability and block metabolism. | Requires significant medicinal chemistry effort; risk of incomplete conversion. |
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. Retrieved from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines: An In-Depth Analysis for Drug Discovery
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. Its rigid, bicyclic structure is a key feature in a variety of biologically active compounds, demonstrating potential as antiarrhythmic, antiamnesic, psychotropic, and aldose reductase inhibitory agents.[1] This guide provides a comparative analysis of the most prominent synthetic routes to this valuable scaffold, offering researchers, scientists, and drug development professionals the critical insights needed to select and implement the optimal strategy for their specific research and development goals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, supported by experimental data and detailed protocols.
The Strategic Importance of the Tetrahydropyrrolo[1,2-a]pyrazine Core
The therapeutic potential of molecules containing the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core underscores the need for efficient and versatile synthetic methodologies. The ability to introduce stereochemical complexity and a wide range of substituents is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will focus on four major synthetic strategies that have emerged as powerful tools for the construction of this key heterocyclic system:
-
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
-
Pictet-Spengler Type Cyclization
-
Ugi Multicomponent Reaction with Post-Cyclization
-
Domino Reaction of 2-Imidazolines
We will now explore each of these routes in detail, providing a critical comparison of their strengths and limitations.
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: A Powerful Approach to Chiral Scaffolds
The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction has proven to be a highly effective method for the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[2][3] This one-pot reaction proceeds under mild conditions and offers excellent enantioselectivity, making it a highly attractive route for the synthesis of enantiopure pharmaceutical intermediates.
Mechanistic Rationale
This reaction is typically catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid. The reaction proceeds through the initial condensation of an N-aminoethylpyrrole with an aldehyde to form an imine intermediate. The chiral phosphoric acid then protonates the imine, forming a chiral iminium ion. This electrophilic iminium ion is held in a chiral environment by the catalyst, which directs the subsequent intramolecular electrophilic attack on the electron-rich pyrrole ring, leading to the formation of the desired cyclized product with high enantiomeric excess.
Diagram of the Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction Workflow
Caption: Workflow of the catalytic asymmetric aza-Friedel-Crafts reaction.
Performance and Substrate Scope
This method has been shown to be quite general, tolerating a wide variety of aldehydes and pyrrole derivatives.[2] High yields and enantioselectivities are consistently achieved.
| Aldehyde (R-CHO) | Pyrrole Substituent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 4-NO₂C₆H₄CHO | H | 10 | 95 | 92 | [2] |
| 4-BrC₆H₄CHO | H | 10 | 92 | 93 | [2] |
| 2-Naphthyl-CHO | H | 10 | 94 | 90 | [2] |
| C₆H₅CHO | H | 10 | 91 | 94 | [2] |
| (E)-Cinnamaldehyde | H | 10 | 85 | 88 | [2] |
| Isovaleraldehyde | H | 10 | 82 | 85 | [2] |
Table 1: Representative examples of the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
Experimental Protocol: Synthesis of (R)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
A detailed experimental protocol for this reaction is as follows:
-
To a dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add 2-(1H-pyrrol-1-yl)ethan-1-amine (0.2 mmol, 1.0 equiv) and freshly distilled benzaldehyde (0.24 mmol, 1.2 equiv).
-
Add 2.0 mL of anhydrous THF as the solvent.
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Pictet-Spengler Type Cyclization: A Classic Strategy with Modern Variations
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4] Its application to the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines typically involves the condensation of a pyrrole-containing amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Recent advancements have led to the development of cascade strategies and enantioselective variants.[5][6]
Mechanistic Rationale
The reaction begins with the formation of an imine from the condensation of a β-arylethylamine (in this case, a 2-(pyrrol-1-yl)ethylamine derivative) and a carbonyl compound.[4] In the presence of an acid catalyst, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the pyrrole ring onto the iminium carbon, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetrahydropyrrolo[1,2-a]pyrazine product.
Diagram of the Pictet-Spengler Reaction Mechanism
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Performance and Scope
The Pictet-Spengler reaction is a versatile method that can accommodate a range of aldehydes and ketones. The yields are generally good, and the reaction conditions can often be tailored to the specific substrates. Enantioselective versions of the reaction have been developed using chiral Brønsted acids or chiral auxiliaries, providing access to enantiomerically enriched products.[5][7]
| Amine Component | Carbonyl Component | Catalyst/Conditions | Yield (%) | Reference |
| 2-(Pyrrol-1-yl)ethylamine | Formaldehyde | Benzotriazole, then NaBH₄ | Good | [8] |
| 2-(Pyrrol-1-yl)ethylamine | Various Aldehydes | Metal-free cascade | 70-85 | [5] |
| 1-(2-aminophenyl)pyrrole | Various Aldehydes | Chiral Phosphoramidate | Good | [6] |
Table 2: Examples of Pictet-Spengler type syntheses of tetrahydropyrrolo[1,2-a]pyrazine derivatives.
Experimental Protocol: Metal-Free Cascade Synthesis
A representative protocol for a metal-free cascade synthesis is as follows:
-
A solution of 2-(1H-pyrrol-1-yl)ethan-1-amine (1 mmol) and a halo-aldehyde (1.1 mmol) in a suitable solvent (e.g., acetonitrile) is stirred at room temperature.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Ugi Multicomponent Reaction: A Pathway to Structural Diversity
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry, allowing for the rapid generation of complex molecules from simple starting materials.[9] In the context of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine synthesis, the Ugi reaction is typically followed by a post-cyclization step.
Mechanistic Rationale
The Ugi-4CR involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. For the synthesis of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, bifunctional starting materials are often employed. For example, using (2-formyl-1H-pyrrol-1-yl)acetic acid as the bifunctional component in a reaction with an amine and an isocyanide leads to an intermediate that can undergo intramolecular cyclization to form a pyrrolo[1,2-a]pyrazinone. Subsequent reduction of the lactam functionality yields the desired saturated heterocyclic system.
Diagram of the Ugi Reaction and Post-Cyclization Strategy
Caption: Synthetic strategy involving an Ugi reaction followed by cyclization and reduction.
Performance and Scope
The major advantage of the Ugi reaction is its ability to generate a large library of compounds by simply varying the four starting components. The reaction is typically high-yielding and tolerant of a wide range of functional groups. While many reported examples lead to oxidized derivatives like pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, these can be reduced to the desired saturated scaffold.[2]
| Amine | Isocyanide | Bifunctional Pyrrole | Yield of Ugi Adduct (%) | Reference |
| Benzylamine | tert-Butyl isocyanide | (2-formyl-1H-pyrrol-1-yl)acetic acid | Good | [10] |
| Various amines | Various isocyanides | (2-formyl-1H-pyrrol-1-yl)acetic acid | Moderate to Good | [10] |
Table 3: Examples of Ugi reactions for the synthesis of pyrrolo[1,2-a]pyrazine precursors.
Experimental Protocol: Ugi Reaction Followed by Cyclization
A general procedure for the Ugi-based synthesis is as follows:
-
To a solution of (2-formyl-1H-pyrrol-1-yl)acetic acid (1 mmol) in methanol is added the amine (1 mmol).
-
The mixture is stirred for 10 minutes, followed by the addition of the isocyanide (1 mmol).
-
The reaction is stirred at room temperature for 24-72 hours.
-
The solvent is removed in vacuo, and the resulting crude Ugi product is then subjected to cyclization conditions (e.g., heating in a suitable solvent with or without a catalyst).
-
The resulting pyrrolo[1,2-a]pyrazinone is then reduced using a standard reducing agent (e.g., LiAlH₄ or borane) to yield the final 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Domino Reaction of 2-Imidazolines: A Novel and Efficient Approach
A more recent and highly efficient method for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a domino reaction of 2-imidazolines with terminal electron-deficient alkynes.[1][11] This pseudo-three-component reaction proceeds in a one-pot fashion to construct both the pyrrole and pyrazine rings simultaneously.
Mechanistic Rationale
The reaction begins with the reaction of a 2-imidazoline with two equivalents of a terminal electron-deficient alkyne. This initially forms an imidazolidine intermediate containing an N-vinylpropargylamine fragment. This intermediate then undergoes a base-catalyzed domino sequence involving an aza-Claisen rearrangement followed by cyclization to afford the final 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine product.
Diagram of the Domino Reaction of 2-Imidazolines
Caption: The domino reaction of 2-imidazolines for the synthesis of the target scaffold.
Performance and Scope
This domino reaction exhibits a broad substrate scope, delivering the desired products in good to excellent yields (45-90%).[1][11] The reaction is operationally simple and can be performed in a one-pot fashion.
| 2-Imidazoline Substituent | Alkyne | Yield (%) | Reference |
| H | Methyl propiolate | 85 | [11] |
| Phenyl | Methyl propiolate | 90 | [11] |
| H | 3-Butyn-2-one | 78 | [11] |
| Phenyl | 3-Butyn-2-one | 82 | [11] |
Table 4: Representative yields for the domino reaction of 2-imidazolines.
Experimental Protocol: Domino Synthesis
A typical experimental procedure for this domino reaction is as follows:
-
A solution of the 2-imidazoline (1 mmol) and the terminal electron-deficient alkyne (2.2 mmol) in a suitable solvent (e.g., acetonitrile) is stirred at room temperature.
-
After the formation of the intermediate is complete (monitored by TLC), a base (e.g., DBU) is added.
-
The reaction mixture is then heated to reflux until the reaction is complete.
-
The solvent is evaporated, and the residue is purified by column chromatography to give the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Comparative Analysis and Conclusion
Each of the discussed synthetic routes offers distinct advantages and is suited for different applications in drug discovery and development.
| Synthetic Route | Key Advantages | Key Disadvantages | Ideal Application |
| Catalytic Asymmetric Aza-Friedel-Crafts | High enantioselectivity, mild conditions, one-pot procedure. | Catalyst cost can be a factor for large-scale synthesis. | Synthesis of enantiopure drug candidates. |
| Pictet-Spengler Type Cyclization | Well-established, versatile, access to diverse substitution patterns. | Can require harsh acidic conditions for less activated substrates. | Rapid access to diverse analogues for initial SAR studies. |
| Ugi Multicomponent Reaction | High structural diversity from readily available starting materials, suitable for library synthesis. | Multi-step process (Ugi reaction, cyclization, reduction), may require optimization for each step. | High-throughput synthesis of compound libraries for screening. |
| Domino Reaction of 2-Imidazolines | High efficiency, one-pot procedure, simultaneous formation of two rings. | Limited to the use of terminal electron-deficient alkynes. | Efficient and convergent synthesis of specific target molecules. |
Table 5: Comparative summary of synthetic routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
References
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Voskressensky, L. G., et al. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. The Journal of Organic Chemistry, 87(5), 3242–3253. [Link]
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Voskressensky, L. G., et al. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. PubMed. [Link]
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He, Y., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(17), 4490–4493. [Link]
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He, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Sci-Hub. [Link]
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Singh, S. P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]
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Grigorjeva, L., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Institutes of Health. [Link]
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Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220–8223. [Link]
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Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science. [Link]
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Ivachtchenko, A. V., et al. (2009). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][1][3]diazepine Fragment. ResearchGate. [Link]
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Seidel, D. (2024). Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. [Link]
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A Comparative Analysis of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold and Established Aldose Reductase Inhibitors
A Technical Guide for Researchers in Drug Development
In the relentless pursuit of effective therapies for diabetic complications, the enzyme aldose reductase (AR) remains a pivotal target.[1][2][3] This enzyme's role in the polyol pathway, converting glucose to sorbitol, is a key initiator of cellular stress in hyperglycemic conditions, leading to debilitating pathologies such as neuropathy, retinopathy, nephropathy, and cataracts.[4][5][6][7] Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) has been a significant focus of medicinal chemistry for decades.[1][8] This guide provides a comparative analysis of a promising heterocyclic scaffold, tetrahydropyrrolo[1,2-a]pyrazine, against other well-characterized ARIs, offering insights for researchers and drug development professionals. While specific experimental data on 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not extensively available in public literature, the broader class of tetrahydropyrrolo[1,2-a]pyrazine derivatives has demonstrated significant potential, exemplified by compounds such as AS-3201.
The Polyol Pathway: The Therapeutic Rationale for Aldose Reductase Inhibition
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the excess glucose is shunted into the polyol pathway.[9] Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[5][9] Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.[9] The intracellular accumulation of sorbitol creates osmotic stress, while the depletion of NADPH and the subsequent increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are central to the pathogenesis of diabetic complications.[5][9]
Caption: The Polyol Pathway and its role in diabetic complications.
A Comparative Overview of Aldose Reductase Inhibitors
The landscape of ARIs is diverse, with several compounds having undergone extensive preclinical and clinical evaluation. This section compares the tetrahydropyrrolo[1,2-a]pyrazine scaffold, represented by the potent inhibitor AS-3201, with other notable ARIs.
| Inhibitor Class/Compound | Representative Compound(s) | Potency (IC50) | Key Characteristics & Clinical Status |
| Tetrahydropyrrolo[1,2-a]pyrazine | AS-3201 | 1.5 x 10⁻⁸ M (15 nM)[10] | Highly potent in vitro and in vivo. The (-)-enantiomer exhibits significantly greater activity. Selected as a candidate for clinical development.[10] |
| Carboxylic Acid Derivatives | Epalrestat | Varies by study | Approved in Japan for diabetic neuropathy.[11] Acts as a noncompetitive and reversible inhibitor.[12] Improves nerve conduction velocity and subjective symptoms.[12][13] |
| Hydantoins | Sorbinil | Varies by study | Early generation ARI. Clinical trials showed limited efficacy and were associated with hypersensitivity reactions.[8][14][15] |
| Phthalazine Acetic Acid Derivatives | Zopolrestat | 3.1 nM[16] | Potent inhibitor.[16] Development was halted due to concerns about liver and kidney toxicity.[8] |
| N-arylimide Derivatives | Fidarestat | Potent inhibitor | Demonstrated improvement in nerve conduction and subjective symptoms of diabetic neuropathy in clinical trials.[17][18][19] Generally well-tolerated at the studied dose.[18] |
In-Depth Look at Selected Aldose Reductase Inhibitors
The Tetrahydropyrrolo[1,2-a]pyrazine Scaffold: A Promising New Frontier
Research into tetrahydropyrrolo[1,2-a]pyrazine derivatives has revealed a class of highly potent ARIs.[10] The standout example, AS-3201, demonstrates remarkable in vitro inhibitory activity against porcine lens aldose reductase with an IC50 of 15 nM.[10] Furthermore, in vivo studies in streptozotocin-induced diabetic rats showed a significant reduction in sorbitol accumulation in the sciatic nerve.[10] A key finding from the development of AS-3201 was the stereospecificity of its activity, with the (R)-(-)-enantiomer being substantially more potent than the (+)-enantiomer.[10] This highlights the importance of chiral synthesis and separation in the development of this class of inhibitors. The potent and specific nature of this scaffold warrants further investigation and development.
Epalrestat: The Current Clinical Benchmark
Epalrestat stands out as one of the few ARIs to have achieved regulatory approval and clinical use, primarily in Japan, for the treatment of diabetic neuropathy.[11] It functions as a noncompetitive and reversible inhibitor of aldose reductase.[12] Clinical studies have demonstrated its efficacy in improving motor and sensory nerve conduction velocities and alleviating subjective symptoms such as pain and numbness.[12][13] Beyond its primary mechanism, Epalrestat has also been shown to reduce oxidative stress.[12]
Sorbinil and Zopolrestat: Lessons from Early Generation Inhibitors
Sorbinil, a hydantoin derivative, was one of the pioneering ARIs to enter clinical trials.[14] However, its clinical efficacy in improving diabetic neuropathy was not consistently demonstrated, and its use was marred by hypersensitivity reactions.[8][15][20] Zopolrestat, a highly potent inhibitor, showed promise in preclinical studies.[16][21][22] Unfortunately, its clinical development was terminated due to adverse effects on liver and kidney function.[8] The experiences with Sorbinil and Zopolrestat underscore the critical importance of selectivity and a favorable safety profile for any new ARI candidate.
Fidarestat: A Potent and Well-Tolerated Candidate
Fidarestat has shown significant promise in clinical trials for diabetic peripheral neuropathy.[17][18][19] In a 52-week study, fidarestat treatment resulted in significant improvements in several electrophysiological measures of nerve function and subjective symptoms compared to placebo.[18] Importantly, it was well-tolerated with an adverse event profile similar to placebo.[18] Fidarestat's clinical data suggests that potent and selective AR inhibition can translate into meaningful clinical benefits without the significant off-target effects that have plagued earlier ARIs.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
To evaluate and compare the potency of novel ARIs, a robust and reproducible in vitro assay is essential. The following protocol outlines a standard spectrophotometric method for determining aldose reductase inhibitory activity.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.[5][6]
Materials:
-
Aldose reductase enzyme (e.g., from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde
-
Phosphate buffer (e.g., 0.067 M sodium phosphate buffer, pH 6.2)
-
Test compounds (e.g., this compound) and a positive control (e.g., Epalrestat or Quercetin)
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Blank: Buffer only
-
Control (No Inhibitor): Buffer, enzyme, and NADPH
-
Test Compound: Buffer, enzyme, NADPH, and test compound at various concentrations
-
Positive Control: Buffer, enzyme, NADPH, and positive control inhibitor
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells/cuvettes except the blank.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each condition.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Conclusion and Future Directions
The development of aldose reductase inhibitors has been a long and challenging journey, marked by both promising discoveries and clinical setbacks. While early generation compounds faced issues with efficacy and safety, the continued research has led to more potent and selective inhibitors. The tetrahydropyrrolo[1,2-a]pyrazine scaffold, as exemplified by AS-3201, represents a promising avenue for the development of next-generation ARIs with high potency. The clinical success of Epalrestat and the encouraging data from Fidarestat trials provide a strong rationale for the continued pursuit of this therapeutic strategy. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of novel scaffolds like the tetrahydropyrrolo[1,2-a]pyrazines, with a stringent emphasis on selectivity and long-term safety to ultimately deliver a disease-modifying therapy for patients suffering from diabetic complications.
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Aldose reductase inhibitor zopolrestat restores allergic hyporesponsiveness in alloxan-diabetic rats - PubMed. [Link]
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Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed. [Link]
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In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Farmaco. 2005. [Link]
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A randomized trial of sorbinil, an aldose reductase inhibitor, in diabetic retinopathy. Sorbinil Retinopathy Trial Research Group - PubMed. [Link]
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Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed. [Link]
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Sorbinil Retinopathy Trial (SRT) | PatLynk. [Link]
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Novel, highly potent aldose reductase inhibitors: (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine -4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and its congeners - PubMed. [Link]
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Validating Kinase Inhibitory Activity: A Comparative Guide to a Pyrrolo[1,2-a]pyrazine-Based Compound and Other Aurora Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This guide provides a comprehensive framework for validating the kinase inhibitory activity of novel compounds based on this scaffold. Due to the absence of publicly available data for 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, this document will utilize a well-characterized, structurally related imidazo[1,2-a]pyrazine derivative, SCH 1473759 , as a representative compound.[3][4]
This guide will objectively compare the performance of SCH 1473759 with two other established Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358) , supported by established experimental data and detailed protocols.
The Central Role of Aurora Kinases in Cell Cycle and Cancer
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[5] This family comprises three members in mammals: Aurora A, Aurora B, and Aurora C.[6] They are involved in critical mitotic events such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5][7] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[8] Inhibition of Aurora kinases can lead to mitotic arrest, aneuploidy, and ultimately, apoptosis in cancer cells.[9]
The signaling pathway involving Aurora kinases is complex and intersects with other major cancer-related pathways, including p53 and Wnt signaling.[8][10]
Caption: Simplified Aurora Kinase Signaling Pathway.
Comparative Analysis of Aurora Kinase Inhibitors
A critical aspect of validating a novel kinase inhibitor is to benchmark its performance against existing compounds. This section compares our representative imidazo[1,2-a]pyrazine, SCH 1473759, with Alisertib and Danusertib.
| Inhibitor | Scaffold | Target(s) | IC50 / Kd | Key Features |
| SCH 1473759 | Imidazo[1,2-a]pyrazine | Aurora A, Aurora B | Kd: 0.02 nM (Aur A), 0.03 nM (Aur B)[3] | Picomolar dual inhibitor with high aqueous solubility.[3][4] |
| Alisertib (MLN8237) | Pyrimido[5,4-d][11]benzazepine | Aurora A | IC50: 1.2 nM (Aur A), 396.5 nM (Aur B)[12][13] | Orally active and highly selective for Aurora A over Aurora B (>200-fold).[9][12] |
| Danusertib (PHA-739358) | Pyrrolo-pyrazole | Aurora A, B, C | IC50: 13 nM (Aur A), 79 nM (Aur B), 61 nM (Aur C)[1][2] | Pan-Aurora kinase inhibitor, also targets other kinases like Abl.[1] |
Experimental Validation Protocols
To empirically validate and compare the inhibitory activity of a novel compound like this compound, a combination of in vitro biochemical assays and cell-based functional assays is essential.
In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.[14][15]
Caption: Workflow for an In Vitro Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation :
-
Prepare a 2x Kinase Reaction Buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).
-
Dilute the purified recombinant Aurora A or Aurora B kinase to a working concentration (e.g., 10 nM) in 1x Kinase Reaction Buffer.
-
Prepare a solution of a suitable substrate (e.g., Kemptide, a generic peptide substrate) and ATP in 1x Kinase Reaction Buffer. The final ATP concentration should be close to the Km value for the kinase.
-
Prepare a serial dilution of the test compound (e.g., SCH 1473759) and control inhibitors (Alisertib, Danusertib) in 1x Kinase Reaction Buffer with a constant, low percentage of DMSO.
-
-
Assay Plate Setup :
-
In a 384-well plate, add the test compound dilutions and controls.
-
Add the diluted kinase solution to each well.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction :
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.[14]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection :
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).[14][16] This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Cell-Based Assay: Assessing Target Engagement in a Biological Context
A cell-based assay is crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment. A common method for assessing Aurora B inhibition is to measure the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3).[3][17]
Caption: Workflow for a Cell-Based Phospho-Histone H3 Assay.
Step-by-Step Protocol:
-
Cell Culture and Plating :
-
Culture a suitable cancer cell line (e.g., HCT116, HeLa) in the recommended medium.
-
Seed the cells into a 96-well, clear-bottom imaging plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test and control inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
-
Immunofluorescence Staining :
-
Carefully aspirate the medium and fix the cells with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[18]
-
Incubate the cells with a primary antibody specific for phospho-Histone H3 (Ser10) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature, protected from light.[19]
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis :
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify the nuclei (based on the DAPI/Hoechst stain) and quantify the intensity of the phospho-Histone H3 signal within each nucleus.
-
The percentage of pHH3-positive cells is determined for each inhibitor concentration.
-
-
Data Analysis :
-
Plot the percentage of pHH3-positive cells against the logarithm of the inhibitor concentration.
-
Fit the data to determine the cellular IC50 value, which represents the concentration of the inhibitor required to reduce the pHH3 signal by 50%.
-
Conclusion
The validation of a novel kinase inhibitor is a multi-faceted process that requires rigorous in vitro and cell-based characterization. By employing the methodologies outlined in this guide, researchers can effectively determine the potency, selectivity, and cellular activity of new chemical entities such as this compound. Comparing these findings with data from established inhibitors like Alisertib and Danusertib provides crucial context for the compound's potential as a therapeutic agent. The imidazo[1,2-a]pyrazine scaffold, represented here by SCH 1473759, continues to be a promising foundation for the development of potent and selective kinase inhibitors.
References
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [3][4][20]
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Alisertib (MLN 8237) | Aurora A Kinase Inhibitor. MedchemExpress. [11]
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Alisertib (MLN8237) Aurora A Kinase inhibitor. Selleck Chemicals. [12]
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Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Network of Cancer Research. [6]
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Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. BMC Cancer. [9]
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Alisertib. Wikipedia. [21]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology. [7]
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Aurora Kinase - Cell Cycle/Checkpoint - Signaling Pathways. APExBIO. [5]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [4]
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Aurora Kinase inhibitors. Adooq Bioscience. [22]
-
Aurora kinases: novel therapy targets in cancers. Journal of Hematology & Oncology. [8]
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Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry. [23]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [10]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core PMID: 24900197. MedChemExpress. [20]
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Aurora B Kinase Assay. Promega Corporation. [14]
-
Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget. [24]
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A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leukemia & Lymphoma. [25]
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HTRF Human and Mouse Phospho-Histone H3 (Ser10) Detection Kit. PerkinElmer. [17]
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Phospho-Histone H3 (T3) Cell-Based Colorimetric ELISA Kit. Immunoway. [26]
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Phospho-Histone H3 & Ki-67 Assay. Sigma-Aldrich. [19]
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Danusertib (PHA-739358) | Aurora Kinase Inhibitor. MedchemExpress. [1]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. [16]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [27]
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Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers. [2]
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Aurora B Inhibitors as Cancer Therapeutics. MDPI. [13]
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Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro. STAR Protocols.
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Aurora A Kinase Assay. Promega Corporation.
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Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed.
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A Head-to-Head Comparison of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and Other Key Heterocyclic Scaffolds in Drug Discovery
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Their structural rigidity, defined three-dimensional architecture, and ability to engage in various non-covalent interactions make them "privileged structures" for targeting a wide array of biological macromolecules.[3][4] Among these, the pyrrolo[1,2-a]pyrazine core is a recurring motif in natural products and synthetic bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and antitumor properties.[5][6]
This guide provides an in-depth, head-to-head comparison of a specific derivative, 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , against two other ubiquitous heterocyclic scaffolds: the simple, flexible 1-Methylpiperazine and the rigid, aromatic 1-Phenyl-1H-1,2,3-triazole . This analysis is designed for researchers, scientists, and drug development professionals, offering a comparative look at physicochemical properties, synthetic accessibility, and biological potential, supported by experimental frameworks. Our objective is to elucidate the subtle yet critical differences that define the therapeutic utility of these scaffolds.
Section 1: Comparative Physicochemical Properties - The Blueprint for Pharmacokinetics
The journey of a drug from administration to its target is governed by its physicochemical properties. These parameters, including lipophilicity, size, and hydrogen bonding capacity, dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Here, we compare the core structures to understand how their distinct architectures influence these key druglike properties.
The choice to compare this compound with 1-Methylpiperazine and a triazole derivative is deliberate. Piperazine is a classic flexible linker and solubilizing group in many approved drugs, while triazoles are stable, aromatic bioisosteres for other functional groups.[7][8] This comparison highlights the trade-offs between rigidity, flexibility, and aromaticity.
Table 1: Computed Physicochemical Properties of Core Scaffolds
| Property | This compound | 1-Methylpiperazine | 1-Phenyl-1H-1,2,3-triazole |
| Molecular Formula | C₉H₁₄N₂ | C₅H₁₂N₂ | C₈H₇N₃ |
| Molecular Weight ( g/mol ) | 150.22 | 100.16 | 145.16 |
| XLogP3 (Lipophilicity) | 1.3 | -0.4 | 1.6 |
| Hydrogen Bond Donors | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
| Topological Polar Surface Area (TPSA) | 6.5 Ų | 15.3 Ų | 39.0 Ų |
Causality Insights: The fused bicyclic structure of the tetrahydropyrrolo[1,2-a]pyrazine derivative provides a rigid scaffold with a low TPSA, suggesting excellent potential for cell membrane permeability. The ethyl group increases its lipophilicity (XLogP3) compared to the unsubstituted core. In contrast, 1-Methylpiperazine is significantly more polar and possesses a hydrogen bond donor, which often enhances aqueous solubility—a key reason for its frequent use in drug design.[8][9] The 1-Phenyl-1H-1,2,3-triazole, while similar in size, has a much larger TPSA due to its three nitrogen atoms, which can increase its potential for hydrogen bonding interactions but may reduce passive diffusion across membranes.[10]
Section 2: Synthesis Strategies - A Comparative Workflow Analysis
The feasibility and efficiency of a synthetic route are critical considerations in drug development. The synthesis of these scaffolds involves distinct chemical transformations that reflect their structural differences.
Protocol 1: Synthesis of this compound
A robust and increasingly popular method for synthesizing chiral tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[11] This approach offers high stereocontrol, which is crucial for selective target engagement.
Methodology:
-
Reactant Preparation: To a solution of N-(2-(pyrrol-1-yl)ethyl)ethanimine (1.0 eq) in dichloromethane (DCM, 0.1 M) at -20°C, add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Reaction Initiation: Stir the mixture for 10 minutes to allow for catalyst-substrate complex formation.
-
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 24 hours. The catalyst protonates the imine, activating it for nucleophilic attack by the electron-rich pyrrole ring.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the target compound.
Expert Rationale: The choice of a chiral phosphoric acid catalyst is key to inducing enantioselectivity. The intramolecular nature of the reaction is entropically favored and allows for the efficient construction of the bicyclic core.[11]
Caption: Diagram 1: Asymmetric synthesis of the target compound.
Protocol 2: Synthesis of 1-Methylpiperazine
The synthesis of N-substituted piperazines is typically a straightforward nucleophilic substitution or reductive amination process, highlighting its accessibility.[12]
Methodology:
-
Reactant Preparation: Dissolve piperazine (1.2 eq) in methanol (0.5 M).
-
Reaction: Add formaldehyde (1.0 eq, 37% aqueous solution) dropwise, followed by sodium borohydride (1.5 eq) in portions, keeping the temperature below 20°C. This is a classic Eschweiler-Clarke reaction.
-
Work-up: After stirring for 2 hours at room temperature, acidify the mixture with HCl and then basify with NaOH.
-
Extraction & Purification: Extract the product with DCM, dry the organic layer, and concentrate. The product is often pure enough for use or can be distilled.
Comparative Insight: The synthesis of 1-methylpiperazine is significantly less complex than that of the fused bicyclic system, making it an attractive scaffold for rapid library synthesis. However, this simplicity comes at the cost of conformational rigidity and stereochemical complexity.
Section 3: Comparative Biological Activities - From Scaffold to Function
The pyrrolo[1,2-a]pyrazine scaffold has been investigated for a range of biological activities, with particular emphasis on anticancer properties.[13][14] Derivatives have been shown to act as kinase inhibitors, leveraging the rigid scaffold to achieve selective binding in ATP pockets.[5]
Anticancer Activity: A Case Study in Kinase Inhibition
Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The rigid structure of the tetrahydropyrrolo[1,2-a]pyrazine core can serve as an excellent anchor to fit into the hinge region of a kinase active site.
Caption: Diagram 2: Potential mechanism of action via Akt inhibition.
Table 2: Comparative Cytotoxic Activity (IC₅₀, µM) of Representative Derivatives
| Compound Derivative | Cancer Cell Line (e.g., A549 - Lung) | Cancer Cell Line (e.g., MCF-7 - Breast) | Reference |
| Pyrrolo[1,2-a]pyrazine Derivative (e.g., Compound 6x) | 5.8 | 7.2 | [13] |
| Piperazine Derivative (e.g., a Triazine conjugate) | >50 | >50 | [15] |
| Triazole Derivative (e.g., Compound 7s) | <10 | <10 | [10] |
Structure-Activity Relationship (SAR) Insights:
-
This compound : The fused, conformationally restricted structure is ideal for fitting into well-defined enzymatic pockets. The ethyl group likely occupies a hydrophobic pocket, enhancing binding affinity compared to an unsubstituted core. Studies on similar pyrrolo[1,2-a]pyrazines show that the substitution pattern is critical for activity, with certain groups dramatically increasing potency.[13]
-
1-Methylpiperazine : When used as a linker, piperazine itself does not typically confer high potency. Its role is often to connect two active pharmacophores and improve solubility.[16] Its conformational flexibility can be a disadvantage, leading to an entropic penalty upon binding.
-
1-Phenyl-1H-1,2,3-triazole : Triazoles are known pharmacophores. The rigid, planar triazole ring can participate in pi-stacking and hydrogen bonding. The phenyl substitution provides a vector for exploring hydrophobic interactions, and derivatives have shown potent anticancer activity.[10]
Section 4: A Self-Validating Experimental Protocol - MTT Assay for Cytotoxicity
To ensure data trustworthiness, protocols must be designed with internal controls that validate the results. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, etc.) in cell culture medium. Replace the medium in the wells with medium containing the compounds.
-
Controls (The Self-Validating System):
-
Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO). This defines 100% cell viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is responsive.
-
Blank Control: Wells with medium but no cells. This corrects for background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: Diagram 3: Workflow for the self-validating MTT assay.
Conclusion
This comparative guide demonstrates that while all three heterocyclic scaffolds—this compound, 1-Methylpiperazine, and 1-Phenyl-1H-1,2,3-triazole—are valuable in drug discovery, they offer distinct advantages.
-
This compound stands out as a scaffold with high potential for developing potent and selective inhibitors. Its conformational rigidity and defined 3D structure are well-suited for targeting specific protein binding sites, though its synthesis is more complex.
-
1-Methylpiperazine remains an unparalleled tool for optimizing pharmacokinetic properties, particularly solubility.[9] Its synthetic accessibility makes it ideal for library synthesis, but its flexibility can be a drawback for high-affinity binding.
-
1-Phenyl-1H-1,2,3-triazole serves as a rigid and stable aromatic core that can engage in multiple types of interactions.[10] It represents a middle ground, offering more structural definition than piperazine but with different electronic properties than the pyrrolopyrazine scaffold.
The selection of a heterocyclic core is a critical decision in the drug design process. For researchers seeking to develop highly specific agents against well-defined targets like kinase active sites, scaffolds like this compound offer a promising starting point, balancing druglike properties with the structural pre-organization necessary for potent biological activity.
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A Comparative Guide to the In Vivo Anticonvulsant Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives
This guide provides a comprehensive comparison of the in vivo anticonvulsant efficacy of investigational compounds based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold. While this analysis was initiated to evaluate the specific compound 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a thorough review of published literature did not yield specific in vivo efficacy data for this particular analog. Therefore, this guide will focus on closely related and well-studied derivatives of the pyrrolo[1,2-a]pyrazine class that have demonstrated significant anticonvulsant potential in established animal models. We will objectively compare their performance against standard-of-care antiepileptic drugs (AEDs), supported by experimental data from peer-reviewed studies.
The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical evaluation of novel anticonvulsant therapies. Our objective is to provide not just data, but also the scientific rationale behind the experimental models and protocols, thereby offering a deeper understanding of the therapeutic potential of this chemical class.
The Pyrrolo[1,2-a]pyrazine Scaffold: A Promising Framework for Novel Anticonvulsants
The pyrrolo[1,2-a]pyrazine core has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Notably, certain derivatives have shown potent anticonvulsant effects in rigorous preclinical screening programs, such as the Anticonvulsant Screening Program (ASP), now the Epilepsy Therapy Screening Program (ETSP), sponsored by the National Institute of Neurological Disorders and Stroke (NINDS)[1][2][3][4]. These programs have been instrumental in the development of numerous clinically approved AEDs[5].
The key structural features of the active pyrrolo[1,2-a]pyrazine derivatives, such as specific stereochemistry and substitutions, play a crucial role in their efficacy and tolerability[6]. This guide will delve into the performance of lead compounds from this class in validated animal models of epilepsy.
Comparative In Vivo Efficacy in Standard Animal Models
The anticonvulsant potential of new chemical entities is typically assessed in a battery of rodent models designed to represent different types of human seizures. The three primary models discussed here are the Maximal Electroshock Seizure (MES) test, the subcutaneous Metrazol (scMET) test, and the 6 Hz seizure test.
-
Maximal Electroshock Seizure (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. It evaluates a compound's ability to prevent the spread of a seizure through neural circuits[7][8].
-
Subcutaneous Metrazol (scMET) Test: The scMET model, using the convulsant agent pentylenetetrazole (PTZ), is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures[6][9].
-
6 Hz Seizure Test: This model is particularly valuable as it is designed to identify compounds effective against therapy-resistant focal seizures, a significant unmet need in epilepsy treatment[10][11].
The following table summarizes the in vivo efficacy (Median Effective Dose, ED50) of a representative, highly active pyrrolo[1,2-a]pyrazine derivative, (4S,8aS)-4-(3-chlorophenyl)perhydropyrrolo[1,2-a]pyrazine-2,6-dione (a meta-substituted analog), compared to standard AEDs.
| Compound | MES (ED50 mg/kg) | scMET (ED50 mg/kg) | 6 Hz (32mA) (ED50 mg/kg) |
| (4S,8aS)-4-(3-chlorophenyl)perhydropyrrolo[1,2-a]pyrazine-2,6-dione (Analog of 5a) | ~30-40 | ~15-25 | 32.24[12] |
| Phenobarbital | 16.3[7] | 12.7[7] | Effective[13] |
| Valproate | 261.2[7] | 159.7[7] | Effective[13] |
| Levetiracetam | Ineffective[11] | Ineffective[6] | ~20-40[10][14] |
| Carbamazepine | ~10-30[15] | Ineffective | ~10-20[14] |
| Phenytoin | ~7-10[16] | Ineffective | Ineffective[1] |
Note: ED50 values can vary between studies and animal strains. The values presented are representative figures from the cited literature. The data for the pyrrolo[1,2-a]pyrazine derivative is based on closely related analogs described in the literature[12].
The data indicates that the representative pyrrolo[1,2-a]pyrazine derivative exhibits a broad spectrum of activity, with notable efficacy in the 6 Hz model, suggesting potential for treating pharmacoresistant seizures.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following detailed protocols for the key in vivo models are provided. These are based on established methodologies from the scientific literature.
Maximal Electroshock Seizure (MES) Test Protocol
This protocol is adapted from standard procedures used in anticonvulsant drug screening[7][13][14].
Objective: To assess the ability of a compound to prevent the spread of a maximal seizure.
Workflow:
Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.
Methodology:
-
Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment. The test compound is administered intraperitoneally (i.p.) at various doses.
-
Anesthesia and Electrode Placement: At the time of peak effect, a drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact[14].
-
Stimulation: Corneal electrodes are placed, and a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds[7].
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if this phase is absent[14].
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using probit analysis[11].
Subcutaneous Metrazol (scMET) Seizure Test Protocol
This protocol is based on established methods for assessing a compound's ability to raise the seizure threshold[6][17].
Objective: To evaluate the ability of a compound to protect against clonic seizures induced by a chemical convulsant.
Workflow:
Caption: Workflow for the Subcutaneous Metrazol (scMET) Test.
Methodology:
-
Animal Preparation: Mice are pre-treated with the test compound or vehicle.
-
Convulsant Administration: A dose of Metrazol (pentylenetetrazole), typically 85 mg/kg, is administered subcutaneously[17]. This dose is calibrated to induce clonic seizures in control animals.
-
Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures.
-
Endpoint: The absence of a single episode of clonic spasms lasting for at least 5 seconds is considered protection[17].
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
The 6 Hz Seizure Test Protocol
This protocol outlines the procedure for the 6 Hz model, which is particularly relevant for identifying treatments for pharmacoresistant epilepsy[10][11][18].
Objective: To assess the efficacy of a compound against seizures that are resistant to standard AEDs.
Workflow:
Caption: Workflow for the 6 Hz Seizure Test.
Methodology:
-
Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.
-
Anesthesia and Electrode Placement: Corneal anesthesia is applied as described for the MES test[10].
-
Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity is typically set at 32 mA or 44 mA[10][11].
-
Observation: Animals are observed for characteristic seizure behaviors, which include a stun position, forelimb clonus, and stereotyped movements[18].
-
Endpoint: An animal is considered protected if it does not display any of these seizure behaviors within a one-minute observation period[11].
-
Data Analysis: The ED50 is determined by probit analysis of the dose-response data.
Mechanism of Action: A Look into the Signaling Pathways
While the exact mechanism of action for the anticonvulsant effects of pyrrolo[1,2-a]pyrazine derivatives is still under investigation, the broad efficacy profile suggests a potentially novel mechanism. The effectiveness in the 6 Hz model, where drugs like phenytoin and carbamazepine (which primarily target voltage-gated sodium channels) are less effective, points towards a different molecular target. Some studies on related pyrazine-containing compounds suggest modulation of GABAergic systems or other neuronal excitability pathways[17]. Further research is needed to elucidate the precise signaling pathways involved.
Caption: Hypothesized Mechanism of Action for Pyrrolo[1,2-a]pyrazine Derivatives.
Conclusion and Future Directions
The in vivo data for derivatives of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold demonstrate their potential as a new class of anticonvulsant agents. Their broad spectrum of activity, particularly their efficacy in the 6 Hz model of pharmacoresistant seizures, is a compelling reason for further investigation. Future studies should focus on:
-
Elucidating the Mechanism of Action: Identifying the specific molecular targets will be crucial for optimizing the therapeutic profile of this chemical class.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to assess the drug-like properties and safety of these compounds.
-
Evaluation in Chronic Epilepsy Models: Testing lead candidates in chronic models of epilepsy will provide further validation of their therapeutic potential.
While data on this compound is not yet available, the promising results from its structural analogs warrant a continued and focused research effort into this chemical family for the development of next-generation antiepileptic therapies.
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This guide provides a comprehensive framework for characterizing the kinase selectivity of the novel compound 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, hereafter referred to as "Compound X." Given that Compound X is a novel chemical entity with limited public data[1][2][3][4], this document outlines a robust, scientifically validated strategy for its initial kinase cross-reactivity profiling. We will detail the experimental design, introduce appropriate comparator compounds, and provide a step-by-step protocol for a state-of-the-art kinase binding assay. The objective is to generate a high-quality dataset that elucidates the compound's potency and selectivity across the human kinome, a critical step in early-stage drug discovery.
The Imperative of Kinase Selectivity Profiling
The human genome encodes over 500 protein kinases, which collectively act as central regulators of nearly all cellular processes.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. However, the ATP-binding sites of many kinases are structurally similar, creating a significant challenge for drug developers: achieving inhibitor selectivity.[6][7]
Why is selectivity crucial?
-
Efficacy: On-target inhibition of the desired kinase is fundamental to a drug's therapeutic effect.
-
Toxicity and Side Effects: Off-target inhibition, where a compound binds to unintended kinases, can lead to a range of adverse effects, from mild side effects to severe toxicity.[8][9][10] These off-target effects can arise from direct inhibition of other kinases or indirect modulation of parallel signaling pathways.[8][11]
-
Polypharmacology: In some cases, inhibiting multiple kinases can be beneficial, leading to a synergistic therapeutic effect.[6] A well-known example is Imatinib, which was developed to target BCR-ABL but also effectively inhibits c-KIT, extending its use to gastrointestinal stromal tumors.[6]
Therefore, comprehensive profiling of a compound's activity across a broad panel of kinases is not merely a characterization step but a foundational component of drug development, enabling informed decisions about lead optimization and clinical strategy.[7][12][13]
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of Compound X, it is essential to compare its performance against well-characterized kinase inhibitors with diverse selectivity profiles. For this guide, we propose the following comparators:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is the archetypal broad-spectrum, ATP-competitive kinase inhibitor.[14][15] It binds to a vast number of kinases with high affinity, making it a valuable positive control for assay performance and a benchmark for promiscuity.[14][16][17] Its lack of selectivity has precluded its clinical use but makes it an essential tool for research.[14]
-
Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[18][19][20] Dasatinib is known to inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[21][22] Its profile represents a clinically successful drug with a defined set of multiple targets.
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, approved for the treatment of metastatic melanoma.[23][24][25] Vemurafenib serves as a benchmark for a highly targeted, mutation-specific inhibitor, representing the goal of precision medicine. Its activity is largely restricted to cells harboring this specific mutation.[24][26][27]
By profiling Compound X alongside these three standards, we can classify its selectivity profile on a spectrum from highly promiscuous (like Staurosporine) to multi-targeted (like Dasatinib) to highly selective (like Vemurafenib).
Experimental Methodology: The KINOMEscan™ Platform
To generate a comprehensive and reliable selectivity profile, we propose utilizing the KINOMEscan™ competition binding assay platform. This technology has become an industry standard for kinase inhibitor profiling due to its broad coverage, reproducibility, and unique assay principle.[28][29]
Principle of the Assay: The KINOMEscan™ assay is an ATP-independent binding assay.[30] This is a key advantage, as it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be influenced by the ATP concentration in enzymatic assays.[30] The assay has three core components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase that remains bound to the solid support is then quantified using highly sensitive qPCR of the DNA tag. A strong "hit" is a compound that prevents the kinase from binding to the support, resulting in a low qPCR signal.[30][31]
Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve Compound X and the three comparator compounds (Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO to create a 100 mM stock solution.
-
Perform serial dilutions to prepare working solutions at the desired screening concentrations. A primary screen is typically conducted at a single high concentration (e.g., 10 µM) to identify initial hits.
-
-
Assay Plate Preparation:
-
The KINOMEscan™ panel comprises a large number of kinases (over 480 available, including wild-type and mutant forms) arrayed in multi-well plates.[29][32] For a comprehensive initial profile, the scanMAX panel is recommended.
-
Add the diluted test compounds to the wells containing the respective kinase targets and the immobilized ligand. Include DMSO-only wells as a 100% binding control.
-
-
Binding Reaction & Incubation:
-
The DNA-tagged kinases are added to the wells.
-
The plates are incubated to allow the binding reaction to reach equilibrium.
-
-
Washing and Elution:
-
Unbound components are washed away. Only the kinases bound to the immobilized ligand (and the solid support) remain.
-
-
Quantification:
-
The amount of kinase captured on the solid support is quantified via qPCR, which measures the amount of the DNA tag associated with each kinase.[30]
-
-
Data Analysis:
-
The qPCR signal for each compound-treated well is compared to the DMSO control.
-
The result is typically expressed as "% of Control," where a lower percentage indicates stronger binding/inhibition.
-
For hits identified in the primary screen, a secondary screen is performed with an 11-point dose-response curve to determine the dissociation constant (Kd), a precise measure of binding affinity.[30]
-
Data Presentation and Comparative Analysis
The output of the kinase profiling experiment will be a rich dataset that must be presented clearly for interpretation.
Primary Screen Data
The initial single-concentration screen data should be summarized in a table, highlighting the most potent interactions.
Table 1: Hypothetical Primary Screen Results (% of Control at 10 µM)
| Kinase Target | Compound X | Staurosporine | Dasatinib | Vemurafenib |
| ABL1 | 85% | 2% | 1% | 95% |
| SRC | 79% | 5% | 3% | 98% |
| LCK | 82% | 4% | 2% | 97% |
| BRAF | 92% | 15% | 45% | 88% |
| BRAF (V600E) | 90% | 12% | 40% | 1% |
| VEGFR2 | 12% | 8% | 18% | 91% |
| PDGFRβ | 9% | 6% | 5% | 94% |
| c-KIT | 15% | 7% | 4% | 96% |
| ... (400+ other kinases) |
Note: Data are hypothetical. A value << 35% is often considered a "hit."
Secondary Screen Data (Kd Values)
For the most significant hits from the primary screen, Kd values provide a quantitative measure of potency.
Table 2: Hypothetical Kd Values (nM) for Confirmed Hits
| Kinase Target | Compound X (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Vemurafenib (Kd, nM) |
| VEGFR2 | 150 | 10 | 30 | >10,000 |
| PDGFRβ | 95 | 8 | 6 | >10,000 |
| c-KIT | 180 | 9 | 5 | >10,000 |
Visualizing Selectivity
Kinase selectivity is often visualized using a "tree-spot" diagram, which maps the hits onto a phylogenetic tree of the human kinome. A more simplified diagram can illustrate the concept by showing the compound's interactions across major kinase families.
// Kinase Families TK [label="Tyrosine\nKinases (TK)", pos="-2,2!", fillcolor="#F1F3F4"]; TKL [label="TK-Like\n(TKL)", pos="2,2!", fillcolor="#F1F3F4"]; STE [label="STE", pos="-3,0!", fillcolor="#F1F3F4"]; CK1 [label="CK1", pos="3,0!", fillcolor="#F1F3F4"]; AGC [label="AGC", pos="-2,-2!", fillcolor="#F1F3F4"]; CAMK [label="CAMK", pos="2,-2!", fillcolor="#F1F3F4"]; CMGC [label="CMGC", pos="0,-3!", fillcolor="#F1F3F4"];
// Specific Kinases VEGFR2 [label="VEGFR2", pos="-1.5,3.5!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFRb [label="PDGFRβ", pos="-2.5,3.5!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cKIT [label="c-KIT", pos="-3.5,2.5!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRAF [label="BRAF", pos="1.5,3.5!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CompoundX -> VEGFR2 [color="#34A853", style=bold, label=" Binds"]; CompoundX -> PDGFRb [color="#34A853", style=bold, label=" Binds"]; CompoundX -> cKIT [color="#34A853", style=bold, label=" Binds"]; CompoundX -> BRAF [color="#EA4335", style=dashed, label=" No Binding"];
TK -> {VEGFR2, PDGFRb, cKIT}; TKL -> BRAF; } END_DOT Caption: Hypothetical selectivity profile of Compound X.
Conclusion and Forward Look
This guide presents a scientifically rigorous and industry-standard methodology for the initial kinase cross-reactivity profiling of the novel compound this compound. By employing a comprehensive competition binding assay and benchmarking against compounds with known selectivity profiles, this approach will yield a high-fidelity map of Compound X's interactions across the human kinome.
The resulting data will be pivotal in:
-
Identifying primary on-target and potential off-target interactions.
-
Guiding structure-activity relationship (SAR) studies to enhance potency and selectivity.[12]
-
Providing an early assessment of potential safety liabilities and therapeutic opportunities.[10]
-
Forming the basis for subsequent cell-based and in vivo studies to validate the biochemical findings.
Ultimately, a thorough understanding of a compound's selectivity is indispensable for its successful development from a chemical entity into a potential therapeutic agent.
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A Researcher's Guide to the Stereospecific Investigation of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Introduction: The Significance of Chirality in the Pyrrolo[1,2-a]pyrazine Scaffold
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of this structure are key intermediates in the synthesis of a wide array of biologically active compounds, including agents targeting the central nervous system, kinase inhibitors, and potential therapeutics for neuroactive disorders.[1][2] The introduction of a substituent at the C1 position, as in 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, creates a chiral center, resulting in two non-superimposable mirror-image isomers: the (R)- and (S)-enantiomers.
In drug development, it is a fundamental principle that enantiomers of a chiral compound can—and often do—exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This stereospecificity arises from the three-dimensional nature of biological targets like enzymes and receptors. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit a desired response, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. Indeed, studies on structurally related perhydropyrrolo[1,2-a]pyrazine derivatives have revealed that specific stereoisomers are essential for high anticonvulsant activity.[3]
This guide provides a comprehensive, field-proven framework for the synthesis, separation, characterization, and comparative biological evaluation of the enantiomers of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scientific investigation.
Part I: Enantiomer Resolution via Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To resolve the racemic this compound into its individual (R)- and (S)-enantiomers with high enantiomeric purity (>99% e.e.).
Rationale for Method Selection: Preparative chiral HPLC is the gold standard for the separation of enantiomers due to its high resolution, scalability, and the wide variety of available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and have demonstrated broad success in separating a diverse range of chiral compounds, including nitrogen-containing heterocycles.[4][5] We will begin with the commercially available racemic hydrochloride salt as the starting material.[6]
Workflow for Chiral Separation
Caption: Workflow for preparative chiral HPLC separation.
Detailed Experimental Protocol: Chiral HPLC Separation
-
System Preparation:
-
HPLC System: A preparative HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), is a logical starting point. Dimensions: ~250 x 10 mm, 5 µm particle size.
-
Mobile Phase: Begin with a mobile phase of n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio. Additive: 0.1% Diethylamine (DEA) to improve peak shape for basic amines. All solvents must be HPLC grade.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound hydrochloride at approximately 5 mg/mL in the mobile phase.
-
Note: The hydrochloride salt may require neutralization to the free base for better solubility and chromatography. This can be achieved by a simple liquid-liquid extraction with a mild base like sodium bicarbonate.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Method Development & Optimization:
-
Equilibrate the column with the mobile phase at a flow rate of 4.0 mL/min for at least 30 minutes. Maintain column temperature at 25 °C.
-
Inject a small volume (10 µL) to screen for separation.
-
If no or poor separation is observed, systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA percentage (e.g., to 95:5 Hexane:IPA) will generally increase retention and may improve resolution.
-
Once separation is achieved, optimize the flow rate and loading amount for preparative scale.
-
-
Preparative Run & Fraction Collection:
-
Perform multiple injections of the sample, collecting the eluent corresponding to each well-resolved enantiomeric peak into separate, clean collection vessels.
-
Use an analytical-scale version of the same chiral column to test the purity of the collected fractions.
-
Pool the fractions for each enantiomer that show high enantiomeric excess (e.g., >99%).
-
-
Product Isolation:
-
Combine the pure fractions for each enantiomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated, purified enantiomers.
-
Part II: Determination of Absolute Stereochemistry
Objective: To unambiguously assign the (R) and (S) configurations to the two isolated enantiomers.
Rationale: The elution order from a chiral column does not inherently reveal the absolute configuration. Spectroscopic and crystallographic methods are required for definitive assignment.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra. While not providing an absolute assignment on its own without a known standard or complex quantum chemical calculations, it provides a unique fingerprint for each enantiomer and confirms their relationship.
-
Single-Crystal X-ray Crystallography: This is the definitive method for determining absolute configuration.[7] If one of the enantiomers (or a derivative) can be crystallized, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in space, allowing for an unequivocal assignment of R or S configuration.
Part III: A Framework for Comparative Biological Profiling
Objective: To design an experimental plan to quantitatively compare the biological activity of the (R)- and (S)-enantiomers.
Rationale: Based on the known activities of the broader pyrrolo[1,2-a]pyrazine family, a targeted screening approach is most efficient.[1][2] The following workflow outlines a logical progression for discovering stereospecific activity.
Proposed Biological Evaluation Workflow
Caption: A workflow for comparative biological evaluation.
Data Presentation: Summarizing Stereospecific Activity
All quantitative data should be summarized for clear comparison. The primary goal is to determine the potency (e.g., IC50 or EC50) of each enantiomer against a validated biological target and calculate the eudismic ratio.
Table 1: Hypothetical Comparative Activity Data
| Compound | Target Kinase X IC50 (nM) | Cytotoxicity (MCF-7) GI50 (µM) | Eudismic Ratio (Kinase X) |
| Racemate | 150 | 25.5 | N/A |
| (S)-Enantiomer | 25 | 18.2 | 24 |
| (R)-Enantiomer | 600 | > 100 |
This table illustrates how results would be presented. The eutomer is the (S)-enantiomer, which is 24-fold more potent against Kinase X than the (R)-enantiomer (distomer).
Conclusion
The rigorous separation and individual evaluation of stereoisomers are not merely academic exercises; they are critical components of modern drug discovery and development. This guide provides a robust, scientifically-grounded framework for the complete stereospecific investigation of this compound. By following this workflow—from preparative chiral separation and absolute configuration assignment to systematic biological profiling—researchers can effectively elucidate the unique properties of each enantiomer. This detailed characterization is indispensable for identifying the true eutomer, understanding the structure-activity relationship, and ultimately developing safer, more effective therapeutic agents.
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A Researcher's Guide to Validating the Therapeutic Target of Serotonin 5-HT1B/1D Receptor Agonists
Editorial Note: This guide was initially intended to focus on the novel compound 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. However, a comprehensive review of publicly available scientific literature did not yield sufficient data on its specific therapeutic target or mechanism of action to construct a scientifically rigorous validation guide. The broader class of pyrrolo[1,2-a]pyrazines exhibits a wide range of biological activities, from anticancer to kinase inhibition, making the selection of a single, illustrative target for this specific molecule speculative at this time.[1][2][3][4][5][6][7][8]
To fulfill the core objective of this guide—to provide an in-depth, experimentally supported framework for therapeutic target validation—we have pivoted to a well-characterized compound with a related heterocyclic scaffold: Eletriptan . Eletriptan is a second-generation triptan used in the acute treatment of migraine headaches.[9] Its mechanism of action as a selective serotonin 5-HT1B and 5-HT1D receptor agonist is extensively documented, providing a robust and authoritative foundation for this comparative guide.[10][11][12] This allows us to demonstrate the principles of target validation with real-world data and established methodologies, which can then be applied to novel chemical entities like this compound as more data becomes available.
Introduction: The Rationale for Targeting 5-HT1B/1D Receptors in Migraine
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, and sensitivity to light and sound.[9] The pathophysiology of migraine is complex, but a key aspect is the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[9][10] The serotonin (5-hydroxytryptamine, or 5-HT) system, particularly the 5-HT1B and 5-HT1D receptors, has been identified as a critical modulator of these processes.
-
5-HT1B Receptors: Predominantly located on the smooth muscle cells of cranial blood vessels. Their activation leads to vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack.[10][11]
-
5-HT1D Receptors: Found on presynaptic trigeminal nerve terminals. Their activation inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which are implicated in the inflammatory component of migraine pain.[10][11]
Eletriptan was developed as a selective agonist for these two receptor subtypes.[9][10] Validating that this specific agonist activity is indeed responsible for its therapeutic effect is a cornerstone of its pharmacological characterization. This guide will compare the experimental approaches used to validate this target.
Experimental Validation of the 5-HT1B/1D Target
A multi-pronged approach is necessary to robustly validate a therapeutic target. This involves demonstrating target engagement, quantifying downstream functional effects, and comparing the candidate molecule's profile to other compounds.
In Vitro Target Engagement and Selectivity
The first step is to confirm that the compound directly interacts with its intended target and to assess its selectivity against other related receptors. Radioligand binding assays are a gold-standard technique for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Genetically engineer cell lines (e.g., HEK293 or CHO cells) to express high levels of the human 5-HT1B, 5-HT1D, and a panel of other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1E, 5-HT2A, 5-HT7).[9] Harvest the cells and prepare membrane fractions.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) at a constant concentration.
-
Competition: Add increasing concentrations of the test compound (Eletriptan) or a comparator (e.g., Sumatriptan, a first-generation triptan).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
Data Presentation: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT1A | 5-HT1E | 5-HT2B | 5-HT7 |
| Eletriptan | High Affinity | High Affinity | High Affinity | Modest Affinity | Modest Affinity | Modest Affinity | Modest Affinity |
| Sumatriptan | High Affinity | High Affinity | High Affinity | Modest Affinity | Modest Affinity | Modest Affinity | Modest Affinity |
| Non-selective Ligand | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Note: Specific Ki values would be populated from experimental data. Eletriptan is known to have a high affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors.[9]
Interpretation: This data confirms that Eletriptan binds with high affinity to the target receptors. The comparison with its affinity for other 5-HT receptor subtypes establishes its selectivity profile.
Functional Assays: Quantifying Agonist Activity
Binding alone is insufficient; the compound must also elicit a functional response. For G-protein coupled receptors like the 5-HT1B/1D receptors, agonist activity can be measured by assessing downstream signaling events, such as the inhibition of adenylyl cyclase activity or the activation of G-proteins.
Experimental Workflow: G-Protein Activation Assay (e.g., [35S]GTPγS Binding)
Caption: Workflow for a [35S]GTPγS binding assay to measure agonist-induced G-protein activation.
Data Presentation: Functional Potency and Efficacy
| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |
| Eletriptan | 5-HT1B | Potent | Full Agonist |
| Eletriptan | 5-HT1D | Potent | Full Agonist |
| Sumatriptan | 5-HT1B | Less Potent | Full Agonist |
| Sumatriptan | 5-HT1D | Less Potent | Full Agonist |
| Antagonist | 5-HT1B/1D | No Activity | No Effect |
Note: EC50 is the concentration for 50% of maximal response. Emax is the maximum response relative to the endogenous ligand, serotonin (5-HT). Specific values would be derived from dose-response curves.
Interpretation: This data validates that Eletriptan not only binds to the target receptors but also activates them, confirming its role as an agonist. Comparing its potency (EC50) and efficacy (Emax) to other compounds provides a quantitative measure of its functional activity.
Ex Vivo and In Vivo Target Validation
While in vitro assays are crucial, validating the target in a more physiologically relevant system is essential. This can be achieved through ex vivo tissue studies and in vivo disease models.
Ex Vivo Vasoconstriction Assays
To confirm the 5-HT1B-mediated vasoconstrictor effect, isolated blood vessel preparations can be used. The human middle meningeal artery is a particularly relevant tissue for migraine research.
Signaling Pathway: 5-HT1B Receptor-Mediated Vasoconstriction
Caption: Simplified signaling cascade of Eletriptan-induced vasoconstriction via 5-HT1B receptors.
Experimental Protocol: Isolated Artery Tension Studies
-
Tissue Preparation: Isolate segments of rabbit saphenous vein or human coronary artery and mount them in an organ bath containing physiological salt solution.
-
Contraction Measurement: Connect the tissue to an isometric force transducer to measure changes in tension.
-
Dose-Response Curve: Add cumulative concentrations of Eletriptan and comparator compounds to the organ bath and record the contractile response.
-
Antagonist Challenge: Pre-incubate the tissue with a selective 5-HT1B antagonist before adding Eletriptan to confirm that the contraction is mediated by the target receptor.
Interpretation: A potent, dose-dependent contraction of the blood vessel in response to Eletriptan, which is blocked by a specific antagonist, provides strong evidence for on-target physiological activity.
In Vivo Models of Migraine
Animal models can be used to assess the effect of the compound on endpoints relevant to migraine pathophysiology, such as neurogenic inflammation.
Experimental Model: Neurogenic Dural Inflammation
In this model, the trigeminal ganglion in an anesthetized rat is electrically stimulated. This stimulation causes the release of pro-inflammatory neuropeptides in the dura mater, leading to plasma protein extravasation (a measure of inflammation).
-
Animal Preparation: Anesthetize a rat and surgically expose the dura mater.
-
Compound Administration: Administer Eletriptan, a vehicle control, or a comparator compound intravenously.
-
Stimulation and Measurement: Electrically stimulate the trigeminal ganglion and simultaneously inject a fluorescently labeled protein (e.g., FITC-albumin) into the circulation.
-
Quantification: After a set time, collect the dura mater and quantify the amount of extravasated fluorescent protein.
Interpretation: A significant reduction in plasma protein extravasation in the Eletriptan-treated group compared to the vehicle control would validate the 5-HT1D-mediated inhibition of neuropeptide release in a living system.
Clinical Target Validation
Ultimately, the most definitive validation comes from human clinical trials. The efficacy of Eletriptan in reducing migraine headache pain in randomized, double-blind, placebo-controlled trials provides the highest level of evidence for the therapeutic relevance of its target.[13]
Conclusion
The validation of a therapeutic target is a systematic process that builds a chain of evidence from molecular interactions to clinical efficacy. As demonstrated with Eletriptan, this involves:
-
Confirming High-Affinity and Selective Binding: Using techniques like radioligand binding assays.
-
Quantifying Functional Agonist Activity: Employing cell-based functional assays to measure downstream signaling.
-
Demonstrating Physiological Effects: Using ex vivo tissue models to show relevant physiological responses like vasoconstriction.
-
Validating in Disease-Relevant Models: Using in vivo models to confirm the mechanism of action.
-
Establishing Clinical Efficacy: Through well-designed clinical trials.
This comprehensive, multi-layered approach provides the necessary scientific rigor to confirm that a drug's therapeutic effects are mediated through its intended target. The principles and experimental workflows outlined in this guide for the 5-HT1B/1D agonist Eletriptan can serve as a blueprint for the validation of novel therapeutic targets for compounds like this compound and others in the drug development pipeline.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Synthesis Methods
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Comparative Toxicological Assessment of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its Analogs: A Framework for Preclinical Safety Evaluation
Authored by: [Your Name/Department]
Senior Application Scientist
Introduction
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] The specific compound, 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and its analogs represent a chemical space with potential therapeutic applications. However, early and comprehensive toxicological assessment is paramount in the drug development pipeline to identify potential liabilities and guide the selection of the safest and most efficacious candidates for further development.[2][3] This guide provides a framework for the comparative toxicological assessment of this compound and a proposed set of its structural analogs. The objective is to establish a robust, multi-pronged approach encompassing in vitro and in vivo assays to build a comprehensive safety profile and elucidate preliminary structure-activity relationships (SAR) for toxicity.
For the purpose of this guide, we will consider the following hypothetical compounds for a comparative assessment:
-
Compound A (Parent): this compound
-
Analog A-1: 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (Modification of alkyl substituent)
-
Analog A-2: 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (Introduction of a polar functional group)
-
Analog A-3: 7-Bromo-1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (Halogenation of the pyrrole ring)
This selection of analogs allows for a systematic evaluation of how modifications at different positions of the core structure influence the toxicological profile.
I. In Vitro Cytotoxicity Assessment
The initial step in evaluating the toxic potential of a novel chemical entity is to determine its effect on cell viability.[4][5] In vitro cytotoxicity assays provide a rapid and cost-effective means to screen compounds and determine their cytotoxic concentration range.[6]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound A and Analogs A-1, A-2, A-3) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[4] Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Compound A | HepG2 | 24 | [Insert Value] |
| HEK293 | 24 | [Insert Value] | |
| Analog A-1 | HepG2 | 24 | [Insert Value] |
| HEK293 | 24 | [Insert Value] | |
| Analog A-2 | HepG2 | 24 | [Insert Value] |
| HEK293 | 24 | [Insert Value] | |
| Analog A-3 | HepG2 | 24 | [Insert Value] |
| HEK293 | 24 | [Insert Value] | |
| Doxorubicin | HepG2 | 24 | [Insert Value] |
| (Positive Control) | HEK293 | 24 | [Insert Value] |
Experimental Workflow for In Vitro Cytotoxicity
Caption: A standard battery of in vitro genotoxicity assays.
III. In Vivo Acute Systemic Toxicity
Following in vitro characterization, promising candidates should be evaluated in vivo to understand their effects in a whole organism. Acute systemic toxicity studies provide information on the potential health hazards that may arise from a single exposure to a substance. [7] Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
The Up-and-Down Procedure (UDP) is a method for determining the LD50 (the dose that is lethal to 50% of the test animals) that uses a minimal number of animals. [8]
-
Animal Selection: Use a single sex (usually female) of a standard rodent species (e.g., Wistar rats).
-
Dosing: Dose one animal at a time, typically at 48-hour intervals. The initial dose is selected based on available data, or a default of 300 mg/kg can be used. [9]3. Dose Adjustment: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal. If the animal survives, the dose is increased; if it dies, the dose is decreased. [8]4. Observation: Observe the animals for at least 14 days for signs of toxicity and mortality. [9][10]Record body weight changes and perform a gross necropsy on all animals at the end of the study. [10]5. LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes. [8] Data Presentation: Comparative Acute Oral Toxicity
| Compound | Species/Strain | Sex | Estimated LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs of Toxicity |
| Compound A | Wistar Rat | Female | [Value] | [Value Range] | [Observations] |
| Analog A-1 | Wistar Rat | Female | [Value] | [Value Range] | [Observations] |
| Analog A-2 | Wistar Rat | Female | [Value] | [Value Range] | [Observations] |
| Analog A-3 | Wistar Rat | Female | [Value] | [Value Range] | [Observations] |
IV. Structure-Activity Relationship (SAR) and Interpretation
The comparative data generated from these assays will enable an initial assessment of the structure-activity relationships for toxicity. For example:
-
Cytotoxicity: Does the introduction of a hydroxyl group (Analog A-2) increase or decrease the IC50 value compared to the parent compound? This could indicate changes in cell permeability or metabolic pathways.
-
Genotoxicity: Does the presence of a bromine atom (Analog A-3) lead to a positive result in the Ames or micronucleus test? Halogenated compounds can sometimes be associated with mutagenicity.
-
Acute Toxicity: How does changing the alkyl chain length from ethyl (Compound A) to methyl (Analog A-1) affect the in vivo LD50? This can provide insights into how lipophilicity influences systemic toxicity.
By systematically comparing the toxicological profiles of the parent compound and its analogs, researchers can identify structural motifs associated with toxicity. This information is invaluable for guiding the design of safer and more effective second-generation compounds.
V. Conclusion
This guide outlines a foundational toxicological assessment strategy for this compound and its analogs. By employing a battery of validated in vitro and in vivo assays, researchers can build a comprehensive preclinical safety profile. The integration of data from cytotoxicity, genotoxicity, and acute systemic toxicity studies will facilitate a robust risk assessment and inform the selection of the most promising drug candidates for further development.
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- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comet assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical nature of heterocyclic amines.
Hazard Identification and Risk Assessment
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage[1].
-
Incompatible with Strong Oxidizing Agents: Contact with strong oxidizing agents may cause a vigorous reaction[1].
-
Environmental Hazards: The environmental fate of this compound is not well-documented. As a precaution, it should be considered potentially harmful to aquatic life and should not be released into the environment[2].
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential chemical burns[1]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes, which can cause severe and irreversible damage[1]. |
| Lab Coat | A flame-resistant lab coat. | To protect the skin and clothing from spills. |
| Closed-toe Shoes | Sturdy, closed-toe shoes. | To protect the feet from spills. |
| Respiratory Protection | May be required if there is a risk of generating aerosols or vapors. Consult your institution's safety officer. | While not specified, the corrosive nature suggests that inhalation of vapors or aerosols could be harmful to the respiratory tract[1]. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Prevent the spill from entering drains or waterways.
-
Provide the emergency response team with the Safety Data Sheet for the parent compound and any other relevant information.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible materials, especially strong oxidizing agents[1][3].
-
Collect waste containing this compound in a dedicated waste container. If mixing with other wastes is unavoidable, ensure they are compatible. Generally, it is best to collect halogenated and non-halogenated organic solvents in separate waste streams. As this compound is a nitrogen-containing heterocyclic, it should be disposed of in a nitrogenous organic waste stream if available, or with non-halogenated organic waste.
Step 2: Container Selection
The choice of a waste container is vital for safe storage and transport.
-
Use a chemically compatible container made of materials such as high-density polyethylene (HDPE) or glass[4][5].
-
The container must have a securely fitting screw-top cap to prevent leaks and evaporation[3][5].
-
Ensure the container is in good condition , with no cracks, leaks, or residue on the outside[4].
Step 3: Labeling
Accurate and thorough labeling is a legal requirement and essential for safety.
-
Label the waste container with the words "Hazardous Waste" [3].
-
Clearly list all contents, including the full chemical name: "this compound" and any other components in the waste mixture, with their approximate percentages or volumes[6].
-
Indicate the associated hazards (e.g., Corrosive, Harmful )[3].
-
Include the date the waste was first added to the container.
Step 4: Temporary Storage
Waste must be stored safely in the laboratory pending collection by your institution's EHS department.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be a secondary containment bin to catch any potential leaks[3][6].
-
Keep the container closed at all times , except when adding waste[3][5].
-
Store the SAA in a well-ventilated area , such as a chemical fume hood, away from heat, sparks, and open flames[1].
-
Ensure the SAA is away from incompatible chemicals [3].
Step 5: Arranging for Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace), or if it has been in storage for a prolonged period (typically no more than one year for partially filled containers), contact your institution's EHS office to arrange for a waste pickup[3].
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound utilized in various research and development applications. The causality behind each recommendation is explained to ensure a deep understanding of the safety measures.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Safety Data Sheets (SDS) for compounds with the name 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine indicate that it can cause severe skin burns and eye damage[1]. Therefore, the primary hazards to mitigate are dermal and ocular contact. Inhalation of dust or vapors and accidental ingestion are also potential routes of exposure that must be controlled.
It is imperative to always consult the specific Safety Data Sheet provided by the manufacturer for the exact product you are using, as hazard information can vary between suppliers and forms of the chemical (e.g., free base vs. hydrochloride salt).
Core Personal Protective Equipment (PPE) Ensemble
A risk-based approach is essential for selecting the appropriate level of PPE. For routine laboratory operations involving small quantities of this compound under controlled conditions (i.e., in a chemical fume hood), the following PPE is mandatory.
Hand Protection: The First Line of Defense
-
Rationale: To prevent direct skin contact with the corrosive substance.
-
Specification: Wear chemically resistant gloves. Given the lack of specific glove breakthrough data for this compound, a two-layered glove system is recommended for enhanced protection.
-
Inner Glove: A thin, disposable nitrile glove provides a good first layer of protection and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the nitrile glove.
-
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Wash and dry hands thoroughly before donning gloves.
-
Remove and replace gloves immediately if they become contaminated.
-
Do not reuse disposable gloves.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Rationale: To protect against severe eye damage from splashes or aerosols.
-
Specification:
-
Chemical Splash Goggles: These are mandatory and must be worn at all times when handling the compound. They provide a seal around the eyes, offering protection from splashes from all angles[2].
-
Face Shield: In addition to goggles, a face shield must be worn when there is a higher risk of splashing, such as during transfers of larger volumes or when working with heated solutions[2]. The face shield protects the entire face from direct contact.
-
-
Protocol:
-
Ensure that safety glasses or goggles meet the ANSI Z87.1 standard[2].
-
Position the face shield over the goggles so that it provides full facial coverage.
-
Protective Clothing: Body Coverage
-
Rationale: To protect the skin on the arms and body from potential contact with the chemical.
-
Specification: A flame-resistant laboratory coat is required[2]. For operations with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Protocol:
-
Ensure the lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory.
-
Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste[1].
-
Respiratory Protection: A Precautionary Measure
-
Rationale: While the vapor pressure of this compound may be low, the potential for aerosol generation during handling (e.g., weighing a powder, preparing solutions) necessitates respiratory protection as a precautionary measure.
-
Specification: A NIOSH-approved respirator is recommended. The type of respirator will depend on the specific task and the potential for exposure. For most benchtop applications within a fume hood, a half-mask respirator with appropriate cartridges for organic vapors and particulates may be sufficient.
-
Protocol:
-
All personnel required to wear respirators must be medically cleared and fit-tested.
-
Follow all guidelines for respirator use, maintenance, and cartridge replacement as outlined by your institution's Environmental Health and Safety (EHS) department and OSHA regulations[3].
-
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for Handling this compound.
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Nitrile Gloves
-
Outer Chemical-Resistant Gloves
-
Respirator (if required)
-
Chemical Splash Goggles
-
Face Shield (if required)
Doffing Sequence:
-
Outer Chemical-Resistant Gloves
-
Face Shield
-
Chemical Splash Goggles
-
Lab Coat
-
Inner Nitrile Gloves
-
Respirator
Always wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, disposable lab coats, and other contaminated items: Place in a designated, sealed hazardous waste container.
-
Empty chemical containers: Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.
-
Spills: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal[1]. Evacuate the area and contact your institution's EHS department for large spills.
Summary of PPE Recommendations
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Double Gloves (Nitrile + Butyl/Neoprene) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat | NIOSH-Approved Respirator |
| Preparing Solutions | Double Gloves (Nitrile + Butyl/Neoprene) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat | NIOSH-Approved Respirator |
| Small-Scale Reactions in Fume Hood | Double Gloves (Nitrile + Butyl/Neoprene) | Chemical Splash Goggles | Flame-Resistant Lab Coat | Recommended |
| Transfer of Solutions | Double Gloves (Nitrile + Butyl/Neoprene) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat | Recommended |
By adhering to these stringent PPE protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- TCI Chemicals. (2024, November 28). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. This compound hydrochloride AldrichCPR.
- CHEMM. Personal Protective Equipment (PPE).
- US EPA. (2025, September 12). Personal Protective Equipment.
- 2a biotech. Products.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (2023, July 15). Pyrrolo[1,2-a]pyrazine, 1-ethyl-3,4-dihydro- (9CI).
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
